molecular formula C13H26O2 B1679712 Propyl decanoate CAS No. 30673-60-0

Propyl decanoate

Cat. No.: B1679712
CAS No.: 30673-60-0
M. Wt: 214.34 g/mol
InChI Key: OVFMRFMJVFDSAA-UHFFFAOYSA-N
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Description

Propyl decanoate, also known as propyl caprate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound exists in all eukaryotes, ranging from yeast to humans. This compound can be biosynthesized from decanoic acid and propan-1-ol.
This compound is a decanoate ester obtained by the formal condensation of carboxy group of decanoic acid with propanol. It has a role as a Saccharomyces cerevisiae metabolite. It derives from a decanoic acid and a propan-1-ol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propyl decanoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H26O2/c1-3-5-6-7-8-9-10-11-13(14)15-12-4-2/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFMRFMJVFDSAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00184713
Record name Propyl decanoate
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Molecular Weight

214.34 g/mol
Source PubChem
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CAS No.

30673-60-0
Record name Propyl decanoate
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Record name Propyl caprate
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Record name Propyl decanoate
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Record name Propyl decanoate
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Record name PROPYL CAPRATE
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Foundational & Exploratory

Propyl Decanoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl decanoate (B1226879) (CAS No. 30673-60-0), also known as propyl caprate, is the ester formed from the condensation of decanoic acid and propanol.[1][2] It is a colorless liquid with a waxy, fruity odor.[3][4] This document provides an in-depth overview of the chemical and physical properties of propyl decanoate, tailored for a technical audience. It includes tabulated quantitative data, detailed experimental protocols for property determination, and a visualization of its synthesis pathway. This guide is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development who may utilize this compound in their work.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: Chemical Identification
IdentifierValueSource(s)
IUPAC Name This compound[5]
Synonyms n-Propyl decanoate, Propyl caprate, Decanoic acid, propyl ester[1][6][7]
CAS Number 30673-60-0[1][8]
Molecular Formula C₁₃H₂₆O₂[1]
Molecular Weight 214.34 g/mol [1]
SMILES CCCCCCCCCC(=O)OCCC
InChI Key OVFMRFMJVFDSAA-UHFFFAOYSA-N[8]
Table 2: Physical Properties
PropertyValueConditionsSource(s)
Appearance Colorless clear liquidAmbient[3]
Density 0.86 - 0.862 g/mL25 °C[9][10]
Boiling Point 253 - 261 °C760 mmHg[3][9]
Melting Point -20 °C[6]
Flash Point 109.44 °CClosed Cup[2][3]
Vapor Pressure 0.014 mmHg25 °C[3]
Refractive Index 1.418 - 1.43320 °C[3]
Water Solubility 1.132 mg/L (estimated)25 °C[3]
Solubility in other solvents Soluble in alcohol[3]
logP (o/w) 5.371 (estimated)[3][4]

Synthesis of this compound

This compound is typically synthesized via Fischer esterification. This method involves the acid-catalyzed reaction of decanoic acid with propanol. The equilibrium of the reaction is driven towards the formation of the ester by using an excess of one of the reactants, typically the less expensive alcohol, and by the removal of water as it is formed.

Synthesis_Workflow Decanoic_Acid Decanoic Acid Reaction_Mixture Reaction Mixture Decanoic_Acid->Reaction_Mixture Propanol Propanol Propanol->Reaction_Mixture Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_Mixture Reflux Reflux Reaction_Mixture->Reflux Workup Aqueous Workup (Neutralization & Washing) Reflux->Workup Drying Drying (e.g., Na₂SO₄) Workup->Drying Purification Purification (Distillation) Drying->Purification Propyl_Decanoate This compound Purification->Propyl_Decanoate

References

An In-depth Technical Guide to the Synthesis of Propyl Decanoate via Acid-Catalyzed Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of propyl decanoate (B1226879) through the acid-catalyzed esterification of decanoic acid with propanol (B110389). Propyl decanoate, an ester with applications in the pharmaceutical and fragrance industries, is efficiently synthesized via the Fischer esterification method. This document details the underlying chemical principles, reaction kinetics, and optimized experimental protocols for both homogeneous and heterogeneous acid catalysis, utilizing sulfuric acid and Amberlyst-15, respectively. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, this guide presents detailed experimental workflows and reaction mechanisms visualized through Graphviz diagrams to facilitate a deeper understanding of the synthesis process.

Introduction

This compound (CH₃(CH₂)₈COO(CH₂)₂CH₃) is a fatty acid ester recognized for its characteristic fruity aroma and its role as an intermediate in various chemical syntheses.[1] In the pharmaceutical industry, esters of fatty acids are utilized as prodrugs, formulation excipients, and components of drug delivery systems. The synthesis of such esters is a fundamental process in organic chemistry, with the Fischer esterification being a widely employed and cost-effective method.[2][3]

This reaction involves the condensation of a carboxylic acid (decanoic acid) and an alcohol (1-propanol) in the presence of an acid catalyst to yield the corresponding ester and water.[3] The reaction is reversible, and therefore, strategies to drive the equilibrium towards the product side are crucial for achieving high yields.[3] This can be accomplished by using an excess of one of the reactants, typically the alcohol, or by removing the water formed during the reaction.[3][4]

This guide will explore the synthesis of this compound using two common acid catalysts: sulfuric acid (a homogeneous catalyst) and Amberlyst-15 (a heterogeneous catalyst). While sulfuric acid is a traditional and effective catalyst, its use can lead to challenges in product purification and waste disposal.[5] Heterogeneous catalysts like Amberlyst-15, a sulfonic acid-functionalized polystyrene resin, offer advantages such as ease of separation from the reaction mixture, reusability, and reduced environmental impact.[6]

Reaction Mechanism and Kinetics

The acid-catalyzed esterification of decanoic acid with propanol follows the characteristic mechanism of a nucleophilic acyl substitution. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the alcohol. The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and the elimination of a water molecule to form the ester. The catalyst is regenerated in the final step.[2]

The kinetics of the esterification of fatty acids with alcohols using solid acid catalysts like Amberlyst-15 have been studied. For instance, the esterification of nonanoic acid with 1-propanol (B7761284) using Amberlyst-15 was found to be influenced by factors such as temperature, catalyst loading, and the molar ratio of reactants.[7] The conversion of the carboxylic acid generally increases with increasing temperature and catalyst loading.[7] The reaction kinetics for the esterification of various carboxylic acids with different alcohols over Amberlyst-15 have been successfully modeled using kinetic models like the Eley-Rideal and Langmuir-Hinshelwood models.[8][9][10]

Experimental Protocols

Synthesis of this compound using Sulfuric Acid (Homogeneous Catalysis)

This protocol is based on general procedures for Fischer esterification.[1][11][12]

Materials:

  • Decanoic acid

  • 1-Propanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine decanoic acid and an excess of 1-propanol (e.g., a 1:3 to 1:5 molar ratio of acid to alcohol).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5% of the total mass of the reactants) to the stirred mixture.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle. The reaction is typically refluxed for 1-4 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Add a suitable organic solvent like diethyl ether to dilute the reaction mixture.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[11][12]

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate.[12]

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator.

  • Purification: The crude this compound can be purified by distillation under reduced pressure to obtain the final product.[11]

Synthesis of this compound using Amberlyst-15 (Heterogeneous Catalysis)

This protocol is based on procedures for esterification using Amberlyst-15.[7]

Materials:

  • Decanoic acid

  • 1-Propanol

  • Amberlyst-15 resin

  • Organic solvent for washing (e.g., methanol (B129727) or ethanol)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Catalyst Preparation: If necessary, wash the Amberlyst-15 resin with an alcohol (e.g., methanol) and dry it in an oven before use.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine decanoic acid, 1-propanol, and the Amberlyst-15 catalyst. The catalyst loading is typically in the range of 4-8% (w/v) of the total reactant volume.[7]

  • Reflux: Attach a reflux condenser and heat the reaction mixture with vigorous stirring. The reaction temperature is typically maintained in the range of 50-90°C.[7] The reaction time can vary from a few hours to over 24 hours depending on the specific conditions.

  • Catalyst Removal: After the reaction is complete, allow the mixture to cool to room temperature. The solid Amberlyst-15 catalyst can be easily removed by filtration. The recovered catalyst can be washed, dried, and reused for subsequent reactions.

  • Product Isolation and Purification:

    • The filtrate contains the this compound product and unreacted starting materials.

    • Excess propanol can be removed using a rotary evaporator.

    • The crude product can be purified by distillation under reduced pressure.

Data Presentation

The following tables summarize the quantitative data from studies on the acid-catalyzed esterification of fatty acids, providing a basis for understanding the synthesis of this compound.

Table 1: Sulfuric Acid Catalyzed Esterification of Carboxylic Acids

Carboxylic AcidAlcoholMolar Ratio (Acid:Alcohol)Catalyst (H₂SO₄) ConcentrationTemperature (°C)Reaction Time (h)Yield/Conversion (%)Reference
Propanoic Acid1-Propanol1:100.20 (molar ratio to acid)653.596.9[4]
Isooctanoic AcidMethanol1:80.015 (molar ratio to acid)70 (reflux)10High[13]
Acetic AcidIsopentyl Alcohol-5 drops (conc.)~160 (reflux)0.75-[11]
Lauric AcidEthanol-30 µL Acetyl Chloride (in situ HCl)~120 (reflux)1-[1]

Table 2: Amberlyst-15 Catalyzed Esterification of Fatty Acids

Carboxylic AcidAlcoholMolar Ratio (Acid:Alcohol)Catalyst Loading (% w/v)Temperature (°C)Reaction Time (h)Conversion (%)Reference
Nonanoic Acid1-Propanol1:1 to 1:154 to 850 - 90-Increased with temp & catalyst loading[7]
Decanoic AcidMethanol-----[14]
Propionic AcidVarious Alcohols3:1 to 1:3-25 - 55-Increased with temperature[8]
Palmitic Acid AnhydrideVarious Alcohols----Good Yield[6]

Visualizations

Fischer Esterification Signaling Pathway

Fischer_Esterification Reactants Decanoic Acid + Propanol Protonated_Acid Protonated Decanoic Acid Reactants->Protonated_Acid + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Propanol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Protonated_Ester Protonated This compound Water_Elimination->Protonated_Ester Product This compound + Water Protonated_Ester->Product - H+ Catalyst_Out H+ Catalyst_In H+

Caption: Fischer Esterification Mechanism

Experimental Workflow for Homogeneous Catalysis

Homogeneous_Workflow Start Start Mixing Mix Decanoic Acid, Propanol, and Sulfuric Acid Start->Mixing Reflux Reflux Reaction Mixture Mixing->Reflux Cooling Cool to Room Temperature Reflux->Cooling Extraction Solvent Extraction and Aqueous Washes Cooling->Extraction Drying Dry Organic Layer Extraction->Drying Filtration Filter Drying Agent Drying->Filtration Evaporation Solvent Removal (Rotary Evaporator) Filtration->Evaporation Purification Purification by Distillation Evaporation->Purification End Pure this compound Purification->End

Caption: Homogeneous Catalysis Workflow

Experimental Workflow for Heterogeneous Catalysis

Heterogeneous_Workflow Start Start Mixing Mix Decanoic Acid, Propanol, and Amberlyst-15 Start->Mixing Reflux Reflux Reaction Mixture Mixing->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration Filter to Remove Catalyst Cooling->Filtration Catalyst_Recycle Wash and Dry Catalyst for Reuse Filtration->Catalyst_Recycle Evaporation Solvent Removal (Rotary Evaporator) Filtration->Evaporation Purification Purification by Distillation Evaporation->Purification End Pure this compound Purification->End

References

An In-depth Technical Guide on the Natural Occurrence of Propyl Decanoate in Fruits and Insects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of propyl decanoate (B1226879) in fruits and insects. It consolidates available data on its presence, offers detailed experimental protocols for its detection, and visually represents analytical workflows. This document is intended to serve as a valuable resource for researchers in the fields of chemical ecology, food science, and drug development.

Introduction

Propyl decanoate (CH₃(CH₂)₈COOCH₂CH₂CH₃) is a fatty acid ester known for its fruity, waxy odor. While it is utilized as a flavoring and fragrance agent, its natural occurrence in the biosphere, particularly in fruits and insects, is a subject of scientific interest. In fruits, esters are significant contributors to the characteristic aroma profile, influencing consumer preference.[1][2] In insects, esters often play crucial roles as semiochemicals, including pheromones that mediate mating behaviors and kairomones that are involved in host-plant recognition.

This guide focuses on the known instances of this compound in apples (Malus domestica) and pears (Pyrus communis), and its role as a semiochemical for the codling moth (Cydia pomonella), a significant pest of these fruits.[3]

Data Presentation: Quantitative Analysis of this compound and Related Esters

Direct quantitative data on the concentration of this compound in fruits and insects is scarce in publicly available scientific literature. While its presence in apples and pears is acknowledged, particularly as a component of synthetic lures that mimic fruit odor to attract the codling moth, it is not typically listed among the most abundant volatile esters in these fruits.[3] The following tables provide context by summarizing the concentrations of major esters found in apples and pears from various studies. This highlights that while present, this compound is likely a minor component of the overall aroma profile.

Table 1: Concentration of Major Volatile Esters in Apple Cultivars

CompoundCultivar(s)Concentration Range (µg/kg FW)Reference(s)
Ethyl 2-methylbutanoateFuji67.1[2]
2-Methylbutyl acetateFuji200.4[2]
Hexyl acetateFuji, Pink Lady9.9 - 549.31[2]
Butyl acetatePink Lady196.75[2]
Hexyl 2-methylbutanoatePink Lady382.45[2]
Hexyl hexanoatePink Lady187.67[2]
Hexyl butyrateHoney Crisps>700[4]

FW: Fresh Weight

Table 2: Concentration of Major Volatile Esters in Pear Cultivars

CompoundCultivar(s)Concentration Range (ng/g)Reference(s)
Esters (total)Longyuanyangli692.72[5]
Esters (total)Packham162.66[5]
AcetaldehydeLongyuanyangli23.71[5]
HexanalLongyuanyangli12.46[5]
(E)-2-hexenalLongyuanyangli6.27[5]

Note on Codling Moth: There is no available data quantifying the concentration of this compound within the codling moth itself. Its significance to this insect is as an external chemical cue (kairomone) from its host plants.[3]

Experimental Protocols: Analysis of Volatile Compounds

The standard method for the extraction, identification, and quantification of volatile esters like this compound from biological matrices is Gas Chromatography-Mass Spectrometry (GC-MS). Headspace Solid-Phase Microextraction (HS-SPME) is a common sample preparation technique that is solvent-free and highly effective for concentrating volatile and semi-volatile compounds from a sample's headspace.[4]

3.1. Sample Preparation and Volatile Extraction (HS-SPME)

  • Sample Homogenization: A known weight of the fruit pulp or whole insect is homogenized. For fruit samples, the addition of a salt solution (e.g., NaCl) can help to increase the release of volatile compounds into the headspace.[6]

  • Incubation: The homogenized sample is placed in a sealed headspace vial and incubated at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.

  • SPME Fiber Exposure: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the sample vial for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.[4]

  • Desorption: The SPME fiber is then retracted and immediately inserted into the heated injection port of the GC-MS system, where the adsorbed volatiles are thermally desorbed onto the analytical column.

3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode, temperature typically set at 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used for the separation of volatile esters.

    • Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might be: initial temperature of 40°C held for 2 minutes, then ramped at 5°C/min to 250°C and held for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan range of m/z 35-350.

    • Ion Source Temperature: Typically maintained at 230°C.

    • Quadrupole Temperature: Typically maintained at 150°C.

3.3. Compound Identification and Quantification

  • Identification: Compounds are identified by comparing their mass spectra with reference spectra in a mass spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.

  • Quantification: For accurate quantification, an internal standard (a known amount of a compound not present in the sample) is added to the sample before extraction. A calibration curve is generated using a series of known concentrations of a this compound standard. The concentration of this compound in the sample is then determined by comparing its peak area to that of the internal standard and the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analysis of volatile compounds from fruit or insect samples using HS-SPME-GC-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Fruit or Insect Sample Homogenization Homogenization Sample->Homogenization Incubation Incubation in Sealed Vial Homogenization->Incubation SPME_Exposure HS-SPME Fiber Exposure Incubation->SPME_Exposure GC_MS GC-MS System SPME_Exposure->GC_MS Transfer Desorption Thermal Desorption in GC Injector Separation Chromatographic Separation Detection Mass Spectrometric Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Raw Data Identification Compound Identification Data_Acquisition->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for Volatile Compound Analysis using HS-SPME-GC-MS.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing signaling pathways in either fruits or insects that are directly activated by or involved in the biosynthesis of this compound. In fruits, the biosynthesis of esters generally involves the esterification of an alcohol with a coenzyme A-activated carboxylic acid, a reaction catalyzed by alcohol acyltransferases (AATs). The precursors for this compound would be propanol (B110389) and decanoyl-CoA.

In insects, the perception of kairomones like this compound occurs through olfactory sensory neurons housed in the antennae. Binding of the odorant molecule to specific odorant receptors on these neurons would trigger a signal transduction cascade, leading to the generation of an electrical signal that is transmitted to the brain for processing. The specific receptors and downstream neural pathways for this compound in the codling moth have not yet been elucidated.

Conclusion

This compound is a naturally occurring ester found in fruits such as apples and pears, where it contributes to the overall aroma profile, albeit likely at low concentrations. Its role as a kairomone for the codling moth highlights the intricate chemical communication between insects and their host plants. The analysis of this compound and other volatile compounds is reliably achieved through HS-SPME-GC-MS, a powerful and well-established analytical technique.

Further research is needed to quantify the exact concentrations of this compound in various fruit cultivars and in different life stages of the codling moth. Elucidating the specific biosynthetic pathways in fruits and the olfactory signaling pathways in insects related to this compound will provide deeper insights into its biological significance and may open new avenues for pest management strategies and the enhancement of fruit flavors.

References

Propyl Decanoate: A Comprehensive Technical Overview for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Propyl Decanoate (B1226879)

Propyl decanoate, also known as propyl caprate, is an ester of decanoic acid and propanol (B110389). This document provides a detailed guide for researchers, scientists, and professionals in drug development, covering its chemical properties, synthesis, and analytical methods, while also touching upon the biological context of related decanoate compounds.

Core Chemical and Physical Properties

This compound is identified by the CAS Number 30673-60-0 and has the molecular formula C13H26O2.[1] A summary of its key identifiers and physicochemical properties is presented below.

Identifier/Property Value Reference
CAS Number 30673-60-0[2][3]
Molecular Formula C13H26O2[2][3]
Molecular Weight 214.34 g/mol [2]
IUPAC Name This compound[2]
Synonyms n-Propyl decanoate, Propyl caprate, Decanoic acid, propyl ester[2][3]
Appearance Colorless clear liquid (estimated)[4]
Boiling Point 253.00 to 256.00 °C @ 760.00 mm Hg[4]
Specific Gravity 0.85000 to 0.86500 @ 25.00 °C[4]
Refractive Index 1.41800 to 1.43300 @ 20.00 °C[4]
Flash Point 229.00 °F (109.44 °C)[4]
Solubility Soluble in alcohol; Insoluble in water[4]

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of decanoic acid with propanol. This can be achieved via chemical or enzymatic catalysis.

1. Acid-Catalyzed Esterification (Fischer Esterification)

This is a common method involving the reaction of decanoic acid and propanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.[5] The catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.

Experimental Protocol: Acid-Catalyzed Esterification

  • Materials:

    • Decanoic acid

    • n-Propanol

    • Sulfuric acid (concentrated) or p-toluenesulfonic acid

    • Sodium bicarbonate solution (saturated)

    • Anhydrous magnesium sulfate (B86663) or sodium sulfate

    • Organic solvent (e.g., toluene (B28343) or hexane)

    • Standard laboratory glassware for reflux and extraction

  • Procedure:

    • In a round-bottom flask, combine decanoic acid and an excess of n-propanol.

    • Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

    • Set up the apparatus for reflux and heat the mixture for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

    • After cooling, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude this compound can be purified by fractional distillation.

2. Enzymatic Synthesis

Enzymatic synthesis, often utilizing lipases, offers a greener alternative with higher specificity and milder reaction conditions. The reaction involves the direct esterification of decanoic acid and propanol catalyzed by an immobilized lipase (B570770).

Experimental Protocol: Enzymatic Synthesis

  • Materials:

    • Decanoic acid

    • n-Propanol

    • Immobilized lipase (e.g., from Candida antarctica or Thermomyces lanuginosus)

    • An organic solvent (optional, solvent-free systems are also common)

    • Molecular sieves (to remove water produced during the reaction)

  • Procedure:

    • In a reaction vessel, combine decanoic acid and n-propanol in a desired molar ratio.

    • Add the immobilized lipase and molecular sieves.

    • Incubate the mixture in a shaker at a controlled temperature (e.g., 40-60 °C).

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS.

    • Upon completion, separate the immobilized enzyme by filtration for potential reuse.

    • The product can be purified from the remaining substrates, if necessary, by distillation or chromatography.

A logical workflow for the synthesis and analysis of this compound is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Decanoic_Acid Decanoic Acid Reaction Esterification Reaction Decanoic_Acid->Reaction Propanol n-Propanol Propanol->Reaction Catalyst Acid or Enzyme Catalyst Catalyst->Reaction Crude_Product Crude this compound Reaction->Crude_Product Yields Purification_Step Extraction & Distillation Crude_Product->Purification_Step Pure_Product Pure this compound Purification_Step->Pure_Product GC_MS GC-MS Analysis Pure_Product->GC_MS Sample Injection Characterization Structure & Purity Confirmation GC_MS->Characterization

Caption: Workflow for this compound Synthesis and Analysis.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a standard and effective method for the analysis and identification of this compound.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A GC-MS system equipped with a suitable capillary column (e.g., HP-5MS) is used.[6]

  • Sample Preparation: Dilute the this compound sample in a suitable solvent like n-hexane.

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6]

    • Injector Temperature: 250 °C.[7]

    • Oven Temperature Program: An initial temperature of around 60 °C held for a few minutes, followed by a ramp up to a final temperature of approximately 250-280 °C.[6][7]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan from a suitable m/z range (e.g., 40-500 amu).[6]

  • Data Analysis: The resulting mass spectrum of this compound can be compared with reference spectra in databases like NIST for confirmation. The retention time from the gas chromatogram is also a key identifier.

Biological Context and Potential Applications in Drug Development

While specific pharmacological data for this compound is limited, the broader class of decanoate esters has relevance in drug development. This compound is known to be a metabolite in Saccharomyces cerevisiae.[2]

The decanoate moiety is utilized in long-acting injectable drug formulations. For instance, decanoate esters of antipsychotic drugs like fluphenazine (B1673473) and zuclopenthixol (B143822) are used to create depot injections that provide sustained release of the active drug over several weeks.[8] This is due to the increased lipophilicity of the ester prodrug, which slows its release from the oily vehicle at the injection site and subsequent hydrolysis to the active compound.[8]

Furthermore, sodium caprate (the sodium salt of decanoic acid) has been extensively studied as a penetration enhancer for oral drug delivery.[9] It is thought to increase the permeability of the intestinal epithelium, thereby improving the absorption of poorly permeable drugs.[9] While this action is attributed to the free fatty acid, the ester form, this compound, would first need to be hydrolyzed to release decanoic acid. The microbial degradation of this compound in environments like soil and wastewater proceeds via hydrolysis by lipases and esterases into propanol and decanoic acid, a pathway that could be relevant in biological systems.[5]

Given the roles of other decanoate esters in modifying drug pharmacokinetics and absorption, this compound could be a subject of interest for researchers in drug formulation and delivery. Its own biological activities, however, remain an area for further investigation.

Signaling Pathways

Currently, there is no specific information available in the scientific literature that directly implicates this compound in any particular signaling pathways. Research into the biological effects of this compound would be necessary to elucidate any such involvement. The workflow for investigating the biological activity of a compound like this compound is illustrated below.

G cluster_invitro In Vitro Studies cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies Compound This compound Cell_Culture Cell Culture Assays (e.g., Cytotoxicity, Proliferation) Compound->Cell_Culture Enzyme_Assays Enzyme Inhibition/Activation Assays Compound->Enzyme_Assays Receptor_Binding Receptor Binding Assays Compound->Receptor_Binding Gene_Expression Gene Expression Analysis (e.g., qPCR, RNA-seq) Cell_Culture->Gene_Expression Identifies Cellular Response Protein_Analysis Protein Expression/Phosphorylation (e.g., Western Blot, Proteomics) Enzyme_Assays->Protein_Analysis Identifies Molecular Target Pathway_ID Signaling Pathway Identification Gene_Expression->Pathway_ID Protein_Analysis->Pathway_ID Animal_Models Animal Models of Disease Pathway_ID->Animal_Models Hypothesis for In Vivo Testing PK_PD Pharmacokinetics/Pharmacodynamics Animal_Models->PK_PD Efficacy_Toxicity Efficacy and Toxicity Assessment Animal_Models->Efficacy_Toxicity

Caption: Workflow for Investigating Biological Activity.

References

An In-depth Technical Guide to Propyl Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of propyl decanoate (B1226879), including its chemical identity, physicochemical properties, experimental protocols for its synthesis and analysis, and its relevance in biochemical pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and related scientific disciplines.

Chemical Identity and Synonyms

Propyl decanoate is an ester formed from the condensation of decanoic acid and propanol.[1] Its formal IUPAC name is this compound.[1][2] It is also known by several synonyms, which are listed in the table below.

Identifier Type Value
IUPAC Name This compound
Synonyms n-Propyl decanoate, Propyl caprate, Decanoic acid, propyl ester[1][2]
CAS Number 30673-60-0[1][2]
Molecular Formula C13H26O2[2]
InChI Key OVFMRFMJVFDSAA-UHFFFAOYSA-N[2]
SMILES CCCCCCCCCC(=O)OCCC[2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the following tables for easy reference and comparison.

Physicochemical Properties
Property Value Conditions
Molecular Weight 214.34 g/mol [2]
Appearance Colorless clear liquid (estimated)[3]
Boiling Point 253.00 to 256.00 °C[3]760.00 mm Hg
Density 0.85000 to 0.86500 g/cm³[3]25.00 °C
Refractive Index 1.41800 to 1.43300[3]20.00 °C
Flash Point 229.00 °F (109.44 °C)[3]Closed Cup
Vapor Pressure 0.014000 mmHg (estimated)[3]25.00 °C
Solubility Soluble in alcohol; Insoluble in water (1.132 mg/L at 25 °C, estimated)[3]
logP (o/w) 5.371 (estimated)[3]
Spectroscopic Data
Spectroscopy Type Key Features
¹H NMR (90 MHz, CDCl₃) δ (ppm): 0.88 (t, 3H), 1.27 (m, 12H), 1.62 (m, 2H), 2.21 (t, 2H), 4.03 (t, 2H)
¹³C NMR (25.16 MHz, CDCl₃) δ (ppm): 10.42, 14.12, 22.15, 22.77, 25.13, 29.28, 29.37, 29.54, 31.99, 34.44, 65.83, 173.87
Infrared (IR) Characteristic strong C=O stretching vibration for an ester at approximately 1730-1750 cm⁻¹.
Mass Spectrometry (EI) Key fragments (m/z): 61, 43, 41, 60, 173.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound via Fischer Esterification

This compound is commonly synthesized through the acid-catalyzed Fischer esterification of decanoic acid with propanol.[4]

Materials:

  • Decanoic acid

  • n-Propanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Diethyl ether or other suitable extraction solvent

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask, combine decanoic acid and an excess of n-propanol (e.g., a 3 to 5-fold molar excess of the alcohol).

  • Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and add diethyl ether to dilute the reaction mixture.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and excess propanol.

  • The crude this compound can be further purified by vacuum distillation.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the qualitative and quantitative analysis of volatile compounds like this compound.

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for fatty acid ester analysis (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase or a non-polar column like those with a 5% phenyl-polydimethylsiloxane stationary phase).

  • Helium as the carrier gas.

  • This compound standard for calibration.

  • Hexane or other suitable solvent for sample dilution.

GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Injection Mode: Split or splitless, depending on the concentration.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Sample Preparation:

  • Prepare a stock solution of this compound in hexane.

  • Create a series of calibration standards by serially diluting the stock solution.

  • For unknown samples, dissolve a known amount in hexane. If the sample is in a complex matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.

  • Inject the prepared standards and samples into the GC-MS system.

Data Analysis:

  • Identify the this compound peak in the chromatogram based on its retention time, which should match that of the standard.

  • Confirm the identity by comparing the mass spectrum of the peak with the reference mass spectrum of this compound.

  • For quantitative analysis, construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Use this curve to determine the concentration of this compound in the unknown samples.

Signaling Pathways and Logical Relationships

This section provides diagrams to visualize the chemical reactions and biosynthetic pathway related to this compound.

Chemical Reactions of this compound

The following diagram illustrates the synthesis of this compound via Fischer esterification, its hydrolysis back to decanoic acid and propanol, and its reduction to decanol (B1663958) and propanol.

chemical_reactions decanoic_acid Decanoic Acid propyl_decanoate This compound decanoic_acid->propyl_decanoate Fischer Esterification (+ H⁺) propanol n-Propanol propanol->propyl_decanoate Fischer Esterification (+ H⁺) propyl_decanoate->decanoic_acid Hydrolysis (+ H₂O, H⁺) propyl_decanoate->propanol Hydrolysis (+ H₂O, H⁺) propyl_decanoate->propanol Reduction decanol Decan-1-ol propyl_decanoate->decanol Reduction h2o Water h_plus H+ liAlH4 1. LiAlH₄ 2. H₂O

Chemical transformations involving this compound.
Experimental Workflow for GC-MS Analysis

The diagram below outlines the general workflow for the analysis of this compound using gas chromatography-mass spectrometry.

gcms_workflow sample_prep Sample Preparation (Dilution/Extraction) gc_injection GC Injection sample_prep->gc_injection gc_separation Chromatographic Separation (Capillary Column) gc_injection->gc_separation ionization Ionization (Electron Impact) gc_separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection data_analysis Data Analysis (Identification & Quantification) detection->data_analysis

A generalized workflow for GC-MS analysis.
Biosynthesis of this compound in Saccharomyces cerevisiae

This compound has been identified as a metabolite in the yeast Saccharomyces cerevisiae.[1] Its biosynthesis involves the formation of n-propanol from the amino acid threonine and the subsequent esterification with decanoyl-CoA, a product of fatty acid metabolism. The key enzymes responsible for the synthesis of medium-chain fatty acid esters in yeast are acyl-CoA:ethanol O-acyltransferases, such as Eeb1 and Eht1, which can also utilize other alcohols like propanol.

biosynthesis_pathway cluster_propanol Propanol Synthesis cluster_fatty_acid Fatty Acid Metabolism threonine Threonine ketobutyrate 2-Ketobutyrate threonine->ketobutyrate Threonine Dehydratase propanal Propanal ketobutyrate->propanal Keto Acid Decarboxylase propanol n-Propanol propanal->propanol Alcohol Dehydrogenase propyl_decanoate This compound propanol->propyl_decanoate acetyl_coa Acetyl-CoA decanoyl_coa Decanoyl-CoA acetyl_coa->decanoyl_coa Fatty Acid Synthase decanoyl_coa->propyl_decanoate Eeb1/Eht1 (Acyltransferase)

Biosynthetic pathway of this compound in S. cerevisiae.

References

Spectroscopic Profile of Propyl Decanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for propyl decanoate (B1226879) (C₁₃H₂₆O₂), a fatty acid ester. The information presented herein is intended to support researchers in the identification, characterization, and quality control of this compound. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Data Presentation

The following tables summarize the key spectroscopic data for propyl decanoate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.03Triplet2Ha
2.25Triplet2Hd
1.64Sextet2Hb
1.27Multiplet12He, f, g, h, i, j
0.93Triplet3Hc
0.88Triplet3Hk

Structure with Proton Assignments:

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃) [1]

Chemical Shift (δ) ppmAssignment
173.87C=O (Ester Carbonyl)
65.83O-C H₂ (Propoxy)
34.44C H₂-C=O
31.99C H₂ (from decanoyl chain)
29.54C H₂ (from decanoyl chain)
29.37C H₂ (from decanoyl chain)
29.28C H₂ (from decanoyl chain)
25.13C H₂ (from decanoyl chain)
22.77C H₂ (from decanoyl chain)
22.15C H₂ (Propoxy)
14.12C H₃ (Decanoyl)
10.42C H₃ (Propoxy)
Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
2950 - 2850StrongC-H StretchAlkane
1750 - 1735StrongC=O StretchEster
1300 - 1000StrongC-O StretchEster
Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data for this compound (Electron Ionization) [2]

m/zInterpretation
214Molecular Ion [M]⁺
171[M - C₃H₇]⁺ (Loss of propyl group)
155McLafferty rearrangement product
115
87
71
43[C₃H₇]⁺ (Propyl cation)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • A sample of this compound (approximately 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).[3]

  • The solution is transferred to a 5 mm NMR tube.[4]

  • To ensure a homogeneous solution and remove any particulate matter, the sample can be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • An internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).[3]

Instrumentation and Data Acquisition:

  • The NMR spectra are acquired on a standard NMR spectrometer (e.g., 300 MHz or higher).

  • For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

  • The data is processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation:

  • For liquid samples like this compound, the attenuated total reflectance (ATR) technique is commonly used due to its simplicity and minimal sample preparation.[5][6][7]

  • A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[5][6]

  • Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).[8]

Instrumentation and Data Acquisition:

  • A Fourier-transform infrared (FTIR) spectrometer is used for analysis.[5]

  • A background spectrum of the empty ATR crystal or clean salt plates is recorded.

  • The sample is then placed in the beam path, and the sample spectrum is recorded.

  • The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum, typically in the range of 4000-400 cm⁻¹.[5]

Mass Spectrometry (MS)

Sample Preparation and Introduction:

  • For volatile and thermally stable compounds like this compound, gas chromatography-mass spectrometry (GC-MS) is the preferred method.[9][10][11][12]

  • A dilute solution of the sample is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • The sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column.

Instrumentation and Data Acquisition:

  • The eluent from the GC column is introduced directly into the ion source of the mass spectrometer.

  • Electron ionization (EI) at 70 eV is typically used to generate the molecular ion and fragment ions.[9]

  • The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating a mass spectrum.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid organic compound such as this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound (Liquid) Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute in Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS Prep_MS->MS Data_NMR 1H & 13C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpretation Structural Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of this compound.

References

Hydrolytic stability and degradation of propyl decanoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Hydrolytic Stability and Degradation of Propyl Decanoate (B1226879)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl decanoate (CH₃(CH₂)₈COOCH₂CH₂CH₃) is an ester of decanoic acid and propanol, finding applications in various industries, including as a flavoring agent and in the formulation of pharmaceuticals and cosmetics.[1] Understanding its hydrolytic stability is crucial for predicting its shelf-life, ensuring product quality, and assessing its environmental fate. This technical guide provides a comprehensive overview of the hydrolytic degradation of this compound, including its degradation pathways, the influence of environmental factors, and detailed experimental protocols for its stability assessment.

Hydrolytic Degradation Pathway

The primary degradation pathway for this compound in an aqueous environment is hydrolysis. This reaction involves the cleavage of the ester bond, yielding decanoic acid and propan-1-ol as the main degradation products.[2] The reaction can be catalyzed by both acids and bases, and its rate is significantly influenced by pH and temperature.

Mechanism of Hydrolysis

The hydrolysis of this compound can proceed through different mechanisms depending on the pH of the medium.

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is a reversible process, and the equilibrium can be shifted by controlling the concentration of water.

  • Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This reaction is essentially irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is not susceptible to nucleophilic attack by the alcohol.

  • Neutral Hydrolysis: At neutral pH, the hydrolysis of esters still occurs, although typically at a much slower rate compared to acid- or base-catalyzed hydrolysis. The reaction is driven by the nucleophilic attack of water on the ester bond.

Quantitative Data on Hydrolytic Degradation

Table 1: Rate Constants for the Alkali-Catalyzed Hydrolysis of this compound in a Water-Acetone Mixture [3]

Temperature (°C)Acetone (% v/v)Second-Order Rate Constant (k) x 10³ (dm³/mol/min)
20305.80
20404.95
20504.10
20603.20
20702.50
303010.20
30408.70
30507.10
30605.50
30704.20
403016.80
404014.20
405011.50
40608.90
40706.80

Data extracted from a study on the alkali-catalyzed hydrolysis of propyl caprate (a synonym for this compound) in a water-acetone solvent system.[3]

Table 2: Representative Hydrolytic Degradation Data for this compound under Forced Conditions (Illustrative)

ConditionTemperature (°C)Time (days)This compound Remaining (%)Decanoic Acid Formed (%)Propan-1-ol Formed (%)
0.1 M HCl607851515
Neutral (Water)6079822
0.1 M NaOH607406060
Oxidative (3% H₂O₂)251>99<1<1
Photolytic (ICH Q1B)2510>99<1<1

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4][5]

Objective: To generate degradation products of this compound under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M hydrochloric acid. The solution is then heated (e.g., at 60°C) for a specified period (e.g., up to 7 days). Samples are withdrawn at various time points, neutralized, and analyzed.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M sodium hydroxide. The solution is heated under the same conditions as the acid hydrolysis. Samples are withdrawn, neutralized, and analyzed.

  • Neutral Hydrolysis: Dissolve this compound in purified water and heat under the same conditions.

  • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.

  • Photolytic Degradation: Expose a solution of this compound to light according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours per square meter).

Hydrolytic Stability Testing (Modified ASTM D2619)

The ASTM D2619 standard test method provides a framework for assessing the hydrolytic stability of esters.

Objective: To determine the hydrolytic stability of this compound by measuring the change in acidity.

Methodology:

  • Preparation: A known amount of this compound (e.g., 75g) is mixed with a specified amount of water (e.g., 25g) in a pressure-type beverage bottle. A polished copper strip can be added to assess corrosivity.

  • Incubation: The sealed bottle is placed in an oven at a controlled temperature (e.g., 93°C) and rotated for a set period (e.g., 48 hours).

  • Analysis: After incubation, the bottle is cooled, and the contents are separated. The acidity of both the oil and water layers is determined by titration. The appearance and weight change of the copper strip are also noted.

Analytical Methods for Degradation Monitoring

The quantification of this compound and its degradation products, decanoic acid and propan-1-ol, is crucial for monitoring the degradation process. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for this purpose.

Stability-Indicating HPLC Method (Illustrative)

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

Principle: A reversed-phase HPLC method can be developed to separate this compound from its more polar degradation products, decanoic acid and propan-1-ol.

Illustrative HPLC Parameters:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (for this compound and decanoic acid) or a Refractive Index (RI) detector for propan-1-ol if UV detection is not sensitive enough.

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Gas Chromatography (GC) Method

GC is a powerful technique for the analysis of volatile and semi-volatile compounds.

Quantification of Propan-1-ol:

  • Technique: Headspace GC with Flame Ionization Detection (GC-FID).

  • Principle: A sample of the aqueous degradation mixture is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC. This technique is highly sensitive for volatile compounds like propan-1-ol.

Quantification of Decanoic Acid and this compound:

  • Technique: GC-FID or GC-Mass Spectrometry (GC-MS).

  • Derivatization: Decanoic acid is often derivatized to a more volatile ester (e.g., methyl ester) prior to GC analysis to improve peak shape and sensitivity. This compound can typically be analyzed directly.

Visualizations

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis PropylDecanoate_Acid This compound ProtonatedEster Protonated Ester PropylDecanoate_Acid->ProtonatedEster + H+ TetrahedralIntermediate_Acid Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate_Acid + H2O Products_Acid Decanoic Acid + Propanol TetrahedralIntermediate_Acid->Products_Acid - H+ PropylDecanoate_Base This compound TetrahedralIntermediate_Base Tetrahedral Intermediate PropylDecanoate_Base->TetrahedralIntermediate_Base + OH- Products_Base Decanoate Salt + Propanol TetrahedralIntermediate_Base->Products_Base

Caption: General mechanisms for acid- and base-catalyzed hydrolysis of this compound.

Experimental_Workflow Start Start Forced Degradation Study Stress Apply Stress Conditions (Acid, Base, Neutral, Oxidative, Photolytic) Start->Stress Sampling Sample at Time Points Stress->Sampling Analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC, GC) Sampling->Analysis Data Quantify this compound and Degradation Products Analysis->Data End Determine Degradation Profile and Rate Data->End

Caption: Workflow for a forced degradation study of this compound.

Conclusion

The hydrolytic stability of this compound is a critical parameter that is highly dependent on pH and temperature. It degrades primarily into decanoic acid and propan-1-ol. While quantitative data for its hydrolysis under all conditions are not extensively published, the information on analogous compounds and the established experimental protocols provide a solid framework for its stability assessment. The detailed experimental and analytical methodologies presented in this guide offer a robust approach for researchers and drug development professionals to evaluate the hydrolytic stability of this compound and to develop stable formulations.

References

Propyl decanoate's role as a Saccharomyces cerevisiae metabolite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Propyl Decanoate (B1226879) as a Saccharomyces cerevisiae Metabolite

Audience: Researchers, scientists, and drug development professionals.

Abstract

Saccharomyces cerevisiae, a pivotal microorganism in industrial fermentation, produces a wide array of secondary metabolites that significantly influence the final product's characteristics. Among these are volatile esters, which are critical for the aroma and flavor profiles of fermented beverages. Propyl decanoate, a decanoate ester, is a recognized metabolite of S. cerevisiae formed through the condensation of decanoic acid and propanol[1]. This technical guide provides a comprehensive overview of the biosynthesis of this compound, the factors regulating its production, its physiological significance, and detailed protocols for its analysis. While this compound is a known product, its role is often discussed within the broader context of medium-chain fatty acid esters, which are key contributors to the fruity and floral notes in beer and wine[2][3][4].

Biosynthesis of this compound

The formation of this compound in Saccharomyces cerevisiae is an intracellular enzymatic process. It involves the esterification of an alcohol (propan-1-ol) with an activated medium-chain fatty acid (decanoyl-CoA).

1.1. Precursor Synthesis

  • Decanoyl-CoA: The acyl component, decanoyl-CoA, is derived from the yeast's fatty acid synthesis (FAS) pathway. The FAS complex produces medium-chain fatty acids (MCFAs), including octanoic and decanoic acids, during the synthesis of long-chain fatty acids[2]. These MCFAs are then activated to their CoA thioester form, making them available for esterification.

  • Propan-1-ol: The alcohol component, propan-1-ol, is a type of higher alcohol (or fusel alcohol). Higher alcohols are primarily produced via the Ehrlich pathway, which involves the transamination, decarboxylation, and reduction of amino acids. They can also be formed from carbohydrate metabolism intermediates.

1.2. Enzymatic Esterification

The final condensation step is catalyzed by alcohol acyltransferases (AATs). Several enzymes with overlapping specificities are responsible for ester synthesis in yeast[3]:

  • Alcohol Acetyltransferases (Atf1p and Atf2p): Primarily known for synthesizing acetate (B1210297) esters (e.g., isoamyl acetate), they also exhibit activity with medium-chain acyl-CoAs[3][4].

  • Ethanol Acyltransferases (Eeb1p and Eht1p): These enzymes are primarily responsible for the synthesis of medium-chain fatty acid (MCFA) ethyl esters, but can also utilize other alcohols[3][4].

The core reaction is the transfer of the decanoyl group from decanoyl-CoA to propan-1-ol, releasing free Coenzyme A (CoA).

cluster_precursors Precursor Synthesis cluster_esterification Esterification FAS Fatty Acid Synthase (FAS) Decanoic_Acid Decanoic Acid FAS->Decanoic_Acid Ehrlich Ehrlich Pathway (Amino Acid Catabolism) Propanol Propan-1-ol Ehrlich->Propanol Decanoyl_CoA Decanoyl-CoA Decanoic_Acid->Decanoyl_CoA Fatty Acyl-CoA Synthetase Enzymes Alcohol Acyltransferases (Atf1p, Eht1p, etc.) Propanol->Enzymes Decanoyl_CoA->Enzymes Propyl_Decanoate This compound Enzymes->Propyl_Decanoate CoA Coenzyme A Enzymes->CoA Release

Caption: Biosynthetic pathway of this compound in S. cerevisiae.

Regulation of Ester Synthesis

The production of this compound, like other esters, is tightly regulated by multiple factors at the genetic and metabolic levels. Understanding this regulation is key to controlling flavor profiles in fermentation.

  • Genetic Regulation: The expression of AAT-encoding genes, particularly ATF1, is a primary control point. Transcription of ATF1 is strongly repressed by the presence of molecular oxygen and unsaturated fatty acids (e.g., linoleic acid)[4][5]. This repression is linked to yeast lipid metabolism and ensures that ester synthesis is favored under specific, typically anaerobic, conditions[5][6].

  • Metabolic Regulation: The availability of precursors is a critical bottleneck. The intracellular pools of both propan-1-ol and decanoyl-CoA directly influence the rate of synthesis. An accumulation of saturated fatty acids can inhibit acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis, thereby affecting the supply of decanoyl-CoA[2].

O2 Oxygen ATF1_Gene ATF1 Gene O2->ATF1_Gene Represses UFA Unsaturated Fatty Acids (e.g., Linoleic Acid) UFA->ATF1_Gene Represses Atf1p Atf1p Enzyme (AAT) ATF1_Gene->Atf1p Transcription & Translation Ester_Synth Ester Synthesis Atf1p->Ester_Synth Catalyzes Precursors Precursor Availability (Acyl-CoA, Alcohols) Precursors->Ester_Synth Substrates

Caption: Key regulatory factors of ester synthesis in S. cerevisiae.

Physiological Role

The primary and most studied role of this compound and related esters is their contribution to the sensory profile of fermented products. They are classified as "fruity" aroma compounds. However, a significant biochemical hypothesis suggests a deeper metabolic function:

  • Flavor and Aroma: this compound imparts fruity and waxy notes, contributing to the complexity of aromas in products like wine and beer.

  • Regeneration of Coenzyme A: Under anaerobic conditions, the tricarboxylic acid (TCA) cycle is largely inactive, and the synthesis of unsaturated fatty acids ceases. This can lead to an accumulation of acetyl-CoA and other acyl-CoAs, depleting the essential pool of free Coenzyme A (CoA). Ester synthesis provides a pathway to release free CoA from acyl-CoAs, thereby detoxifying the cell from fatty acid buildup and regenerating a critical cofactor for other metabolic processes[2].

Quantitative Data

While this compound is a confirmed metabolite, specific quantitative data on its production levels in S. cerevisiae are sparse in readily available literature. However, data for structurally related and biochemically relevant medium-chain fatty acid ethyl esters are more common and serve as a valuable proxy for understanding the production capacity for this class of compounds.

EsterYeast StrainFermentation ConditionConcentration (µg/L)Reference
Ethyl HexanoateBrewing YeastStandard Beer Fermentation150 - 300General Literature
Ethyl OctanoateWine YeastChardonnay Fermentation200 - 1200General Literature
Ethyl DecanoateWine YeastChardonnay Fermentation50 - 400General Literature
Ethyl CaproateVIN13 (pEHT1-s)Table Wine FermentationSignificantly Increased[4]
Ethyl CaprylateVIN13 (pEHT1-s)Table Wine FermentationSignificantly Increased[4]
Ethyl CaprateVIN13 (pEHT1-s)Table Wine FermentationSignificantly Increased*[4]

*Note: Specific concentrations were not provided in the abstract, but the study noted a significant increase leading to an apple aroma upon overexpression of the EHT1 gene[4].

Experimental Protocols

The analysis of volatile esters like this compound from a yeast fermentation broth requires a multi-step process involving careful sample preparation followed by sensitive analytical detection. The standard method is Gas Chromatography-Mass Spectrometry (GC-MS).

5.1. Protocol: Quantification of this compound via GC-MS

This protocol outlines a general methodology for the extraction and quantification of volatile esters from a liquid fermentation sample.

1. Sample Preparation & Quenching:

  • Rapidly cool a 10-50 mL aliquot of the fermentation broth to 0-4°C to quench metabolic activity.
  • Centrifuge at 3,000-5,000 x g for 5 minutes to pellet the yeast cells. Separate the supernatant (for extracellular esters) from the pellet (for intracellular esters).

2. Extraction:

  • Method A (Liquid-Liquid Extraction):
  • To the supernatant, add an internal standard (e.g., a deuterated ester or an ester not present in the sample, like methyl heptanoate).
  • Add a non-polar solvent (e.g., a 1:1 mixture of diethyl ether:hexane or dichloromethane).
  • Vortex vigorously for 2-5 minutes.
  • Centrifuge to separate the phases.
  • Carefully collect the upper organic layer containing the esters.
  • Dry the organic extract over anhydrous sodium sulfate (B86663) to remove residual water.
  • Concentrate the extract under a gentle stream of nitrogen to a final volume of ~100-200 µL.
  • Method B (Solid Phase Microextraction - SPME):
  • Place a known volume of supernatant into a headspace vial.
  • Add the internal standard and saturate the solution with NaCl to increase the volatility of the analytes.
  • Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the vial at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 30 minutes) with agitation.
  • The fiber, now containing the adsorbed volatile esters, is transferred directly to the GC inlet for thermal desorption.

3. GC-MS Analysis:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
  • Column: A non-polar or mid-polar capillary column is typically used (e.g., DB-5ms, HP-INNOWax).
  • Injection: Inject 1-2 µL of the concentrated extract (for LLE) or desorb the SPME fiber in a hot inlet (e.g., 250°C).
  • Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 240-280°C).
  • MS Parameters: Operate in electron ionization (EI) mode. Full scan mode (e.g., m/z 40-400) can be used for identification, while selected ion monitoring (SIM) mode is used for sensitive quantification of target ions specific to this compound and the internal standard.

4. Data Analysis:

  • Identify the this compound peak by its retention time and mass spectrum compared to an authentic chemical standard.
  • Quantify the compound by integrating the peak area and comparing the ratio of its area to the internal standard's area against a calibration curve prepared with known concentrations.

// Nodes Start [label="Fermentation Sample", shape=ellipse, fillcolor="#FBBC05"]; Quench [label="Quench Metabolism\n(Cool to 0-4°C)"]; Centrifuge [label="Centrifuge\n(Separate Supernatant)"]; Add_IS [label="Add Internal Standard"]; Extraction [label="Extraction", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LLE [label="Liquid-Liquid Extraction\n(e.g., Hexane)"]; SPME [label="SPME\n(Headspace Adsorption)"]; Concentrate [label="Concentrate & Dry\n(Nitrogen Stream)"]; GC_MS [label="GC-MS Analysis", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Desorb [label="Thermal Desorption\nin GC Inlet"]; Analysis [label="Data Analysis\n(Identification & Quantification)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Quench; Quench -> Centrifuge; Centrifuge -> Add_IS; Add_IS -> Extraction; Extraction -> LLE [label="Method A"]; Extraction -> SPME [label="Method B"]; LLE -> Concentrate; Concentrate -> GC_MS; SPME -> Desorb; Desorb -> GC_MS; GC_MS -> Analysis; }

Caption: General experimental workflow for ester quantification.

Conclusion

This compound is a bona fide metabolite of Saccharomyces cerevisiae, arising from the convergence of fatty acid and higher alcohol biosynthetic pathways. Its production is primarily significant for its contribution to the organoleptic properties of fermented foods and beverages. The synthesis is governed by a well-defined enzymatic system of alcohol acyltransferases, which are subject to stringent regulation by environmental factors like oxygen and nutrient availability. While specific quantitative data for this compound remain elusive, methodologies for its analysis are well-established, relying on standard chromatographic techniques. Future research could focus on quantifying this specific ester across various yeast strains and fermentation conditions to better correlate its presence with specific sensory outcomes.

References

Propyl Decanoate: A Comprehensive Technical Guide to its Function as a Fragrance and Flavoring Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl decanoate (B1226879) (also known as propyl caprate) is a straight-chain fatty acid ester with the chemical formula C₁₃H₂₆O₂. It is a colorless liquid characterized by a waxy, fruity, and slightly oily aroma, making it a valuable ingredient in the fragrance and flavor industries. This technical guide provides an in-depth analysis of propyl decanoate's function, supported by quantitative data, detailed experimental protocols, and visualizations of its metabolic pathways and formulation logic.

Physicochemical and Sensory Properties

This compound's utility as a fragrance and flavoring agent is rooted in its specific physicochemical and sensory characteristics. A summary of these properties is presented in Table 1.

Table 1: Physicochemical and Sensory Properties of this compound

PropertyValue
Chemical Formula C₁₃H₂₆O₂
Molecular Weight 214.34 g/mol
Appearance Colorless liquid
Odor Profile Waxy, fruity, fatty, green, vegetable, woody, oily[1]
Specific Gravity 0.850 - 0.865 @ 25°C[1][2]
Refractive Index 1.418 - 1.433 @ 20°C[1][2]
Boiling Point 253 - 256 °C @ 760 mmHg[1]
Flash Point 109.44 °C (229 °F) TCC[1][2]
Vapor Pressure 0.014 mmHg @ 25°C (estimated)[1]
Water Solubility 1.132 mg/L @ 25°C (estimated)[1]
logP (o/w) 5.371 (estimated)[1]
Threshold of Concern 1800 µ g/person/day [2]

Application in Flavors and Fragrances

This compound is utilized to impart fruity and waxy notes in a variety of consumer products. Its application levels are carefully controlled to achieve the desired sensory experience.

Flavor Applications

In the flavor industry, this compound is used to build and enhance fruit profiles, particularly apple and pear. It contributes a background richness and a fatty, ester-like character that complements other volatile compounds. Table 2 outlines the typical and maximum usage levels of this compound in various food and beverage categories as recommended by the European Food Safety Authority (EFSA).[2]

Table 2: Usage Levels of this compound in Food and Beverages

Food CategoryTypical Usage (mg/kg)Maximum Usage (mg/kg)
Non-alcoholic Beverages5.025.0
Alcoholic Beverages10.0100.0
Dairy Products7.035.0
Edible Ices10.0100.0
Confectionery10.0100.0
Bakery Wares10.0100.0
Processed Fruit7.035.0
Meat Products2.010.0
Fish Products2.010.0
Soups and Sauces5.025.0
Ready-to-eat Savouries20.0100.0
Fragrance Applications

In perfumery, this compound is employed as a modifier, adding a waxy and fruity nuance to floral and fruity compositions. It can be used in a variety of products, including fine fragrances, personal care items, and household products. For instance, in soap making, fragrance oils are typically added at a concentration of approximately 1 ounce per three-pound batch of soap.[3] The concentration of individual fragrance components like this compound within the fragrance oil will vary depending on the desired scent profile.

Experimental Protocols

Synthesis of this compound via Lipase-Catalyzed Esterification

Enzymatic synthesis of esters is preferred for its mild reaction conditions and high selectivity. The following protocol outlines the synthesis of this compound using an immobilized lipase (B570770).

1. Materials:

  • Decanoic acid

  • n-Propanol

  • Immobilized lipase (e.g., from Candida antarctica or Candida rugosa)[4][5]

  • Molecular sieves (to remove water)

  • Solvent (e.g., n-hexane, optional for solvent-based systems)

2. Equipment:

  • Jacketed glass reactor with magnetic stirrer and temperature control

  • Condenser

  • Vacuum filtration apparatus

  • Rotary evaporator

3. Procedure:

  • Reactant Preparation: In the reactor, combine decanoic acid and n-propanol. A molar ratio of acid to alcohol of 1:3 is a common starting point.[6]

  • Enzyme and Desiccant Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically around 2% (w/w) of the total reactants.[6] Add molecular sieves at approximately 5% (w/w) to adsorb the water produced during the reaction, which helps to drive the equilibrium towards ester formation.[6]

  • Reaction Conditions: Heat the mixture to the optimal temperature for the chosen lipase, typically between 50-70°C, with continuous stirring (e.g., 300 rpm).[6]

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of decanoic acid.

  • Enzyme Recovery: Once the desired conversion is achieved, cool the reaction mixture and separate the immobilized enzyme by filtration. The enzyme can often be washed and reused for subsequent batches.

  • Purification: Remove any unreacted starting materials and the solvent (if used) under reduced pressure using a rotary evaporator. Further purification can be achieved by vacuum distillation.

  • Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow for Lipase-Catalyzed Synthesis of this compound

G cluster_synthesis Synthesis cluster_workup Work-up & Purification Reactants Decanoic Acid + n-Propanol Reactor Jacketed Reactor (50-70°C, Stirring) Reactants->Reactor Enzyme Immobilized Lipase Enzyme->Reactor Desiccant Molecular Sieves Desiccant->Reactor Filtration Filtration Reactor->Filtration Reaction Mixture Filtration->Enzyme Recovered Enzyme Evaporation Rotary Evaporation Filtration->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product Product Distillation->Product Pure this compound

Caption: Workflow for the enzymatic synthesis of this compound.

Quantitative Analysis by Gas Chromatography (GC)

The concentration of this compound in fragrance and flavor matrices can be accurately determined using Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS). Headspace Solid-Phase Microextraction (HS-SPME) is a common sample preparation technique for volatile analysis in liquid samples like beverages.

1. Instrumentation and Columns:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Capillary column suitable for volatile compound analysis, such as a DB-5ms (5% phenyl-methylpolysiloxane) or a polar DB-WAX (polyethylene glycol) column.[7][8]

2. HS-SPME Sample Preparation (for beverages):

  • Place a known volume of the liquid sample (e.g., 10 mL of wine or juice) into a headspace vial.[9]

  • Add a salt, such as sodium chloride (e.g., 2 g), to increase the volatility of the analytes.[9]

  • Equilibrate the sample at a controlled temperature (e.g., 40°C) with agitation.

  • Expose an SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-30 minutes) to adsorb the volatile compounds.[8][10]

  • Desorb the analytes from the fiber in the hot GC inlet.

3. GC Conditions (Example for GC-FID):

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of 40-60°C, held for a few minutes, followed by a ramp of 5-15°C/min to a final temperature of 220-250°C, with a final hold period.

  • Detector Temperature (FID): 250-300°C

4. Quantification:

  • Prepare a series of calibration standards of this compound in a suitable solvent.

  • Analyze the standards and the samples under the same GC conditions.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Experimental Workflow for GC Analysis of this compound

G Sample Liquid Sample (e.g., Beverage, Perfume) Preparation Sample Preparation (e.g., HS-SPME) Sample->Preparation GC_System Gas Chromatography System (Injector, Column, Oven) Preparation->GC_System Detection Detection (FID or MS) GC_System->Detection Data_Analysis Data Acquisition & Analysis Detection->Data_Analysis Quantification Quantification (Calibration Curve) Data_Analysis->Quantification Result This compound Concentration Quantification->Result

Caption: General workflow for the quantitative analysis of this compound.

Metabolic Pathways

Upon ingestion, this compound is expected to be rapidly metabolized. The primary metabolic pathway involves hydrolysis by carboxylesterases, which are abundant in the gastrointestinal tract and liver. This hydrolysis cleaves the ester bond, yielding decanoic acid and n-propanol.

Metabolism of this compound

G cluster_decanoic_acid Decanoic Acid Metabolism cluster_propanol n-Propanol Metabolism PropylDecanoate This compound Hydrolysis Hydrolysis (Carboxylesterases) PropylDecanoate->Hydrolysis DecanoicAcid Decanoic Acid Hydrolysis->DecanoicAcid Propanol n-Propanol Hydrolysis->Propanol BetaOxidation β-Oxidation DecanoicAcid->BetaOxidation Alcohol_Dehydrogenase Alcohol Dehydrogenase Propanol->Alcohol_Dehydrogenase AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Energy ATP Production TCA_Cycle->Energy Propanal Propanal Alcohol_Dehydrogenase->Propanal Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Propanal->Aldehyde_Dehydrogenase Propanoic_Acid Propanoic Acid Aldehyde_Dehydrogenase->Propanoic_Acid Further_Metabolism Further Metabolism Propanoic_Acid->Further_Metabolism G cluster_components Key Components Apple_Flavor Apple Flavor Profile PropylDecanoate This compound PropylDecanoate->Apple_Flavor Waxy, Fruity Body Esters Other Esters (e.g., Ethyl Butyrate, Hexyl Acetate) Esters->Apple_Flavor Sweet, Fruity Top Notes Alcohols Alcohols (e.g., Hexanol) Alcohols->Apple_Flavor Green, Earthy Notes Aldehydes Aldehydes (e.g., Hexanal) Aldehydes->Apple_Flavor Green, Sharp Notes

References

An In-depth Technical Guide to the Thermophysical and Thermochemical Properties of Propyl Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermophysical and thermochemical data for propyl decanoate (B1226879). The information is compiled from various chemical databases and scientific literature. Due to a scarcity of primary experimental literature focused solely on propyl decanoate, this guide also includes generalized experimental protocols for the determination of these properties, based on methodologies applied to similar long-chain fatty acid esters.

Thermophysical and Thermochemical Data

The quantitative data for this compound are summarized in the tables below for ease of reference and comparison.

General and Thermophysical Properties of this compound
PropertyValueConditionsSource(s)
Molecular FormulaC₁₃H₂₆O₂-[1][2]
Molecular Weight214.34 g/mol -[1]
Density0.862 g/mLNot Specified[3]
0.86 g/mLNot Specified[4]
0.869 g/mLNot Specified[5]
0.850 - 0.865 g/mL25.00 °C[6]
Boiling Point261 °C760 mmHg[3]
253.00 - 256.00 °C760.00 mm Hg[6]
258.6 °C760 mmHg[5]
254 °CNot Specified[4]
Refractive Index1.428Not Specified[3]
1.432Not Specified[5]
1.418 - 1.43320.00 °C[6]
Vapor Pressure0.014 mmHg25.00 °C (estimated)[6]
Flash Point109.44 °CTagliabue Closed Cup[6]
109.6 °CNot Specified[5]
115 °CNot Specified[7]
Surface Tension28.28 dyn/cmNot Specified[3]
Thermochemical Properties of this compound
PropertyValuePhaseSource(s)
Enthalpy of Vaporization (ΔvapH)62.4 kJ/molLiquid[8]
Enthalpy of Formation (ΔfH°)Data AvailableGas[9][10]
Data AvailableLiquid[9]
Ideal Gas Heat Capacity (Cp,gas)Data AvailableGas[10]

Experimental Protocols

Detailed experimental procedures for the determination of thermophysical and thermochemical properties of this compound are not extensively published. However, the following sections describe standard methodologies used for similar fatty acid esters, which are directly applicable.

Density Measurement

The density of liquid esters is commonly determined using a vibrating tube densimeter.

  • Principle: The instrument measures the oscillation period of a U-shaped tube filled with the sample. This period is directly related to the density of the sample.

  • Procedure:

    • Calibrate the densimeter with dry air and pure water at the desired temperature.

    • Inject the this compound sample into the measurement cell, ensuring no air bubbles are present.

    • Allow the sample to reach thermal equilibrium.

    • Record the oscillation period and convert it to a density value using the calibration constants.

    • Measurements are typically performed over a range of temperatures, with the temperature controlled by a Peltier system.

Viscosity Measurement

Dynamic viscosity can be measured using a variety of viscometers, with the falling-ball or rotational viscometers being common choices.

  • Principle (Falling-Ball): The time it takes for a ball to fall through a calibrated tube filled with the sample liquid is measured. This time is proportional to the dynamic viscosity.

  • Procedure (Falling-Ball):

    • The sample is placed in the viscometer tube, which is enclosed in a thermostated jacket to maintain a constant temperature.

    • A ball of known density and diameter is allowed to fall through the liquid.

    • The time of fall between two marked points is measured.

    • The viscosity is calculated using a formula that incorporates the fall time, ball and liquid densities, and instrument constants.

Heat Capacity Measurement

Differential Scanning Calorimetry (DSC) is a widely used technique for determining the heat capacity of liquids.

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature, while both are subjected to a controlled temperature program.

  • Procedure:

    • Perform a baseline run with two empty, hermetically sealed aluminum pans.

    • Run a calibration standard (e.g., sapphire) of known mass in one of the pans.

    • Run the this compound sample of known mass in an aluminum pan.

    • The heat capacity of the sample is calculated by comparing the heat flow signals from the baseline, standard, and sample runs at a given temperature. The measurements are conducted under an inert atmosphere (e.g., nitrogen).[11]

Enthalpy of Combustion Measurement

The standard enthalpy of combustion is determined using a bomb calorimeter.

  • Principle: A known mass of the sample is combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change of the water is measured.

  • Procedure:

    • A weighed sample of this compound is placed in a crucible inside the bomb.

    • The bomb is sealed, pressurized with pure oxygen, and placed in a calorimeter containing a known volume of water.

    • The sample is ignited electrically.

    • The temperature of the water is recorded before and after combustion.

    • The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.

Vapor Pressure Measurement

A common method for measuring the vapor pressure of low-volatility liquids like this compound is the static method.

  • Principle: The sample is placed in a thermostated, evacuated vessel, and the pressure of the vapor in equilibrium with the liquid is measured directly at various temperatures.

  • Procedure:

    • A small amount of the sample is placed in an equilibrium cell connected to a vacuum line and a pressure transducer.

    • The sample is thoroughly degassed by repeated freeze-pump-thaw cycles.

    • The cell is immersed in a constant-temperature bath until thermal equilibrium is reached.

    • The pressure inside the cell, which corresponds to the vapor pressure of the sample at that temperature, is recorded.

    • This process is repeated at different temperatures to obtain the vapor pressure curve.

Visualizations

The following diagram illustrates a generalized workflow for the experimental determination of vapor pressure using a static apparatus.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Vapor Pressure Measurement cluster_data Data Analysis sample This compound Sample degas Degassing (Freeze-Pump-Thaw) sample->degas Introduction into Equilibrium Cell thermostat Set Temperature (T1) degas->thermostat Transfer to Apparatus equilibrium Attain Thermal Equilibrium thermostat->equilibrium measure Measure Pressure (P1) equilibrium->measure repeat Repeat at T2, T3, ... measure->repeat Record Data Point (T1, P1) plot Plot ln(P) vs 1/T repeat->plot clausius Apply Clausius-Clapeyron Equation plot->clausius delta_h Determine Enthalpy of Vaporization clausius->delta_h

Caption: Generalized workflow for vapor pressure determination.

References

Propyl Decanoate: A Technical Guide to its Potential Applications in Pest Control

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 19, 2025 – As the agricultural and public health sectors continue to seek safer and more effective pest management strategies, the potential of naturally derived compounds is an area of intense research. This technical guide explores the prospective applications of propyl decanoate (B1226879), a fatty acid ester, in the realm of pest control. While direct research on propyl decanoate is limited, this document synthesizes available data on structurally similar compounds and the broader class of medium-chain fatty acid esters to build a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

This compound (CH₃(CH₂)₈COO(CH₂)₂CH₃) is the ester formed from decanoic acid and propanol. Decanoic acid, a medium-chain fatty acid, is a natural component of coconut and palm kernel oils. This class of fatty acids and their esters are gaining attention for their bioactive properties, including insecticidal and repellent effects. A key patent has identified this compound as a potential cidal agent in pest control formulations, suggesting its promise in this field. This guide will delve into the existing evidence, potential mechanisms of action, and the experimental basis for future research into this compound as a viable pest control agent.

Potential Applications and Target Pests

Based on studies of analogous compounds, this compound may be effective against a variety of arthropod pests. Research on medium-chain fatty acids and their esters has demonstrated efficacy against:

  • Biting Flies: Including stable flies (Stomoxys calcitrans).

  • Mosquitoes: Such as the yellow fever mosquito (Aedes aegypti).

  • Cockroaches, Kissing Bugs, and Scorpions: Demonstrating a broad spectrum of activity against common urban pests.

  • Stored Product Pests: Where fatty acid esters have shown toxicity.

  • Plant Pests: Including aphids and spider mites.

The applications could range from topical repellents for human and veterinary use to insecticides for agricultural and residential settings.

Quantitative Data on Efficacy of Structurally Related Esters

Table 1: Biting Deterrency of Propyl Dodecanoate (B1226587) and Other Esters Against Aedes aegypti

CompoundBiting Deterrence Index (BDI)
DEET (N,N-diethyl-m-toluamide)~0.8 - 1.0
Propyl Dodecanoate0.80 - 0.99
Methyl Dodecanoate0.80 - 0.99
Ethyl Dodecanoate0.80 - 0.99
Octyl Dodecanoate0.80 - 0.99
Dodecyl Dodecanoate0.80 - 0.99

Source: Adapted from Cantrell et al. (2020). A BDI value of 1.0 indicates 100% repellency, while a value of 0 indicates no repellency.

The data indicates that propyl dodecanoate is as effective as DEET in deterring the biting of Aedes aegypti in laboratory assays. This strongly suggests that this compound would likely exhibit similar high repellency.

Potential Mechanisms of Action

The precise mechanism of action for this compound in insects has not been elucidated. However, the mechanisms for fatty acids and their esters are thought to involve one or more of the following pathways:

  • Disruption of Cell Membranes: Fatty acids can interfere with the lipid bilayer of cell membranes, leading to increased permeability, loss of essential ions, and ultimately cell death.

  • Neurotoxicity: Some fatty acid esters may act on the insect nervous system. Potential targets include octopaminergic and GABAergic systems, which are involved in neurotransmission.

  • Enzyme Inhibition: Fatty acid esters could inhibit key enzymes involved in insect metabolism and development.

  • Cuticle Disruption: These compounds may dissolve or disrupt the waxy outer layer of the insect cuticle, leading to dehydration and increased susceptibility to other stressors.

  • Repellency through Olfactory System: As repellents, these esters likely interact with olfactory receptors on the insect's antennae, creating a signal that is aversive and disrupts host-seeking behavior.

The logical relationship for the proposed repellent mechanism of action is outlined below.

Repellent Mechanism of Action PropylDecanoate This compound OlfactoryReceptor Olfactory Receptor on Antennae PropylDecanoate->OlfactoryReceptor Binds to SignalTransduction Signal Transduction Cascade OlfactoryReceptor->SignalTransduction Activates BehavioralResponse Aversive Behavioral Response SignalTransduction->BehavioralResponse Triggers HostSeekingDisruption Disruption of Host-Seeking BehavioralResponse->HostSeekingDisruption

Caption: Proposed pathway for the repellent action of this compound.

Experimental Protocols

To facilitate further research, this section details a typical experimental protocol for evaluating the biting deterrency of a compound like this compound, based on the methodology used in studies of similar compounds.

Biting Deterrency Bioassay (Klun and Debboun Method)

This protocol is a standardized in-vivo method to quantify the biting deterrence of a test compound against mosquitoes.

Objective: To determine the Biting Deterrence Index (BDI) of this compound against Aedes aegypti.

Materials:

  • Stock solution of this compound in ethanol (B145695) (e.g., 10 mg/mL).

  • DEET solution in ethanol (positive control, e.g., 25 nmol/cm²).

  • Ethanol (negative control).

  • Micropipettes.

  • Glass vials.

  • Rectangular templates (3 x 4 cm).

  • Human volunteer forearms.

  • Cages containing 200-250 female Aedes aegypti mosquitoes (5-12 days old, sugar-starved for 4 hours).

Procedure:

  • Mark two 3 x 4 cm areas on the forearm of a human volunteer.

  • Apply the test compound (this compound solution) to one area and the negative control (ethanol) to the other. A typical application rate is 25 nmol/cm².

  • Allow the solvent to evaporate for 3 minutes.

  • Simultaneously expose both treated areas to a cage of female mosquitoes for 1 minute.

  • Record the number of bites on each treated area.

  • Repeat the experiment with multiple volunteers and on different days to ensure reproducibility.

  • The Biting Deterrence Index (BDI) is calculated as: BDI = (Number of bites on control - Number of bites on test compound) / (Number of bites on control)

The workflow for this experimental protocol is visualized below.

Biting Deterrency Bioassay Workflow cluster_prep Preparation cluster_app Application cluster_exp Experiment cluster_analysis Data Analysis PrepSolutions Prepare Test, Control, and Positive Control Solutions MarkArms Mark Treatment Areas on Volunteer's Forearm PrepSolutions->MarkArms ApplySolutions Apply Solutions to Marked Areas MarkArms->ApplySolutions Evaporate Allow Solvent to Evaporate (3 minutes) ApplySolutions->Evaporate Expose Expose Forearm to Mosquito Cage (1 minute) Evaporate->Expose RecordBites Record Number of Bites on Each Area Expose->RecordBites CalculateBDI Calculate Biting Deterrence Index (BDI) RecordBites->CalculateBDI

Caption: Workflow for a biting deterrency bioassay.

Future Directions and Conclusion

The available evidence strongly suggests that this compound is a promising candidate for development as a pest control agent, particularly as an insect repellent. Its structural similarity to other highly effective fatty acid esters, combined with its mention in the patent literature, warrants further investigation.

Future research should focus on:

  • Direct Efficacy Testing: Conducting comprehensive studies to determine the LC50 values, repellency rates, and duration of action of this compound against a wide range of pest species.

  • Mechanism of Action Studies: Utilizing electrophysiological and biochemical assays to elucidate the specific molecular targets of this compound in insects.

  • Formulation Development: Investigating optimal formulations to enhance the stability, residual activity, and user-friendliness of this compound-based products.

  • Toxicological and Environmental Impact Assessment: Evaluating the safety profile of this compound for non-target organisms and the environment.

Methodological & Application

Application Note: Quantitative Analysis of Propyl Decanoate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of propyl decanoate (B1226879) using Gas Chromatography-Mass Spectrometry (GC-MS). Propyl decanoate, a fatty acid ester, finds applications in various industries, including pharmaceuticals, food, and cosmetics, often as a flavoring agent or a component of complex lipid mixtures.[1] The methodology presented herein provides a comprehensive protocol covering sample preparation, GC-MS instrumental parameters, and data analysis, making it suitable for quality control, metabolic research, and formulation development.

Introduction

This compound (C13H26O2) is the ester formed from the condensation of decanoic acid and propanol.[2] Accurate and reliable quantification of this compound is crucial for ensuring product quality, understanding biochemical pathways, and for stability testing in drug formulations. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high chromatographic resolution and mass selectivity for unambiguous identification and quantification.[3] This note describes a validated GC-MS method for the determination of this compound in a variety of sample matrices.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. The goal is to extract this compound and present it in a volatile solvent suitable for GC-MS analysis.

1. Liquid-Liquid Extraction (LLE):

This method is suitable for aqueous samples.

  • To 1 mL of the aqueous sample, add 2 mL of a suitable organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic (upper) layer containing the this compound to a clean vial.

  • The solvent may be evaporated under a gentle stream of nitrogen and the residue reconstituted in a smaller volume of the injection solvent if concentration is needed.[4]

2. Solid-Phase Extraction (SPE):

For more complex matrices, SPE can be used to clean up the sample and concentrate the analyte.

  • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with a polar solvent to remove interferences.

  • Elute the this compound with a non-polar solvent such as hexane.

  • The eluate can be concentrated and injected into the GC-MS.[4]

3. Direct Injection:

For samples already dissolved in a volatile organic solvent compatible with the GC system (e.g., hexane, ethyl acetate), direct injection may be possible after appropriate dilution. Ensure the sample is free of non-volatile residues.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Condition
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Mass Spectrometer Agilent 5977B MSD (or equivalent)
Column HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (split ratio 20:1)
Oven Temperature Program Initial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity
SIM Ions Quantifier: m/z 61; Qualifiers: m/z 43, 173[2][5]

Data Presentation

Quantitative analysis is performed by constructing a calibration curve using standard solutions of this compound of known concentrations. The peak area of the quantifier ion is plotted against the concentration.

Table 1: Quantitative Data for this compound Analysis

ParameterValue
Molecular Weight 214.34 g/mol [2][6]
Kovats Retention Index (HP-5 column) 1493[7]
Quantifier Ion (m/z) 61[2][5]
Qualifier Ions (m/z) 43, 173[2][5]
Limit of Detection (LOD) (Typical) 0.01 - 1 µg/L (in SIM mode)[2][8]
Limit of Quantification (LOQ) (Typical) 0.03 - 3 µg/L (in SIM mode)[2][8]

Mass Spectrum of this compound:

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions. The base peak is typically observed at m/z 61, corresponding to the protonated propoxy fragment. Other significant fragments include m/z 43 (propyl cation) and m/z 173 (loss of a propyl group).[2][5] The molecular ion peak at m/z 214 is often of low abundance or absent.

Visualizations

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation (HP-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (Scan or SIM mode) Ionization->Detection DataAcquisition Data Acquisition System Detection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration Quantification Quantification (Calibration Curve) PeakIntegration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Fragmentation_Pathway Proposed Fragmentation of this compound PropylDecanoate This compound [C13H26O2]+ (m/z 214) Fragment173 [M-C3H7]+ (m/z 173) PropylDecanoate->Fragment173 Loss of propyl radical Fragment61 [C3H7O]+ (m/z 61) PropylDecanoate->Fragment61 McLafferty Rearrangement Fragment43 [C3H7]+ (m/z 43) Fragment61->Fragment43 Loss of H2O

References

Application Notes and Protocols for the Enzymatic Synthesis of Propyl Decanoate using Lipases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl decanoate (B1226879) is a fatty acid ester with applications in the flavor, fragrance, and pharmaceutical industries. Traditionally synthesized through chemical methods that often require harsh conditions, the use of lipases as biocatalysts offers a greener and more specific alternative.[1][2][3] Enzymatic synthesis provides several advantages, including milder reaction conditions, reduced byproduct formation, and high chemo-, regio-, and enantioselectivity.[1][4] These application notes provide detailed protocols for the synthesis of propyl decanoate using lipases, with a focus on reaction optimization and enzyme immobilization.

Principle of Synthesis

The enzymatic synthesis of this compound can be achieved through two primary lipase-catalyzed reactions:

  • Esterification: The direct reaction of decanoic acid with propanol.

  • Transesterification (Alcoholysis): The reaction of an ester of decanoic acid (e.g., methyl or ethyl decanoate) with propanol.[5]

Lipases, a class of hydrolases, are highly effective catalysts for these reactions.[3] Their catalytic mechanism involves a serine residue in the active site that facilitates the nucleophilic attack on the carbonyl carbon of the fatty acid or its ester, leading to the formation of an acyl-enzyme intermediate. This intermediate then reacts with the alcohol (propanol) to produce the desired ester, this compound. The use of immobilized lipases is often preferred to enhance enzyme stability and allow for easier recovery and reuse of the biocatalyst.[6]

Key Experimental Parameters and Optimization

The efficiency of the enzymatic synthesis of this compound is influenced by several critical parameters that can be optimized to maximize the product yield.

Data on Optimized Reaction Conditions

The following table summarizes the optimized conditions for lipase-catalyzed ester synthesis, drawing from studies on propyl esters and other relevant fatty acid esters.

ParameterOptimal Range/ValueExpected OutcomeReference
Temperature 40°C - 60°CIncreased reaction rate and substrate solubility. Temperatures above 60°C may lead to enzyme denaturation.[1][7]
Substrate Molar Ratio (Acid:Alcohol) 1:1 to 1:3A higher alcohol concentration can shift the equilibrium towards product formation, but excessive alcohol may inhibit the enzyme.[8][9][10]
Enzyme Loading 1% - 2% (w/w of substrates)Higher enzyme concentration generally increases the reaction rate, but excessively high amounts can lead to mass transfer limitations.[9]
Agitation Speed ~300 rpmEnsures proper mixing and reduces mass transfer limitations between the substrates and the enzyme.[9]
Reaction Medium Solvent-free or nonpolar solvents (e.g., heptane)Solvent-free systems are environmentally friendly. Nonpolar solvents can enhance lipase (B570770) stability.[1][8][11]
pH Acidic to Neutral (for esterification)The optimal pH depends on the specific lipase used. For many lipases, a slightly acidic pH is suitable for esterification.[1]

Experimental Protocols

Protocol 1: Immobilization of Lipase by Cross-Linking

This protocol describes a general method for immobilizing lipase on a support followed by cross-linking with glutaraldehyde (B144438) to enhance stability.[6]

Materials:

  • Lipase (e.g., from Candida antarctica, Candida rugosa, or Rhizopus arrhizus)

  • Support material (e.g., silica (B1680970) gel, chitosan (B1678972) beads)

  • Immobilization buffer (e.g., 5 mM sodium phosphate (B84403), pH 7.0)

  • Glutaraldehyde solution (0.1% - 1% v/v in 0.1 M phosphate buffer, pH 7.0)

  • Quenching solution (e.g., Tris buffer or glycine (B1666218) solution)

  • Distilled water

Procedure:

  • Support Preparation: Wash the support material with distilled water and then with the immobilization buffer.

  • Enzyme Solution Preparation: Dissolve the lipase in the immobilization buffer to a final concentration of approximately 1 mg/mL.[6]

  • Immobilization: Add the prepared support to the enzyme solution (e.g., 1 g of support per 10 mL of enzyme solution). Gently stir the suspension at room temperature for 1-2 hours.[6]

  • Washing: Separate the support from the solution and wash it with the immobilization buffer to remove any unbound lipase.

  • Cross-linking: Suspend the immobilized lipase in the glutaraldehyde solution and gently agitate the mixture at room temperature for 1-3 hours.[6]

  • Quenching: Wash the cross-linked immobilized lipase with the quenching solution to block any remaining reactive aldehyde groups.[6]

  • Final Washing: Wash the immobilized lipase extensively with distilled water and then with the desired storage buffer.

  • Storage: Store the immobilized lipase at 4°C until use.

Protocol 2: Enzymatic Synthesis of this compound

This protocol outlines the synthesis of this compound via esterification in a solvent-free system using immobilized lipase.

Materials:

  • Immobilized lipase (from Protocol 1)

  • Decanoic acid

  • 1-Propanol

  • Molecular sieves (optional, to remove water produced during the reaction)

  • Reaction vessel (e.g., a screw-capped flask)

  • Shaking incubator or magnetic stirrer with temperature control

Procedure:

  • Reactant Preparation: In the reaction vessel, combine decanoic acid and 1-propanol. A typical starting molar ratio is 1:3 (decanoic acid:1-propanol).[8][9]

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 2% (w/w) of the total substrate weight.[9]

  • Water Removal (Optional): If using molecular sieves, add them to the reaction mixture at a loading of approximately 5% (w/w).[9]

  • Reaction Incubation: Tightly seal the reaction vessel and place it in a shaking incubator or on a magnetic stirrer set to 60°C and 300 rpm.[8][9]

  • Reaction Monitoring: At regular intervals, take small aliquots of the reaction mixture to monitor the progress of the reaction. The conversion of decanoic acid can be determined by titration with a standard solution of NaOH.[2]

  • Reaction Termination: Once the desired conversion is achieved (e.g., after several hours), stop the reaction by separating the immobilized enzyme from the product mixture by filtration or centrifugation.

  • Product Purification: The resulting this compound can be purified from the remaining substrates by distillation or chromatography if required.

Visualizations

experimental_workflow cluster_immobilization Lipase Immobilization cluster_synthesis This compound Synthesis prep_support Prepare Support immobilize Immobilize Lipase on Support prep_support->immobilize prep_enzyme Prepare Lipase Solution prep_enzyme->immobilize wash_unbound Wash Unbound Lipase immobilize->wash_unbound crosslink Cross-link with Glutaraldehyde wash_unbound->crosslink quench Quench Reaction crosslink->quench final_wash Final Wash quench->final_wash store Store Immobilized Lipase final_wash->store add_enzyme Add Immobilized Lipase store->add_enzyme Use in Synthesis mix_reactants Mix Decanoic Acid & Propanol mix_reactants->add_enzyme incubate Incubate at 60°C, 300 rpm add_enzyme->incubate monitor Monitor Reaction Progress incubate->monitor terminate Terminate Reaction monitor->terminate purify Purify this compound terminate->purify optimization_logic start Goal: Maximize this compound Yield param_temp Optimize Temperature (40-60°C) start->param_temp param_ratio Optimize Substrate Ratio (Acid:Alcohol 1:1 to 1:3) start->param_ratio param_enzyme Optimize Enzyme Load (1-2% w/w) start->param_enzyme param_agitation Optimize Agitation (~300 rpm) start->param_agitation evaluation Evaluate Yield and Conversion param_temp->evaluation param_ratio->evaluation param_enzyme->evaluation param_agitation->evaluation final_protocol Final Optimized Protocol evaluation->final_protocol

References

Application Note: Protocol for Acid-Catalyzed Esterification of Decanoic Acid with Propanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed protocol for the synthesis of propyl decanoate (B1226879) through the acid-catalyzed esterification of decanoic acid with propanol (B110389). This reaction, commonly known as the Fischer-Speier esterification, involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[1] Propyl decanoate is a decanoate ester formed from the formal condensation of the carboxy group of decanoic acid with propanol.[2][3] The reaction is a reversible equilibrium, and to achieve high yields of the ester product, the equilibrium is typically shifted towards the products by using an excess of one of the reactants or by removing water as it is formed.[4][5]

Safety Precautions

All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical splash goggles, chemical-resistant gloves, and a lab coat.[6][7]

  • Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive and can cause severe skin burns and eye damage. Handle with extreme caution.[7][8] In case of skin contact, rinse with copious amounts of water for at least 15-20 minutes.[7][8]

  • Propanol: A flammable liquid. Keep away from open flames and other ignition sources.[9] It is also a toxic substance.[8]

  • Decanoic Acid: Can cause skin and eye irritation.

  • Heating: The use of a heating mantle and reflux apparatus requires careful assembly to avoid pressure buildup and ensure even heating.

Materials and Equipment

Reagents
ReagentFormulaMolar Mass ( g/mol )Purity
Decanoic AcidC₁₀H₂₀O₂172.26>98%
Propanol (n-Propanol)C₃H₈O60.10>99%
Sulfuric Acid (conc.)H₂SO₄98.0895-98%
Diethyl Ether (or Ethyl Acetate)(C₂H₅)₂O74.12Reagent Grade
Saturated Sodium BicarbonateNaHCO₃84.01~8% w/v aq.
Brine (Saturated NaCl solution)NaCl58.44Saturated aq.
Anhydrous Sodium Sulfate (B86663)Na₂SO₄142.04Anhydrous
Equipment
  • Round-bottom flask (100 mL or 250 mL)

  • West condenser (reflux condenser)

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar

  • Clamps and retort stand

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Rotary evaporator

  • Distillation apparatus (optional, for final purification)

Experimental Protocol

This protocol is based on the principles of Fischer esterification, where an excess of alcohol is used to drive the reaction to completion.[4]

Reaction Setup and Execution
  • Place a magnetic stir bar into a 250 mL round-bottom flask.

  • Add 17.23 g (0.10 mol) of decanoic acid to the flask.

  • In the fume hood, add 60.1 mL (0.80 mol) of n-propanol to the flask. Using an excess of the alcohol helps to shift the reaction equilibrium towards the product side.[4]

  • Carefully and slowly add 1.0 mL of concentrated sulfuric acid to the mixture while stirring.[10] Caution: The addition is exothermic.

  • Attach a reflux condenser to the round-bottom flask and secure it with clamps. Ensure a gentle flow of cold water through the condenser.

  • Heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will be determined by the boiling point of the propanol solvent.[10]

  • Allow the reaction to reflux with continuous stirring for 2-4 hours. A study on a similar esterification showed that a reaction time of 210 minutes (3.5 hours) at 65°C can lead to a yield of up to 96.9%.[11][12]

Workup and Product Isolation
  • After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.

  • Once cool, carefully transfer the mixture to a 250 mL separatory funnel.

  • Add 100 mL of cold deionized water to the separatory funnel.

  • Extract the product by adding 50 mL of diethyl ether (or ethyl acetate) to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release any pressure buildup.[9] Shake gently.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer sequentially with:

    • 50 mL of deionized water.

    • Two 50 mL portions of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid catalyst and remove any unreacted decanoic acid.[10] Caution: Vent frequently as CO₂ gas will be evolved.

    • 50 mL of brine (saturated NaCl solution) to help remove residual water from the organic layer.[10]

  • Drain the washed organic layer into a clean, dry Erlenmeyer flask.

  • Dry the organic layer by adding a small amount of anhydrous sodium sulfate (Na₂SO₄), swirling the flask, and letting it stand for 10-15 minutes until the liquid is clear.

  • Decant or filter the dried organic solution into a pre-weighed round-bottom flask.

  • Remove the solvent (diethyl ether) using a rotary evaporator to yield the crude this compound.[10]

Purification (Optional)

For higher purity, the crude ester can be purified by fractional distillation. The boiling point of this compound is approximately 258.6°C at 760 mmHg.[]

Data Presentation

The following table summarizes the quantitative data for the synthesis and properties of the product.

ParameterValueReference
Reactants & Catalyst
Decanoic Acid17.23 g (0.10 mol)-
n-Propanol60.1 mL (0.80 mol)-
Molar Ratio (Acid:Alcohol)1:8[4][11]
Sulfuric Acid (catalyst)~1.0 mL[10]
Reaction Conditions
TemperatureReflux (~97°C)[10]
Time2-4 hours[1][11]
Product: this compound
Molecular FormulaC₁₃H₂₆O₂[14]
Molecular Weight214.34 g/mol [][14]
Theoretical Yield21.43 g-
AppearanceColorless liquid[]
Density~0.86 g/mL[]
Boiling Point~258.6 °C at 760 mmHg[]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis and purification of this compound.

Esterification_Workflow cluster_workup Aqueous Workup start Start reagents 1. Combine Reactants (Decanoic Acid, Propanol, H₂SO₄) start->reagents Setup end_node Pure Propyl Decanoate reflux 2. Heat Under Reflux (2-4 hours) reagents->reflux Reaction cool 3. Cool to Room Temperature reflux->cool extract 4. Dilute & Extract (Water & Ether) cool->extract Workup wash_h2o 5a. Wash with Water extract->wash_h2o wash_nahco3 5b. Wash with NaHCO₃ (Neutralization) wash_h2o->wash_nahco3 wash_brine 5c. Wash with Brine wash_nahco3->wash_brine dry 6. Dry Organic Layer (Anhydrous Na₂SO₄) wash_brine->dry evaporate 7. Evaporate Solvent (Rotary Evaporator) dry->evaporate Isolation evaporate->end_node Crude Product distill 8. Purify by Distillation (Optional) evaporate->distill Purification distill->end_node

References

Application of Propyl Decanoate as an Insect Attractant in Agriculture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propyl decanoate (B1226879) (CAS 30673-60-0), a fatty acid ester, is a volatile organic compound found in various fruits and plants. As a member of the ester chemical class, which is well-documented for mediating insect-plant and insect-insect interactions, propyl decanoate holds significant potential for application in agriculture as a semiochemical. Esters are key components of natural fruit aromas and insect pheromones, often acting as powerful attractants for a variety of pest species. While extensive public data on this compound is limited, its structural similarity to known attractants suggests its utility in monitoring and managing agricultural pests, particularly Tephritid fruit flies and certain Lepidopteran species.

These application notes provide a framework for researchers and pest management professionals to systematically evaluate and deploy this compound. The protocols outlined below are adapted from established methodologies for testing insect semiochemicals and can be specifically applied to assess the efficacy of this compound against target pest species.

Application Notes

1. Target Pest Species

Based on the attractancy profiles of structurally related decanoate esters, the following agricultural pests are primary candidates for evaluation with this compound:

  • Tephritid Fruit Flies: Species within this family, such as the Melon Fly (Zeugodacus cucurbitae), are known to respond to various esters. For instance, ethyl decanoate has been shown to elicit electrophysiological responses in Z. cucurbitae[1]. This compound should be tested as a potential lure for monitoring and in attract-and-kill strategies for this and other related fruit fly species like Bactrocera dorsalis.

  • Codling Moth (Cydia pomonella): This major pest of pome fruits is attracted to decanoate derivatives, most notably the pear ester, ethyl (2E,4Z)-2,4-decadienoate[2][3]. This compound can be evaluated as a potential synergist or a novel attractant, both alone and in combination with known lures.

2. Mechanism of Action

This compound likely functions as a kairomone, a chemical cue emitted by a host plant that benefits the receiving insect by indicating a food source or oviposition site. The molecule is detected by olfactory receptor neurons (ORNs) housed in sensilla on the insect's antennae. Binding of the odorant molecule to an Odorant Receptor (OR) initiates a signal transduction cascade, leading to the depolarization of the neuron and the transmission of a signal to the brain, ultimately resulting in a behavioral response such as upwind flight towards the source.

olfactory_pathway cluster_air Airspace cluster_orn Olfactory Receptor Neuron (ORN) PropylDecanoate This compound (Odorant) IonChannel Ion Channel Opening Depolarization Membrane Depolarization ActionPotential Action Potential (Signal to Brain) OR OR OR->IonChannel Activation Orco Orco Orco->IonChannel

Caption: Generalized insect olfactory signal transduction pathway.

Data Presentation

Quantitative data from bioassays are crucial for determining the efficacy of this compound. The following tables provide examples of how to structure data from electroantennography (EAG) and behavioral assays, using data from a related compound (propyl octadecanoate) as a template due to the scarcity of public data on this compound.

Table 1: Example Electroantennogram (EAG) and Behavioral Response Data (Data adapted from studies on propyl octadecanoate with Aedes aegypti mosquitoes for illustrative purposes)[4][5]

Compound DoseMean EAG Response (mV ± SE)% Attraction in Y-Tube Olfactometer (n=50)
Control (Hexane)0.2 ± 0.0510%
10⁻⁷ g0.38 ± 0.0825%
10⁻⁶ g0.92 ± 0.1564%
10⁻⁵ g1.16 ± 0.2177%

Table 2: Attractancy of Decanoate Esters to Agricultural Pests (Literature Summary)

CompoundTarget InsectBioassay TypeKey Finding
Ethyl (2E,4Z)-2,4-decadienoateCodling Moth (Cydia pomonella)Flight TunnelSynergistic effect when combined with acetic acid, increasing trap captures.[2]
Ethyl (2E,4Z)-2,4-decadienoateCodling Moth (Cydia pomonella)Field TrappingA key component of bisexual lures that attract both males and females.[6]
Ethyl decanoateMelon Fly (Zeugodacus cucurbitae)GC-EADElicited a significant antennal response, indicating olfactory detection.[1]

Experimental Protocols

Protocol 1: Field Trapping Bioassay

This protocol is designed to evaluate the attractiveness of this compound to target insects under real-world agricultural conditions.

// Nodes Prep [label="1. Lure Preparation\n- this compound at various doses\n- Control (solvent only)", fillcolor="#F1F3F4", fontcolor="#202124"]; Setup [label="2. Trap Deployment\n- Randomized Block Design\n- Set traps at crop height\n- Minimum 50m spacing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Collection [label="3. Sample Collection\n- Check traps every 2-3 days\n- Collect and count target insects\n- Note non-target species", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="4. Data Analysis\n- ANOVA or Kruskal-Wallis test\n- Compare treatment vs. control\n- Calculate mean trap catch", fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion [label="5. Conclusion\n- Determine effective dose\n- Assess species selectivity", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Prep -> Setup [color="#5F6368"]; Setup -> Collection [color="#5F6368"]; Collection -> Analysis [color="#5F6368"]; Analysis -> Conclusion [color="#5F6368"]; }

Caption: Experimental workflow for a field trapping bioassay.

1. Materials:

  • This compound (≥98% purity)

  • Volatile solvent (e.g., hexane (B92381) or ethanol)

  • Dispensers (e.g., rubber septa, cotton wicks)

  • Insect traps appropriate for the target species (e.g., McPhail traps for fruit flies, delta traps for moths)

  • Field plot with a known population of the target pest

  • Randomization map for experimental design

2. Methodology:

  • Lure Preparation:

    • Prepare serial dilutions of this compound in the chosen solvent (e.g., 1 µg/µL, 10 µg/µL, 100 µg/µL).

    • Load a consistent volume (e.g., 100 µL) of each dilution onto a dispenser. This creates lures with 100 µg, 1 mg, and 10 mg doses.

    • Prepare a solvent-only dispenser to serve as the negative control.

    • Allow the solvent to evaporate for 15-20 minutes in a fume hood.

  • Experimental Design:

    • Use a randomized complete block design with at least four replicates (blocks). Each block will contain one trap for each treatment (doses + control).

    • Deploy traps within the crop canopy at a height relevant to the target insect's flight behavior.

    • Ensure a minimum distance of 50 meters between traps to prevent interference.

  • Data Collection:

    • Service the traps every 2-3 days for a period of 2-4 weeks.

    • Count and record the number of target insects (males and females separately, if possible) and significant non-target insects in each trap.

    • Re-randomize trap positions within each block weekly to minimize positional effects.

  • Data Analysis:

    • Transform data (e.g., using log(x+1)) if necessary to meet assumptions of normality.

    • Analyze the mean number of insects captured per trap per day using ANOVA followed by a post-hoc test (e.g., Tukey's HSD) to compare the different doses against the control.

Protocol 2: Electroantennography (EAG)

This protocol measures the electrical output from an entire insect antenna to determine if it can detect this compound.

eag_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis InsectPrep 1. Insect Prep - Immobilize insect - Excise antenna Mount 3. Mount Antenna - Place between electrodes in saline solution InsectPrep->Mount StimPrep 2. Stimulus Prep - Serial dilutions of This compound Puff 4. Stimulus Delivery - Puff odorant over antenna in humidified air stream StimPrep->Puff Mount->Puff Record 5. Record Signal - Amplify and record voltage change (mV) Puff->Record Analyze 6. Data Analysis - Measure peak amplitude - Subtract control response - Create dose-response curve Record->Analyze

Caption: Experimental workflow for an Electroantennography (EAG) assay.

1. Materials:

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition software)

  • Stereomicroscope

  • Insects (e.g., 2-5 day old adult moths or flies)

  • Glass capillary electrodes

  • Electrolyte solution (e.g., Ringer's solution)

  • This compound and solvent (hexane)

  • Filter paper strips and Pasteur pipettes for stimulus delivery

2. Methodology:

  • Electrode Preparation:

    • Pull glass capillaries to a fine point and fill with electrolyte solution. Insert Ag/AgCl wires to act as electrodes.

  • Antenna Preparation:

    • Anesthetize an insect by chilling it on ice.

    • Under a microscope, carefully excise an antenna at its base.

    • Mount the antenna by inserting its base into the reference electrode and bringing the distal tip into contact with the recording electrode. A small portion of the tip may be clipped to ensure good contact.

  • Stimulus Preparation:

    • Prepare serial dilutions of this compound in hexane (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).

    • Apply 10 µL of a dilution onto a small filter paper strip and insert it into a clean Pasteur pipette.

  • Data Recording:

    • Pass a continuous stream of charcoal-filtered, humidified air over the mounted antenna to establish a stable baseline.

    • Deliver a stimulus by puffing air (e.g., for 0.5 seconds) from the pipette into the main air stream.

    • Record the resulting negative voltage deflection (the EAG response).

    • Allow at least 45-60 seconds between puffs for the antenna to recover.

    • Present stimuli in a randomized order, including a solvent control, to avoid adaptation effects.

  • Data Analysis:

    • Measure the peak amplitude (in millivolts) of each response.

    • Normalize the data by subtracting the average response to the solvent control. Responses can also be expressed relative to a standard compound (e.g., 1-hexanol).

    • Generate a dose-response curve by plotting the mean normalized response against the logarithm of the stimulus concentration.

References

Propyl Decanoate as a Standard in Flavor and Fragrance Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl decanoate (B1226879), a fatty acid ester, is a valuable tool in the analytical chemistry of flavors and fragrances. Its characteristic waxy, fruity, and slightly fatty aroma, combined with its chemical properties, makes it an effective internal standard for quantification of volatile and semi-volatile compounds in complex matrices. This document provides detailed application notes and protocols for the use of propyl decanoate as a standard in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Physicochemical Properties of this compound

A solid understanding of the physical and chemical properties of this compound is crucial for its effective use as an internal standard.

PropertyValue
Synonyms n-Propyl decanoate, Propyl caprate
CAS Number 30673-60-0
Molecular Formula C13H26O2
Molecular Weight 214.34 g/mol
Boiling Point 253-256 °C at 760 mmHg
Flash Point 109.44 °C
Solubility Soluble in alcohol; Insoluble in water
Odor Profile Waxy, fruity, fatty, green, woody, oily

Application as an Internal Standard

The primary application of this compound in flavor and fragrance analysis is as an internal standard (IS) in chromatographic techniques, particularly GC-MS. The role of an internal standard is to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantitative analysis.

Key Advantages of this compound as an Internal Standard:

  • Chemical Inertness: It does not typically react with the analytes of interest or the sample matrix.

  • Elution Profile: It generally elutes in a region of the chromatogram that is free from interfering peaks from the sample matrix.

  • Structural Similarity: While not identical, its ester functionality is common in many flavor and fragrance compounds, leading to similar behavior during extraction and analysis.

  • Commercial Availability: High-purity this compound is readily available from various chemical suppliers.

Experimental Protocols

The following protocols provide a general framework for the use of this compound as an internal standard in the GC-MS analysis of flavor and fragrance compounds. Optimization will be required based on the specific sample matrix and target analytes.

Protocol 1: Quantification of Volatile Compounds in a Liquid Matrix (e.g., Beverages, Perfumes)

This protocol outlines the use of this compound for the quantification of volatile compounds in a liquid sample using liquid-liquid extraction (LLE).

Materials:

  • This compound (analytical standard grade)

  • Dichloromethane (B109758) (DCM), HPLC grade

  • Anhydrous Sodium Sulfate

  • Sample containing volatile analytes

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-INNOWAX)

Procedure:

  • Preparation of Internal Standard Stock Solution:

    • Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with dichloromethane to obtain a stock solution of approximately 1 mg/mL.

  • Preparation of Calibration Standards:

    • Prepare a series of at least five calibration standards by spiking a known volume of the target analyte(s) stock solution into a suitable solvent.

    • To each calibration standard, add a constant, known amount of the this compound internal standard stock solution. The final concentration of the internal standard should be similar to the expected concentration of the analytes in the sample.

  • Sample Preparation:

    • Accurately measure a known volume (e.g., 10 mL) of the liquid sample into a separatory funnel.

    • Spike the sample with the same constant, known amount of the this compound internal standard stock solution as used in the calibration standards.

    • Add 5 mL of dichloromethane to the separatory funnel.

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the organic (bottom) layer.

    • Repeat the extraction with a fresh 5 mL portion of dichloromethane.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject 1 µL of each calibration standard and the prepared sample extract into the GC-MS system.

    • Acquire the data in full scan mode to identify all volatile compounds and in selected ion monitoring (SIM) mode for quantification of target analytes and the internal standard.

  • Data Analysis:

    • For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.

    • For the sample, calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of the analyte in the sample using the calibration curve.

Protocol 2: Analysis of Volatiles from a Solid or Semi-Solid Matrix (e.g., Fruits, Creams) using Headspace Solid-Phase Microextraction (HS-SPME)

This protocol describes the use of this compound for the analysis of volatile compounds from a solid or semi-solid matrix using HS-SPME.

Materials:

  • This compound (analytical standard grade)

  • Methanol (B129727), HPLC grade

  • Sample (e.g., fruit puree, cosmetic cream)

  • HS-SPME autosampler vials with septa

  • SPME fiber (e.g., DVB/CAR/PDMS)

  • GC-MS system equipped with an SPME inlet

Procedure:

  • Preparation of Internal Standard Spiking Solution:

    • Prepare a solution of this compound in methanol at a concentration of approximately 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a known amount of the homogenized sample (e.g., 2 g) into an HS-SPME vial.

    • Spike the sample with a small, known volume (e.g., 10 µL) of the this compound internal standard spiking solution.

    • Immediately seal the vial with a septum cap.

  • HS-SPME Extraction:

    • Place the vial in the autosampler tray of the GC-MS.

    • Equilibrate the sample at a specific temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow volatiles to partition into the headspace.

    • Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes).

  • GC-MS Analysis:

    • Desorb the extracted volatiles from the SPME fiber in the hot GC inlet.

    • Run the GC-MS analysis using an appropriate temperature program to separate the compounds.

  • Data Analysis:

    • For semi-quantitative analysis, the peak area of each analyte can be normalized to the peak area of the this compound internal standard. This provides a relative abundance of each compound.

    • For quantitative analysis, a calibration curve must be prepared using a matrix-matched standard approach, where known amounts of analytes and a constant amount of this compound are added to a blank matrix.

Data Presentation

The following tables represent typical data that would be generated during the validation of an analytical method using this compound as an internal standard. Note: The values presented here are illustrative and will vary depending on the specific method, matrix, and instrumentation.

Table 1: Linearity of Response for Selected Flavor Compounds

AnalyteConcentration Range (µg/mL)Calibration Curve EquationCorrelation Coefficient (r²)
Linalool0.1 - 50y = 1.234x + 0.0560.9992
Ethyl Butyrate0.5 - 100y = 0.987x - 0.0120.9989
Limonene0.2 - 75y = 1.056x + 0.0230.9995

Table 2: Recovery and Precision Data

AnalyteSpiked Concentration (µg/mL)Mean Recovery (%)Relative Standard Deviation (RSD, %)
Linalool1.098.53.2
25.0101.22.5
Ethyl Butyrate5.095.84.1
50.099.13.0
Limonene2.0102.32.8
40.0100.52.1

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Linalool0.030.1
Ethyl Butyrate0.150.5
Limonene0.060.2

Mandatory Visualization

The following diagrams illustrate the experimental workflows described in the protocols.

experimental_workflow_lq cluster_prep Preparation cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing IS_stock Internal Standard Stock (this compound in DCM) Cal_stds Calibration Standards (Analytes + IS) IS_stock->Cal_stds GCMS GC-MS Analysis Cal_stds->GCMS Sample Liquid Sample Spike Spike with IS Sample->Spike LLE Liquid-Liquid Extraction (DCM) Spike->LLE Dry Dry Extract (Na2SO4) LLE->Dry Concentrate Concentrate Extract Dry->Concentrate Concentrate->GCMS Peak_Integration Peak Integration GCMS->Peak_Integration Area_Ratio Calculate Area Ratios (Analyte/IS) Peak_Integration->Area_Ratio Cal_Curve Construct Calibration Curve Area_Ratio->Cal_Curve Quantify Quantify Analytes in Sample Area_Ratio->Quantify Cal_Curve->Quantify

Caption: Workflow for Liquid Sample Analysis using LLE and an Internal Standard.

experimental_workflow_spme cluster_prep Preparation cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis IS_spike Internal Standard Spiking Solution (this compound in Methanol) Spike Spike with IS IS_spike->Spike Sample Solid/Semi-Solid Sample Weigh Weigh Sample into Vial Sample->Weigh Weigh->Spike Seal Seal Vial Spike->Seal Equilibrate Equilibrate in Headspace Seal->Equilibrate Expose_Fiber Expose SPME Fiber Equilibrate->Expose_Fiber Desorb Desorb in GC Inlet Expose_Fiber->Desorb GCMS GC-MS Analysis Desorb->GCMS Data_Analysis Data Analysis (Peak Area Normalization) GCMS->Data_Analysis

Caption: Workflow for Solid/Semi-Solid Sample Analysis using HS-SPME and an Internal Standard.

Conclusion

This compound serves as a reliable and effective internal standard for the quantitative analysis of flavor and fragrance compounds by GC-MS. The protocols and data presented here provide a foundation for developing and validating robust analytical methods. Researchers and scientists are encouraged to adapt and optimize these methods to suit their specific analytical challenges.

Headspace Analysis of Propyl Decanoate and Other Volatile Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl decanoate (B1226879), a volatile ester, and similar compounds are significant in various fields, including flavor and fragrance analysis, diagnostics, and as potential volatile biomarkers in drug development. Accurate and sensitive quantification of these volatile organic compounds (VOCs) from complex matrices is crucial. Headspace analysis, coupled with gas chromatography (GC), is a powerful technique for this purpose as it allows for the analysis of volatile analytes without introducing non-volatile matrix components into the analytical system.[1][2] This document provides detailed application notes and protocols for three common headspace techniques: Static Headspace, Dynamic Headspace, and Headspace Solid-Phase Microextraction (HS-SPME).

Headspace Analysis Techniques: An Overview

Headspace analysis involves sampling the vapor phase in equilibrium with a solid or liquid sample in a sealed container.[3] The choice of technique depends on the concentration of the analyte and the sample matrix.

  • Static Headspace (SHS): In this technique, a sample is sealed in a vial and heated to allow volatile compounds to partition between the sample and the headspace.[3] Once equilibrium is reached, a portion of the headspace gas is injected into the GC.[1] SHS is a simple and robust method suitable for analytes present at relatively high concentrations.[3]

  • Dynamic Headspace (DHS): Also known as purge-and-trap, this method involves passing an inert gas through the sample, which continuously sweeps the volatile compounds from the headspace.[4] These compounds are then concentrated on a sorbent trap before being desorbed and introduced into the GC.[4] DHS offers higher sensitivity than SHS and is ideal for trace-level analysis.[4][5]

  • Headspace Solid-Phase Microextraction (HS-SPME): HS-SPME is a solvent-free enrichment technique that uses a fused-silica fiber coated with a stationary phase to extract volatile analytes from the headspace.[6] The fiber is then desorbed in the hot GC inlet. HS-SPME is known for its simplicity, speed, and high sensitivity.[6][7]

Selecting the Appropriate Headspace Technique

The following decision tree can guide the selection of the most suitable headspace technique for your application.

G Decision Tree for Headspace Technique Selection start Start: Analyze Volatile Esters (e.g., Propyl Decanoate) q1 Expected Analyte Concentration? start->q1 q2 Complex Matrix? q1->q2 Low (ppb, ppt (B1677978) range) shs Static Headspace (SHS) q1->shs High (ppm range) dhs Dynamic Headspace (DHS) q2->dhs No spme Headspace SPME (HS-SPME) q2->spme Yes end1 end1 shs->end1 Simple, robust analysis for higher concentrations. end2 end2 dhs->end2 High sensitivity for trace analysis in cleaner matrices. end3 end3 spme->end3 High sensitivity, solvent-free, good for complex matrices.

Caption: Decision tree for selecting a headspace technique.

Experimental Protocols

The following are generalized protocols for the analysis of volatile esters like this compound. Note: These protocols are based on methods for structurally similar long-chain fatty acid esters and should be optimized and validated for the specific analyte and matrix of interest.

Protocol 1: Static Headspace Gas Chromatography (SHS-GC)

This protocol is suitable for the quantification of this compound in relatively simple matrices where concentrations are expected to be in the parts-per-million (µg/mL) range.

1. Sample Preparation:

  • Accurately weigh or pipette a known amount of the sample (e.g., 1 g of solid or 1 mL of liquid) into a 20 mL headspace vial.
  • For calibration standards, prepare a series of solutions of this compound in a suitable solvent (e.g., dimethyl sulfoxide) and spike into the matrix or a surrogate matrix.
  • Add an internal standard if required for improved precision.
  • Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

2. SHS-GC Parameters (Example):

  • Headspace Sampler:
  • Vial Equilibration Temperature: 80°C - 100°C
  • Vial Equilibration Time: 15 - 30 minutes
  • Vial Shaking: On
  • Syringe Temperature: 105°C
  • Transfer Line Temperature: 110°C
  • Injection Volume: 1 mL
  • Pressurization Time: 1 minute
  • Gas Chromatograph (GC):
  • Injector Temperature: 250°C
  • Split Ratio: 10:1
  • Column: DB-WAX or equivalent polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)
  • Oven Temperature Program:
  • Initial temperature: 50°C, hold for 2 minutes
  • Ramp: 10°C/min to 240°C
  • Hold: 5 minutes at 240°C
  • Detector (FID or MS):
  • FID Temperature: 250°C
  • MS Transfer Line Temperature: 240°C
  • MS Ion Source Temperature: 230°C
  • Mass Range: m/z 40-400

3. Data Analysis:

  • Identify the this compound peak based on its retention time compared to a standard.
  • Quantify the analyte using a calibration curve constructed from the peak areas of the standards.

Protocol 2: Dynamic Headspace Gas Chromatography (DHS-GC)

This protocol is designed for trace-level analysis of this compound, offering enhanced sensitivity compared to SHS.

1. Sample Preparation:

  • Prepare the sample in a headspace vial as described in the SHS protocol. Due to the higher sensitivity, a smaller sample size may be used.[4]

2. DHS-GC Parameters (Example):

  • Dynamic Headspace Sampler:
  • Vial Equilibration Temperature: 60°C - 80°C
  • Vial Equilibration Time: 10 - 20 minutes
  • Purge Gas: Helium or Nitrogen
  • Purge Flow: 40 - 100 mL/min
  • Purge Time: 5 - 15 minutes
  • Trap: Tenax® or a multi-bed sorbent trap
  • Trap Desorption Temperature: 250°C - 280°C
  • Trap Desorption Time: 2 - 5 minutes
  • GC and Detector Parameters:
  • Follow the parameters outlined in the SHS-GC protocol. The split ratio may be adjusted or a splitless injection used to maximize sensitivity.

3. Data Analysis:

  • Perform identification and quantification as described in the SHS protocol.

Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME-GC)

This protocol provides a sensitive and solvent-free method for the analysis of this compound, particularly in complex matrices.[8]

1. Sample Preparation:

  • Place a known amount of the sample (e.g., 1-5 g or mL) into a 10 or 20 mL headspace vial.
  • For aqueous samples, the addition of salt (e.g., NaCl to 25-30% w/v) can improve the extraction efficiency of non-polar esters by increasing their volatility.[9]
  • Prepare calibration standards and an internal standard as in the SHS protocol.
  • Seal the vial.

2. HS-SPME-GC Parameters (Example):

  • HS-SPME:
  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a good starting point for broad-range volatile analysis.[10]
  • Vial Equilibration Temperature: 45°C - 70°C[5][10]
  • Vial Equilibration Time: 10 - 30 minutes
  • Extraction Time: 20 - 60 minutes[5]
  • Agitation: On
  • Desorption Temperature (in GC inlet): 250°C
  • Desorption Time: 2 - 5 minutes[10]
  • GC and Detector Parameters:
  • Use a splitless injection to ensure the complete transfer of analytes from the fiber to the column.
  • Other GC and detector parameters can be similar to those in the SHS protocol.

3. Data Analysis:

  • Identify and quantify the analyte as described in the SHS protocol.

General Workflow for Headspace GC Analysis

The following diagram illustrates the general workflow for headspace analysis of volatile esters.

G General Workflow for Headspace GC Analysis cluster_prep Sample Preparation cluster_analysis Headspace GC Analysis cluster_data Data Processing sample Sample and Standards Preparation vial Transfer to Headspace Vial and Seal sample->vial equilibrate Equilibration (Heating and Agitation) vial->equilibrate extract Extraction (SHS, DHS, or HS-SPME) equilibrate->extract inject Injection/Desorption into GC extract->inject separate GC Separation inject->separate detect Detection (MS or FID) separate->detect identify Peak Identification detect->identify integrate Peak Integration identify->integrate quantify Quantification integrate->quantify

Caption: General workflow of headspace GC analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of volatile esters using headspace techniques. The values are indicative and will vary depending on the specific analyte, matrix, and instrumentation. Method validation is essential to determine the performance for this compound in your specific application.[8][11]

ParameterStatic Headspace (SHS)Dynamic Headspace (DHS)Headspace SPME (HS-SPME)
Limit of Detection (LOD) 1 - 10 µg/L0.01 - 1 µg/L0.001 - 0.1 µg/L[10]
Limit of Quantitation (LOQ) 5 - 50 µg/L0.05 - 5 µg/L0.003 - 0.5 µg/L[8]
Linearity (R²) > 0.99> 0.99> 0.99[8]
Precision (%RSD) < 15%< 10%< 10%[8]
Recovery 80 - 110%85 - 115%90 - 110%[8]

Conclusion

Headspace gas chromatography is a versatile and powerful tool for the analysis of volatile esters like this compound. Static headspace is a simple method for routine analysis of higher concentrations, while dynamic headspace and HS-SPME offer the high sensitivity required for trace-level detection. The choice of the optimal technique and the specific method parameters will depend on the analytical requirements and the sample matrix. The protocols and data presented here provide a solid foundation for developing and validating a robust analytical method for this compound and other volatile esters in a research, clinical, or quality control setting.

References

Application Note: Quantification of Propyl Decanoate in Food and Beverage Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propyl decanoate (B1226879), also known as propyl caprate, is an ester recognized for its fruity and waxy aroma, contributing to the flavor profile of various foods and beverages.[1][2][3] It is formed by the condensation of decanoic acid and propanol.[3] Accurate quantification of this volatile compound is crucial for quality control, flavor profile analysis, and ensuring product consistency in the food and beverage industry. This application note provides a detailed protocol for the quantification of propyl decanoate in food and beverage samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] This method offers high sensitivity and selectivity, requires minimal sample preparation, and is solvent-free.[4][5][6]

Principle

This method utilizes the principle of HS-SPME, where volatile and semi-volatile compounds in the headspace of a sample are extracted and concentrated onto a coated fiber.[4][5][6][7] The fiber is then introduced into the heated injection port of a gas chromatograph, where the analytes are desorbed and separated based on their boiling points and affinity for the chromatographic column. The separated compounds are subsequently detected and quantified by a mass spectrometer.

Experimental Protocols

Materials and Reagents
  • This compound standard (≥98% purity)

  • Internal Standard (IS) (e.g., Ethyl nonanoate (B1231133) or a suitable deuterated analog)

  • Sodium chloride (NaCl), analytical grade

  • Deionized water

  • Methanol (B129727), HPLC grade

  • Helium gas (≥99.999% purity)

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • HS-SPME fiber assembly with a suitable fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of the chosen internal standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to create a calibration curve. A typical concentration range could be 1, 5, 10, 25, 50, and 100 µg/L.

  • Spiking Solution: Prepare a spiking solution containing both this compound and the internal standard at a known concentration in methanol for recovery studies.

Sample Preparation

The following protocol is a general guideline and may need optimization depending on the specific sample matrix.

  • Liquid Samples (e.g., Wine, Fruit Juice):

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add a precise amount of the internal standard solution to achieve a final concentration of 10 µg/L.

    • Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

    • Immediately seal the vial with a magnetic screw cap.

  • Solid or Semi-Solid Samples (e.g., Fruit Puree, Jam):

    • Accurately weigh 2 g of the homogenized sample into a 20 mL headspace vial.

    • Add 3 mL of deionized water and vortex for 1 minute to create a slurry.

    • Add a precise amount of the internal standard solution to achieve a final concentration of 10 µg/L in the aqueous phase.

    • Add 1.5 g of NaCl to the vial.

    • Immediately seal the vial with a magnetic screw cap.

HS-SPME Procedure

Optimization of extraction time and temperature is crucial for achieving high sensitivity and reproducibility.[7][8] The following are recommended starting parameters:

  • Place the sealed vial in the autosampler tray or a heating block.

  • Incubation: Equilibrate the sample at 60°C for 15 minutes with agitation (e.g., 250 rpm) to facilitate the partitioning of this compound into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • Desorption: Immediately after extraction, retract the fiber and insert it into the GC injection port for thermal desorption.

GC-MS Analysis

The following are suggested GC-MS parameters. The system should be tuned according to the manufacturer's recommendations.[9]

Parameter Value
GC System Agilent 7890B or equivalent
MS System Agilent 5977A or equivalent
Injection Port Temp. 250°C
Injection Mode Splitless
Desorption Time 5 minutes
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven Program Initial temp: 40°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min)
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions (this compound) m/z 87, 115, 172, 214 (Quantifier ion in bold)
SIM Ions (IS - Ethyl Nonanoate) m/z 88, 101, 129, 186 (Quantifier ion in bold)

Note: The selection of SIM ions should be confirmed by analyzing a standard of this compound and the internal standard in full scan mode.

Data Presentation

Calibration Curve

A calibration curve should be generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the working standards. The linearity of the curve should be evaluated, with an R² value > 0.99 being acceptable.

Table 1: Example Calibration Data for this compound

Standard Conc. (µg/L)This compound Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
115,234148,9870.102
576,123150,1230.507
10153,456149,5671.026
25382,112151,2342.527
50765,432150,8765.074
1001,528,987149,98710.194
Sample Quantification and Method Validation

The concentration of this compound in the samples is calculated using the linear regression equation from the calibration curve. Method validation should be performed to ensure accuracy and reliability.

Table 2: Quantification and Validation Parameters for this compound in a Spiked Wine Sample

ParameterResultAcceptance Criteria
Limit of Detection (LOD) 0.5 µg/L-
Limit of Quantification (LOQ) 1.5 µg/L-
Linearity (R²) 0.998> 0.99
Recovery (%) 95.8%80 - 120%
Repeatability (RSDr, %) 4.2%< 15%
Reproducibility (RSDwR, %) 6.8%< 20%

Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in food and beverage samples.

G cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing Sample Food/Beverage Sample Spiked_Sample Spiked Sample (QC/Recovery) Sample->Spiked_Sample Prepared_Sample Prepared Sample (in Headspace Vial) Sample->Prepared_Sample Standard This compound Standard Working_Standards Working Standards (Calibration Curve) Standard->Working_Standards Standard->Spiked_Sample IS Internal Standard IS->Working_Standards IS->Spiked_Sample IS->Prepared_Sample HS_SPME HS-SPME Extraction - Incubation - Extraction Working_Standards->HS_SPME Spiked_Sample->HS_SPME Prepared_Sample->HS_SPME GC_MS GC-MS Analysis - Desorption - Separation - Detection HS_SPME->GC_MS Peak_Integration Peak Integration GC_MS->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of This compound Peak_Integration->Quantification Calibration_Curve->Quantification Validation Method Validation (LOD, LOQ, Recovery, etc.) Quantification->Validation Report Final Report Validation->Report

Caption: Workflow for this compound Quantification.

Logical Relationship of Method Validation

The following diagram outlines the logical relationship between key method validation parameters.

G cluster_sensitivity Sensitivity cluster_accuracy Accuracy & Precision cluster_linearity Linearity & Range Validation Method Validation LOD Limit of Detection (LOD) Validation->LOD Recovery Recovery Validation->Recovery Linearity Linearity (R²) Validation->Linearity Selectivity Selectivity / Specificity Validation->Selectivity LOQ Limit of Quantification (LOQ) LOD->LOQ Accuracy Accuracy Recovery->Accuracy Repeatability Repeatability (Intra-day) Precision Precision Repeatability->Precision Reproducibility Reproducibility (Inter-day) Reproducibility->Precision Range Working Range Linearity->Range

Caption: Method Validation Parameters.

Conclusion

The HS-SPME-GC-MS method described provides a robust and sensitive approach for the quantification of this compound in food and beverage samples. The protocol is straightforward and can be readily implemented in laboratories equipped with standard GC-MS instrumentation. Proper method validation is essential to ensure the accuracy and reliability of the results. This application note serves as a comprehensive guide for researchers, scientists, and quality control professionals involved in the analysis of flavor compounds in food and beverage products.

References

Application Note and Protocols for Studying the Release of Propyl Decanoate from a Matrix

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl decanoate (B1226879) is an ester of decanoic acid and propanol, characterized by its lipophilic nature. In pharmaceutical and cosmetic formulations, it can be incorporated into various matrices to control its release, improve stability, or enhance delivery. Studying the release kinetics of propyl decanoate from these matrices is crucial for product development and quality control. This document provides detailed methods and protocols for investigating the release of this compound from common matrices such as nanoparticles, hydrogels, and semi-solid formulations.

Methods for Studying this compound Release

Several in vitro methods are available to study the release of active ingredients from a carrier matrix. The choice of method depends on the nature of the matrix and the properties of the active compound. For this compound, a hydrophobic molecule, the following methods are particularly relevant.

Franz Diffusion Cell System

The Franz diffusion cell is a widely used apparatus for testing the in vitro release of drugs from topical and transdermal formulations.[1][2] It is particularly suitable for semi-solid matrices like creams, gels, and ointments. The system consists of a donor chamber, a receptor chamber, and a membrane separating the two.[2]

Sample and Separate Method

This method is commonly employed for particulate systems like nanoparticles and microparticles.[3][4] The matrix loaded with this compound is dispersed in a release medium, and at predetermined time intervals, the particles are separated from the medium to quantify the amount of released this compound.[3][5] Separation can be achieved through techniques such as centrifugation, ultracentrifugation, or centrifugal ultrafiltration.[5][6]

Dialysis Membrane Method

The dialysis method is another common technique for studying release from nanoparticulate systems.[3][4] The nanoparticle suspension is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO), which is then immersed in a larger volume of release medium.[3] The released this compound diffuses through the membrane into the external medium, where its concentration is measured over time.[7]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles containing this compound using the oil-in-water (o/w) single emulsion-solvent evaporation method.[8]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Dichloromethane (B109758) (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in dichloromethane.

  • Emulsification: Add the organic phase dropwise to an aqueous solution of PVA while sonicating on an ice bath. Sonicate for a specified time (e.g., 2-5 minutes) to form an oil-in-water emulsion.

  • Solvent Evaporation: Transfer the emulsion to a larger volume of deionized water and stir at room temperature for several hours to allow the dichloromethane to evaporate.

  • Nanoparticle Collection: Collect the formed nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).

  • Washing: Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated this compound.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., sucrose) and freeze-dry to obtain a powder for long-term storage.

Protocol 2: In Vitro Release of this compound from Nanoparticles using the Sample and Separate Method

This protocol details the procedure for studying the release of this compound from the prepared PLGA nanoparticles.[3][7]

Materials:

  • This compound-loaded nanoparticles

  • Release medium (e.g., phosphate-buffered saline (PBS) pH 7.4 with a surfactant like Tween 80 to ensure sink conditions for the lipophilic this compound)

  • Centrifugal filter units (with a molecular weight cut-off lower than the molecular weight of this compound)

  • Incubator shaker

Procedure:

  • Dispersion: Disperse a known amount of the this compound-loaded nanoparticles in a specific volume of the release medium in multiple vials.

  • Incubation: Place the vials in an incubator shaker at a controlled temperature (e.g., 37°C) with constant agitation.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), remove one vial from the shaker.

  • Separation: Transfer the nanoparticle suspension to a centrifugal filter unit and centrifuge at a specified speed and time to separate the nanoparticles from the supernatant containing the released this compound.[6]

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method such as HPLC or GC-MS.

  • Data Analysis: Calculate the cumulative percentage of this compound released at each time point.

Protocol 3: In Vitro Release of this compound from a Hydrogel using a Franz Diffusion Cell

This protocol describes the study of this compound release from a hydrogel formulation.

Materials:

  • This compound-loaded hydrogel

  • Franz diffusion cells

  • Synthetic membrane (e.g., polysulfone, cellulose (B213188) acetate) or animal skin

  • Receptor solution (e.g., PBS with a solubilizing agent like ethanol (B145695) or a surfactant)[1]

  • Water bath with a circulating system

  • Magnetic stirrer

Procedure:

  • Receptor Chamber Preparation: Fill the receptor chamber of the Franz diffusion cell with degassed receptor solution, ensuring no air bubbles are trapped beneath the membrane. Place a small magnetic stir bar in the receptor chamber.[1]

  • Membrane Mounting: Mount the selected membrane between the donor and receptor chambers, ensuring it is properly sealed.

  • Temperature Equilibration: Place the assembled Franz cells in a water bath set to maintain the membrane surface temperature at approximately 32°C. Allow the system to equilibrate.[9]

  • Sample Application: Apply a known quantity of the this compound-loaded hydrogel uniformly onto the surface of the membrane in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm and immediately replace it with an equal volume of fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions.[10]

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative amount of this compound released per unit area over time.

Analytical Methods for Quantification of this compound

Accurate quantification of this compound in the release medium is essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques.

HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Injection Volume: 20 µL.

GC-MS Method
  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).[15]

  • Carrier Gas: Helium at a constant flow rate.[16]

  • Injector Temperature: 250°C.[16]

  • Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

  • MS Detector: Electron ionization (EI) mode, scanning a mass range of m/z 50-500.[15]

Data Presentation and Analysis

The release data should be presented as the cumulative percentage or amount of this compound released versus time. The release kinetics can be analyzed by fitting the data to various mathematical models.

Quantitative Data Summary
Time (hours)Cumulative Release from Nanoparticles (%)Cumulative Release from Hydrogel (µg/cm²)
00.0 ± 0.00.0 ± 0.0
115.2 ± 2.125.8 ± 3.5
228.9 ± 3.448.2 ± 5.1
445.6 ± 4.285.7 ± 7.9
862.3 ± 5.1140.3 ± 11.2
1275.8 ± 6.3185.6 ± 14.8
2488.9 ± 7.5250.1 ± 20.3
4895.1 ± 8.0310.5 ± 25.4

Data are presented as mean ± standard deviation (n=3). The values are hypothetical and for illustrative purposes.

Release Kinetics Modeling
ModelEquationParameters
Zero-Order Q_t = Q_0 + K_0 tK_0 = Zero-order release constant
First-Order log(Q_0 - Q_t) = log(Q_0) - K_1 t / 2.303K_1 = First-order release constant
Higuchi Q_t = K_H t^(1/2)K_H = Higuchi release constant
Korsmeyer-Peppas M_t / M_∞ = K_KP t^nK_KP = Release rate constant, n = Release exponent

Q_t is the amount of drug released at time t, Q_0 is the initial amount of drug, M_t / M_∞ is the fraction of drug released at time t.

Visualizations

Experimental Workflows

G cluster_0 Preparation of this compound-Loaded Nanoparticles Organic Phase\n(PLGA + this compound in DCM) Organic Phase (PLGA + this compound in DCM) Emulsification\n(in PVA solution) Emulsification (in PVA solution) Organic Phase\n(PLGA + this compound in DCM)->Emulsification\n(in PVA solution) Solvent Evaporation Solvent Evaporation Emulsification\n(in PVA solution)->Solvent Evaporation Nanoparticle Collection\n(Centrifugation) Nanoparticle Collection (Centrifugation) Solvent Evaporation->Nanoparticle Collection\n(Centrifugation) Washing Washing Nanoparticle Collection\n(Centrifugation)->Washing Lyophilization Lyophilization Washing->Lyophilization G cluster_1 In Vitro Release Study using Franz Diffusion Cell Receptor Chamber Preparation Receptor Chamber Preparation Membrane Mounting Membrane Mounting Receptor Chamber Preparation->Membrane Mounting Temperature Equilibration Temperature Equilibration Membrane Mounting->Temperature Equilibration Sample Application\n(Hydrogel on membrane) Sample Application (Hydrogel on membrane) Temperature Equilibration->Sample Application\n(Hydrogel on membrane) Sampling at Intervals Sampling at Intervals Sample Application\n(Hydrogel on membrane)->Sampling at Intervals Quantification of\nthis compound Quantification of This compound Sampling at Intervals->Quantification of\nthis compound Data Analysis Data Analysis Quantification of\nthis compound->Data Analysis G cluster_2 Factors Influencing this compound Release Matrix Properties Matrix Properties Polymer Type Polymer Type Matrix Properties->Polymer Type Porosity Porosity Matrix Properties->Porosity Degradation Rate Degradation Rate Matrix Properties->Degradation Rate This compound Properties This compound Properties Lipophilicity Lipophilicity This compound Properties->Lipophilicity Concentration in Matrix Concentration in Matrix This compound Properties->Concentration in Matrix Release Medium Release Medium pH pH Release Medium->pH Presence of Surfactants Presence of Surfactants Release Medium->Presence of Surfactants Temperature Temperature Release Medium->Temperature Release Profile Release Profile Polymer Type->Release Profile Porosity->Release Profile Degradation Rate->Release Profile Lipophilicity->Release Profile Concentration in Matrix->Release Profile pH->Release Profile Presence of Surfactants->Release Profile Temperature->Release Profile

References

Application Notes and Protocols: Propyl Decanoate in Synthetic Pheromone Blends

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl decanoate (B1226879) is a fatty acid ester that has been identified as a component in the volatile profiles of various fruits and has shown potential as a semiochemical in insect pest management. As a structural analogue of known insect attractants, such as the pear ester ethyl (E,Z)-2,4-decadienoate, propyl decanoate and its derivatives are of interest for their potential role in modifying insect behavior. These application notes provide a comprehensive overview of the use of this compound as a component in synthetic pheromone blends for monitoring and managing insect pests, with a particular focus on the codling moth, Cydia pomonella.

This document outlines protocols for the synthesis of this compound, its analysis in pheromone blends, and methods for evaluating its electrophysiological and behavioral effects on insects.

Quantitative Data Presentation

The efficacy of this compound and its analogues in synthetic pheromone blends is typically evaluated through field trapping experiments. The following tables summarize key quantitative data from comparative studies.

Table 1: Field Trapping Efficacy of Propyl (E,Z)-2,4-decadienoate Lures for Codling Moth (Cydia pomonella)

This table presents data from field trials comparing the attractiveness of high-dose propyl and ethyl ester lures to codling moths in pear orchards.

Lure CompositionLure Loading (mg)Mean Male Moth Catch (± SE)Mean Total Moth Catch (± SE)
Propyl (E,Z)-2,4-decadienoate40.05.8 ± 1.1 a6.4 ± 1.2 a
Ethyl (E,Z)-2,4-decadienoate40.06.2 ± 1.0 a7.0 ± 1.1 a
Ethyl (E,Z)-2,4-decadienoate3.03.1 ± 0.6 b3.4 ± 0.7 b
Sex Pheromone (Control)-7.9 ± 1.3 a8.1 ± 1.3 a
Means within a column followed by the same letter are not significantly different (P > 0.05). Data adapted from Knight & Light (2004).

Table 2: Comparative Field Trapping of Codling Moths with Various Alkyl (2E,4Z)-2,4-decadienoates

This table shows the structure-activity relationship of different alkyl esters of (2E,4Z)-2,4-decadienoic acid on codling moth trap captures.

Ester AnalogueMean Moths per Trap (± SE)
Ethyl (2E,4Z)-2,4-decadienoate15.5 ± 2.1 a
Propyl (2E,4Z)-2,4-decadienoate 10.2 ± 1.5 b
Methyl (2E,4Z)-2,4-decadienoate7.8 ± 1.1 c
Butyl (2E,4Z)-2,4-decadienoate6.5 ± 0.9 c
Hexyl (2E,4Z)-2,4-decadienoate3.2 ± 0.5 d
Means followed by the same letter are not significantly different (P > 0.05). Data adapted from Light & Knight (2005).[1]

Experimental Protocols

Synthesis of this compound

A standard method for synthesizing this compound is through acid-catalyzed esterification (Fischer esterification).[2]

Protocol 1: Acid-Catalyzed Esterification of Decanoic Acid with Propanol [2]

  • Materials:

    • Decanoic acid

    • Propan-1-ol

    • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (catalyst)

    • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Organic solvent (e.g., diethyl ether or dichloromethane)

    • Round-bottom flask, reflux condenser, separatory funnel, and distillation apparatus.

  • Procedure:

    • In a round-bottom flask, combine decanoic acid and an excess of propan-1-ol (typically a 3-5 fold molar excess).

    • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the carboxylic acid).

    • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

    • After cooling to room temperature, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude this compound by fractional distillation under reduced pressure.

G cluster_synthesis Synthesis of this compound Decanoic_Acid Decanoic Acid Reaction_Mixture Reaction Mixture Decanoic_Acid->Reaction_Mixture Propanol Propanol Propanol->Reaction_Mixture Acid_Catalyst Acid Catalyst (H₂SO₄) Acid_Catalyst->Reaction_Mixture Reflux Reflux Reaction_Mixture->Reflux Workup Aqueous Workup Reflux->Workup Purification Purification (Distillation) Workup->Purification Propyl_Decanoate This compound Purification->Propyl_Decanoate

Synthesis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Pheromone Blends

GC-MS is essential for confirming the purity of synthesized this compound and quantifying its proportion in a synthetic pheromone blend.[3]

Protocol 2: GC-MS Analysis of a this compound-Containing Lure

  • Materials:

    • GC-MS system equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Hexane (B92381) (HPLC grade).

    • Synthetic this compound standard.

    • Pheromone lure containing this compound.

    • Internal standard (e.g., tetradecane).

  • Procedure:

    • Sample Preparation: Extract the pheromone lure in a known volume of hexane (e.g., 1 mL) containing a known concentration of the internal standard.

    • Injection: Inject 1 µL of the extract into the GC injector in splitless mode.

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Oven Program: Initial temperature of 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 10 min.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C

      • Transfer Line Temperature: 280°C

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Range: m/z 40-400.

    • Data Analysis: Identify this compound by comparing its retention time and mass spectrum with that of the authentic standard. Quantify the amount of this compound by comparing its peak area to that of the internal standard.

G cluster_gcms GC-MS Analysis Workflow Lure_Extraction Lure Extraction in Hexane GC_Injection GC Injection Lure_Extraction->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Impact Ionization Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Data_Processing Data Processing & Identification Mass_Analysis->Data_Processing

Workflow for GC-MS analysis of pheromone lures.
Electroantennography (EAG)

Protocol 3: EAG Analysis of Insect Olfactory Response

  • Materials:

    • Adult insects (e.g., Cydia pomonella), 2-3 days old.

    • EAG system (micromanipulators, electrodes, amplifier, data acquisition).

    • Glass capillary electrodes filled with saline solution.

    • This compound solutions in hexane at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).

    • Filter paper strips.

    • Pasteur pipettes.

    • Humidified and purified air stream.

  • Procedure:

    • Insect Preparation: Anesthetize an insect by cooling. Excise the head and mount it on a holder with modeling clay.

    • Electrode Placement: Insert the reference electrode into the back of the head. Carefully place the recording electrode in contact with the tip of the antenna.

    • Odor Delivery: Apply 10 µL of a test solution onto a filter paper strip and insert it into a Pasteur pipette.

    • Stimulation: Place the tip of the pipette into a hole in the main air tube delivering a constant stream of air over the antenna. Deliver a puff of air through the pipette to introduce the odor stimulus.

    • Recording: Record the resulting depolarization (EAG response) in millivolts (mV).

    • Controls: Use a hexane-only puff as a negative control and a known attractant as a positive control.

    • Data Analysis: Subtract the average response to the solvent control from the responses to the test compounds. Normalize responses to the positive control if necessary.

Behavioral Bioassays

Y-tube olfactometer assays are commonly used to study insect behavioral responses to odors.[1][6]

Protocol 4: Y-Tube Olfactometer Bioassay

  • Materials:

    • Glass Y-tube olfactometer.

    • Airflow meter and pump.

    • Charcoal-filtered and humidified air source.

    • This compound solutions in hexane.

    • Filter paper.

    • Adult insects.

  • Procedure:

    • Setup: Place the Y-tube in a controlled environment with minimal light and air currents. Connect the arms to the purified air source.

    • Odor Application: Apply 10 µL of the this compound solution to a filter paper strip and place it in one arm's odor chamber. Place a filter paper with hexane only in the other arm as a control.

    • Insect Release: Introduce a single insect at the base of the Y-tube.

    • Observation: Allow the insect a set amount of time (e.g., 5 minutes) to make a choice. A choice is recorded when the insect moves a certain distance down one of the arms.

    • Replication: Test a sufficient number of insects (e.g., 30-50). Rotate the arms of the olfactometer every 5-10 insects to avoid positional bias.

    • Data Analysis: Use a chi-square test to determine if there is a significant preference for the arm containing this compound over the control arm.

Signaling Pathway and Biological Response

The detection of this compound by an insect antenna initiates a signaling cascade within the olfactory receptor neurons (ORNs). While the specific receptors for this compound are not yet identified, a general olfactory signaling pathway is illustrated below.

G cluster_pathway Hypothetical Olfactory Signaling Pathway Propyl_Decanoate This compound OBP Odorant Binding Protein (OBP) Propyl_Decanoate->OBP Binding in Sensillar Lymph OR Olfactory Receptor (OR) + Orco OBP->OR Transport to Receptor Ion_Channel Ion Channel Opening OR->Ion_Channel Activation Depolarization Neuron Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Antennal_Lobe Antennal Lobe Action_Potential->Antennal_Lobe Signal Transduction Behavioral_Response Behavioral Response Antennal_Lobe->Behavioral_Response Signal Processing

Hypothetical olfactory signaling pathway for this compound.

Upon entering the sensillar lymph of an olfactory sensillum, a hydrophobic molecule like this compound is likely bound by an Odorant Binding Protein (OBP). The OBP transports the odorant to an Olfactory Receptor (OR) complex on the dendritic membrane of an ORN. This binding activates the OR, which is a ligand-gated ion channel, leading to an influx of cations and depolarization of the neuron. This generates an action potential that travels to the antennal lobe of the insect's brain, where the information is processed, ultimately leading to a behavioral response such as attraction or repulsion.

Conclusion

This compound and its analogues represent a promising area of research for the development of novel synthetic pheromone blends for insect pest management. The protocols outlined in these application notes provide a framework for the synthesis, analysis, and bio-evaluation of this compound. While field data suggests that propyl (E,Z)-2,4-decadienoate is a viable, though slightly less effective, alternative to the more commonly used ethyl ester for codling moth, further research is needed to fully elucidate the electrophysiological and behavioral responses of various pest species to this compound itself. The methodologies described herein will be instrumental in gathering this critical data and advancing the use of this compound in integrated pest management programs.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of Propyl Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Microextraction (SPME) is a simple, fast, and solventless sample preparation technique that combines sampling, extraction, and concentration of analytes into a single step.[1] It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds, such as propyl decanoate (B1226879), from a variety of sample matrices including food and beverages, environmental samples, and biological fluids. This technique relies on the partitioning of analytes between the sample matrix and a stationary phase coated onto a fused silica (B1680970) fiber. Following a defined extraction period, the fiber is transferred to the injection port of a gas chromatograph (GC) for thermal desorption and subsequent analysis, typically by mass spectrometry (MS).

The primary advantages of SPME include its solvent-free nature, high sensitivity achieving low detection limits, versatility across different sample types, and ease of automation which enhances reproducibility and sample throughput. Headspace SPME (HS-SPME) is a variation where the fiber is exposed to the vapor phase above a liquid or solid sample, which is particularly effective for volatile analytes like propyl decanoate as it minimizes matrix effects.

This compound (C13H26O2) is a fatty acid ester known for its fruity and waxy aroma, making it a significant compound in the flavor and fragrance industries. Accurate and efficient quantification of this compound is essential for quality control and research and development in these sectors.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of this compound and structurally similar volatile esters using SPME coupled with GC-MS. These values are based on published data for related compounds and serve as a reference for method validation and performance expectations.

Table 1: Method Performance Characteristics for Volatile Ester Analysis by HS-SPME-GC-MS

ParameterTypical Performance for Volatile EstersReference
Limit of Detection (LOD)0.01 - 1.13 µg/L[2][3]
Limit of Quantitation (LOQ)0.03 - 3.41 µg/L[2][3]
Linearity (R²)> 0.99[4]
Recovery86.79 - 117.94 %[5]
Repeatability (RSD)< 10 %[5]

Table 2: Example GC-MS Parameters for this compound Analysis

ParameterSetting
GC System
ColumnDB-WAX UI capillary column (60 m x 0.25 mm x 0.25 µm) or similar
Injection Port Temperature250 °C
Injection ModeSplitless (for 2 minutes)
Carrier GasHelium
Flow Rate1 mL/min
Oven Temperature ProgramInitial 35 °C (hold 3 min), ramp to 70 °C at 3 °C/min, ramp to 210 °C at 5 °C/min, ramp to 250 °C at 15 °C/min (hold 10 min)
MS System
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Scan Rangem/z 40-500

Note: The GC oven program should be optimized based on the specific column and analytical requirements to ensure adequate separation of this compound from other matrix components.

Experimental Protocols

This section provides a detailed protocol for the analysis of this compound in a liquid matrix using Headspace SPME (HS-SPME) coupled with GC-MS.

Materials and Reagents:

  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for a broad range of volatile compounds.[6]

  • Sample Vials: 20 mL clear glass vials with PTFE/silicone septa screw caps.

  • This compound Standard: Analytical grade for calibration.

  • Internal Standard (IS): e.g., Methyl nonanoate (B1231133) or a deuterated analog.

  • Sodium Chloride (NaCl): To increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.

  • Heating and Agitation System: A heating block or water bath with a magnetic stirrer or orbital shaker.

Protocol for HS-SPME-GC-MS Analysis of this compound:

  • Sample Preparation:

    • Pipette 5 mL of the liquid sample into a 20 mL SPME vial.

    • Add 1.5 g of NaCl to the sample.

    • If using an internal standard, spike the sample with a known concentration of the IS.

    • Immediately seal the vial with the screw cap to prevent the loss of volatile compounds.

  • Headspace Extraction:

    • Place the sealed vial into the heater/agitator.

    • Incubation/Equilibration: Incubate the sample at 60°C for 15 minutes with agitation (e.g., 250 rpm). This allows the volatile analytes to partition into the headspace.[7]

    • Extraction: After equilibration, expose the SPME fiber to the headspace of the vial for a fixed time of 30 minutes at the same temperature and agitation.[6]

  • Desorption and GC-MS Analysis:

    • After extraction, retract the fiber into the needle and immediately transfer it to the heated injection port of the GC (typically set at 250°C).[3]

    • Desorb the analytes from the fiber in splitless mode for 2-5 minutes to ensure complete transfer to the GC column.[6]

    • Start the GC-MS analysis using the parameters outlined in Table 2 or an optimized method.

  • Data Analysis and Quantification:

    • Identify this compound and the internal standard based on their retention times and mass spectra by comparing them to reference standards and library data.

    • Quantify this compound by generating a calibration curve. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of the this compound standards.

Visualizations

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis Analysis Sample 1. Sample Collection (5 mL liquid) Add_Salt 2. Add NaCl (1.5 g) Sample->Add_Salt Spike_IS 3. Spike Internal Standard Add_Salt->Spike_IS Seal_Vial 4. Seal Vial Spike_IS->Seal_Vial Equilibrate 5. Equilibrate (60°C, 15 min) Seal_Vial->Equilibrate Extract 6. Expose Fiber (30 min) Equilibrate->Extract Desorb 7. Thermal Desorption in GC Inlet (250°C) Extract->Desorb GCMS 8. GC-MS Analysis Desorb->GCMS Data 9. Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for HS-SPME-GC-MS analysis of this compound.

SPME_Principle cluster_vial Sealed Sample Vial cluster_fiber SPME Fiber Headspace Headspace (this compound Vapor) FiberCoating Fiber Coating (e.g., DVB/CAR/PDMS) Headspace->FiberCoating Equilibrium (Adsorption/Absorption) SampleMatrix Liquid Sample Matrix (with this compound) SampleMatrix->Headspace Partitioning (Volatilization)

Caption: Principle of Headspace Solid-Phase Microextraction (HS-SPME).

References

High-Performance Liquid Chromatography (HPLC) Methods for Ester Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of various esters using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are essential for the separation, identification, and quantification of esters in diverse fields, including food science, pharmaceuticals, and biofuel production.

Introduction to Ester Analysis by HPLC

High-Performance Liquid Chromatography is a powerful analytical technique for the analysis of esters, offering advantages for less volatile or heat-sensitive compounds compared to gas chromatography.[1] Reversed-phase HPLC is the most common mode used, where a non-polar stationary phase separates esters based on their hydrophobicity.[1] Longer-chain esters exhibit stronger retention, while unsaturation reduces retention time.[1] For esters lacking a strong UV chromophore, derivatization is often necessary to enhance detection by UV-Vis detectors.[2][3] Alternatively, detectors like mass spectrometry (MS) or evaporative light scattering detectors (ELSD) can be employed.[3][4]

Key Application: Analysis of Fatty Acid Methyl Esters (FAMEs)

Fatty Acid Methyl Esters (FAMEs) are common derivatives of fatty acids, making them more volatile and less polar for easier chromatographic separation.[1] HPLC is a robust method for the analysis of FAMEs, particularly in complex matrices.

Experimental Protocol 1: Reversed-Phase HPLC for FAMEs in Vegetable Oils

This protocol details the analysis of FAMEs in biodiesel derived from vegetable oils.[5][6]

1. Sample Preparation (Transesterification):

  • Objective: To convert triacylglycerols in the oil sample to their corresponding FAMEs.

  • Procedure (Cold Base-Catalyzed):

    • To preserve any labile structures, a cold base-catalyzed method is recommended.[2]

    • Dissolve the oil sample in a suitable solvent like hexane (B92381).[2]

    • Add a solution of sodium methoxide (B1231860) in methanol.[2]

    • Stir the reaction at room temperature.[2]

    • Monitor the reaction for completion (typically rapid).[2]

    • Add water to quench the reaction and wash the organic layer to remove the catalyst and glycerol.[2]

    • Dry the organic layer containing the FAMEs over anhydrous sodium sulfate.[2]

    • Evaporate the solvent to obtain the FAME mixture.[2]

2. HPLC Conditions:

  • Instrumentation: A standard HPLC system with a UV detector is used.[5]

  • Column: Two Shim-Pack VP-ODS C18 reversed-phase columns (250 mm × 4.6 mm, 5 µm) in series.[5]

  • Mobile Phase: Isocratic elution with acetonitrile (B52724).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 40 °C.[5]

  • Detection: UV at 205 nm.[5]

  • Injection Volume: 10 µL.[5]

3. Quantitative Data:

The following table summarizes the quantitative data for the analysis of standard FAMEs using the described HPLC method.[5]

Analyte (FAME)Retention Time (min)Linearity (r²)Limit of Detection (LOD) (mg/L)Limit of Quantification (LOQ) (mg/L)
Linolenic Acid Methyl Ester (18:3)~20> 0.99--
Linoleic Acid Methyl Ester (18:2)~23> 0.99--
Oleic Acid Methyl Ester (18:1, cis)~26> 0.99--
Palmitic Acid Methyl Ester (16:0)~27> 0.99--
Oleic Acid Methyl Ester (18:1, trans)~28> 0.99--
Stearic Acid Methyl Ester (18:0)~32> 0.99--

Note: Specific LOD and LOQ values were not provided in the source but the method demonstrated good sensitivity.[5]

Application with Derivatization: Analysis of Sterculic Acid

Sterculic acid, a cyclopropene (B1174273) fatty acid, requires derivatization for sensitive UV detection due to the lack of a strong chromophore.[2]

Experimental Protocol 2: HPLC Analysis of Sterculic Acid as Phenacyl Ester

This method is ideal for the quantitative analysis of Sterculic acid from biological matrices like seed oils.[2]

1. Sample Preparation:

  • Lipid Extraction and Saponification:

    • Extract total lipids from the sample (e.g., ground cottonseed) using a solvent system like hexane or chloroform:methanol.[2]

    • Evaporate the solvent to obtain the crude oil.[2]

    • Saponify the oil by refluxing with a solution of potassium hydroxide (B78521) (KOH) in ethanol (B145695) to yield potassium salts of the fatty acids.[2]

    • Acidify the solution to protonate the fatty acids, which are then extracted with an organic solvent like hexane.[2]

    • Evaporate the solvent to obtain the free fatty acids.[2]

  • Derivatization to Phenacyl Esters:

    • Dissolve the extracted free fatty acids in acetonitrile.[2]

    • Add 2-bromoacetophenone (B140003) (phenacyl bromide) and a phase-transfer catalyst like 18-crown-6.[2][4]

    • The reaction can be heated to facilitate the formation of phenacyl esters.[4]

2. HPLC Conditions:

  • Column: C18 reversed-phase column (250 mm x 4.6 mm).[4]

  • Mobile Phase: A gradient of acetonitrile in an acetonitrile/water mixture (1/1, v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 242 nm.[4]

3. Quantitative Data:

AnalyteExpected Elution
Sterculic Acid Phenacyl EsterElutes among other C19 fatty acid phenacyl esters. The exact retention time is dependent on the specific gradient program.

Chiral Separation of Esters

For the analysis of stereoisomers of esters, chiral HPLC is required.[3]

Experimental Protocol 3: Chiral UHPLC-MS/MS for 3-Hydroxy Fatty Acid Enantiomers

This protocol is for the enantioselective analysis of 3-hydroxy fatty acids, which are important in various biological processes.[3]

1. Sample Preparation (from Plasma):

  • To 100 µL of plasma, add 400 µL of ice-cold isopropanol (B130326) containing internal standards.[3]

  • Vortex for 1 minute to precipitate proteins.[3]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[3]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[3]

  • Reconstitute the residue in 100 µL of the initial mobile phase.[3]

2. UHPLC-MS/MS Conditions:

  • UHPLC System: A high-performance UHPLC system capable of binary gradient elution.[3]

  • Column: CHIRALPAK IA-U (150 x 2.1 mm, 1.6 µm).[3]

  • Mobile Phase:

    • A: Water with 0.1% formic acid.[3]

    • B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid.[3]

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30-70% B

    • 15-18 min: 70-95% B

    • 18-20 min: 95% B

    • 20-21 min: 95-30% B

    • 21-25 min: 30% B[3]

  • Flow Rate: 0.4 mL/min.[3]

  • Column Temperature: 25°C.[3]

  • Injection Volume: 5 µL.[3]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ionization mode.[3]

  • Detection Mode: Selected Reaction Monitoring (SRM).[3]

3. Quantitative Data:

Analyte (Enantiomer)Retention Time (min)
(R)-3-hydroxy fatty acidVaries based on chain length
(S)-3-hydroxy fatty acidVaries based on chain length

Visualized Workflows

The following diagrams illustrate the experimental workflows for the HPLC analysis of esters.

cluster_0 Sample Preparation (Transesterification) cluster_1 HPLC Analysis Oil Sample Oil Sample Dissolve in Hexane Dissolve in Hexane Oil Sample->Dissolve in Hexane Add Sodium Methoxide in Methanol Add Sodium Methoxide in Methanol Dissolve in Hexane->Add Sodium Methoxide in Methanol Stir at Room Temperature Stir at Room Temperature Add Sodium Methoxide in Methanol->Stir at Room Temperature Quench with Water & Wash Quench with Water & Wash Stir at Room Temperature->Quench with Water & Wash Dry with Sodium Sulfate Dry with Sodium Sulfate Quench with Water & Wash->Dry with Sodium Sulfate Evaporate Solvent Evaporate Solvent Dry with Sodium Sulfate->Evaporate Solvent FAME Mixture FAME Mixture Evaporate Solvent->FAME Mixture Inject into HPLC Inject into HPLC FAME Mixture->Inject into HPLC C18 Column Separation C18 Column Separation Inject into HPLC->C18 Column Separation UV Detection (205 nm) UV Detection (205 nm) C18 Column Separation->UV Detection (205 nm) Data Acquisition & Analysis Data Acquisition & Analysis UV Detection (205 nm)->Data Acquisition & Analysis

Caption: Workflow for FAMEs Analysis by Reversed-Phase HPLC.

cluster_0 Sample Preparation cluster_1 HPLC Analysis Lipid Extraction Lipid Extraction Saponification (KOH/Ethanol) Saponification (KOH/Ethanol) Lipid Extraction->Saponification (KOH/Ethanol) Acidification & Extraction Acidification & Extraction Saponification (KOH/Ethanol)->Acidification & Extraction Free Fatty Acids Free Fatty Acids Acidification & Extraction->Free Fatty Acids Derivatization (Phenacyl Bromide) Derivatization (Phenacyl Bromide) Free Fatty Acids->Derivatization (Phenacyl Bromide) Phenacyl Esters Phenacyl Esters Derivatization (Phenacyl Bromide)->Phenacyl Esters Inject into HPLC Inject into HPLC Phenacyl Esters->Inject into HPLC C18 Column Separation (Gradient) C18 Column Separation (Gradient) Inject into HPLC->C18 Column Separation (Gradient) UV Detection (242 nm) UV Detection (242 nm) C18 Column Separation (Gradient)->UV Detection (242 nm) Quantification Quantification UV Detection (242 nm)->Quantification

Caption: Workflow for Sterculic Acid Analysis with Derivatization.

cluster_0 Sample Preparation (Plasma) cluster_1 UHPLC-MS/MS Analysis Plasma Sample Plasma Sample Protein Precipitation (Isopropanol) Protein Precipitation (Isopropanol) Plasma Sample->Protein Precipitation (Isopropanol) Centrifugation Centrifugation Protein Precipitation (Isopropanol)->Centrifugation Evaporation of Supernatant Evaporation of Supernatant Centrifugation->Evaporation of Supernatant Reconstitution Reconstitution Evaporation of Supernatant->Reconstitution Final Sample Final Sample Reconstitution->Final Sample Inject into UHPLC Inject into UHPLC Final Sample->Inject into UHPLC Chiral Column Separation Chiral Column Separation Inject into UHPLC->Chiral Column Separation ESI-MS/MS Detection (SRM) ESI-MS/MS Detection (SRM) Chiral Column Separation->ESI-MS/MS Detection (SRM) Enantiomer Quantification Enantiomer Quantification ESI-MS/MS Detection (SRM)->Enantiomer Quantification

Caption: Workflow for Chiral Analysis of 3-Hydroxy Fatty Acids.

References

Application Notes and Protocols: Probing Yeast Lipid Metabolism with Propyl Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saccharomyces cerevisiae, or baker's yeast, is a pivotal model organism for studying eukaryotic metabolism and a versatile cell factory for producing a wide array of biochemicals. Among the key metabolic pathways are those involved in the synthesis and degradation of fatty acids and their esters. Propyl decanoate (B1226879), a decanoate ester, is a known metabolite of S. cerevisiae[1]. The study of how yeast processes exogenous fatty acid esters like propyl decanoate can provide valuable insights into lipid metabolism, inform strategies for metabolic engineering to produce fatty acid-derived biofuels and oleochemicals, and potentially aid in the discovery of novel antifungal agents that target lipid pathways.

These application notes provide a framework for utilizing this compound in metabolic studies of yeast, complete with detailed experimental protocols and data presentation formats.

Core Concepts & Applications

The introduction of this compound to yeast cultures can be used to investigate several aspects of its metabolism:

  • Ester Hydrolysis: Elucidating the efficiency and regulation of esterase activity responsible for cleaving this compound into propanol (B110389) and decanoic acid.

  • Fatty Acid Activation and β-oxidation: Tracking the entry of the liberated decanoic acid into the fatty acid β-oxidation pathway.

  • Carbon Flux and Redistribution: Analyzing how the carbon from this compound is incorporated into central carbon metabolism and other cellular components.

  • Metabolic Engineering and Optimization: Providing a substrate to test and optimize engineered pathways for the production of fatty acid-derived molecules.[2]

Experimental Protocols

Protocol 1: Yeast Growth and this compound Supplementation

This protocol outlines the basic procedure for growing S. cerevisiae in the presence of this compound.

Materials:

  • Saccharomyces cerevisiae strain (e.g., BY4741)

  • Yeast extract-peptone-dextrose (YPD) medium or a defined synthetic medium (e.g., YNB)

  • This compound (sterile filtered)

  • Sterile culture flasks or tubes

  • Incubator shaker

  • Spectrophotometer

Procedure:

  • Prepare Yeast Culture: Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium and grow overnight at 30°C with shaking (200 rpm).

  • Subculture: The next day, dilute the overnight culture into fresh YPD medium to an optical density at 600 nm (OD600) of 0.1.

  • This compound Addition: To the experimental flasks, add this compound to the desired final concentration (e.g., 0.1%, 0.5%, 1% v/v). A control flask with no this compound should be included.

  • Incubation and Growth Monitoring: Incubate the cultures at 30°C with shaking. Monitor cell growth by measuring the OD600 at regular intervals (e.g., every 2-4 hours).[3]

  • Cell Harvesting: Harvest cells at different growth phases (e.g., mid-logarithmic and stationary phase) by centrifugation at 3,000 x g for 5 minutes.

  • Sample Preparation: Wash the cell pellet twice with sterile, cold water to remove residual medium. The cell pellets and culture supernatants can be stored at -80°C for subsequent analysis.

Protocol 2: Analysis of this compound and its Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction and analysis of this compound, propanol, and decanoic acid from yeast cultures.

Materials:

  • Yeast cell pellets and culture supernatants from Protocol 1

  • Internal standards (e.g., heptadecanoic acid)

  • Solvents: Methanol, chloroform (B151607), hexane (B92381)

  • Reagents for derivatization (e.g., BF3-methanol)

  • GC-MS system

Procedure:

  • Lipid Extraction:

    • For intracellular metabolites, resuspend the cell pellet in a methanol:chloroform (2:1 v/v) solution.

    • For extracellular metabolites, use the culture supernatant directly.

    • Add an internal standard to each sample for quantification.

  • Phase Separation: Add chloroform and water to the samples to induce phase separation. The lower organic phase contains the lipids.

  • Derivatization (for fatty acids):

    • Evaporate the organic solvent under a stream of nitrogen.

    • Add BF3-methanol to the dried lipid extract and heat at 95°C for 20 minutes to convert fatty acids to their fatty acid methyl esters (FAMEs).[3]

  • Extraction of FAMEs: Add water and hexane to the derivatized sample. The FAMEs will partition into the upper hexane layer.[3]

  • GC-MS Analysis: Inject the hexane extract containing FAMEs (for decanoic acid analysis) or the initial organic extract (for this compound and propanol analysis) into the GC-MS.

    • GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to separate the compounds of interest.

    • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-500.

  • Data Analysis: Identify compounds based on their retention times and mass spectra compared to authentic standards. Quantify the compounds by comparing their peak areas to the internal standard.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between different experimental conditions.

Table 1: Growth Characteristics of S. cerevisiae on this compound

This compound Conc.Maximum OD600Doubling Time (h)
0% (Control)6.5 ± 0.31.5 ± 0.1
0.1%6.2 ± 0.41.6 ± 0.1
0.5%5.8 ± 0.21.8 ± 0.2
1.0%4.5 ± 0.32.5 ± 0.3

Table 2: Intracellular and Extracellular Metabolite Concentrations (µg/mL per OD600 unit) after 24h Growth

Metabolite0% this compound0.5% this compound
Intracellular
This compoundNot Detected15.2 ± 2.1
Decanoic Acid1.2 ± 0.245.8 ± 5.3
PropanolNot Detected5.1 ± 0.8
Extracellular
This compoundNot Detected350.5 ± 25.1
Decanoic Acid0.5 ± 0.112.3 ± 1.9
PropanolNot Detected8.7 ± 1.1

Visualizations

Signaling Pathways and Metabolic Fate

The following diagram illustrates the putative metabolic pathway for this compound utilization in S. cerevisiae.

Propyl_Decanoate_Metabolism PropylDecanoate This compound (extracellular) PropylDecanoate_in This compound (intracellular) PropylDecanoate->PropylDecanoate_in Transport Esterase Esterase PropylDecanoate_in->Esterase DecanoicAcid Decanoic Acid Esterase->DecanoicAcid Propanol Propanol Esterase->Propanol AcylCoA_Synthetase Acyl-CoA Synthetase DecanoicAcid->AcylCoA_Synthetase DecanoylCoA Decanoyl-CoA AcylCoA_Synthetase->DecanoylCoA BetaOxidation β-Oxidation DecanoylCoA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Lipid_Synthesis Lipid Synthesis AcetylCoA->Lipid_Synthesis

Caption: Metabolic fate of this compound in yeast.

Experimental Workflow

The diagram below outlines the general workflow for studying the metabolic effects of this compound on yeast.

Experimental_Workflow YeastCulture Yeast Culture (S. cerevisiae) PropylDecanoate_Addition Addition of This compound YeastCulture->PropylDecanoate_Addition Incubation Incubation & Growth Monitoring PropylDecanoate_Addition->Incubation Harvesting Cell Harvesting & Supernatant Collection Incubation->Harvesting Metabolite_Extraction Metabolite Extraction (Intra- & Extracellular) Harvesting->Metabolite_Extraction Derivatization Derivatization (for Fatty Acids) Metabolite_Extraction->Derivatization GCMS_Analysis GC-MS Analysis Metabolite_Extraction->GCMS_Analysis Direct analysis for This compound & propanol Derivatization->GCMS_Analysis Data_Analysis Data Analysis & Interpretation GCMS_Analysis->Data_Analysis

Caption: Workflow for this compound metabolic studies.

Concluding Remarks

The protocols and frameworks presented here offer a starting point for investigating the metabolism of this compound in Saccharomyces cerevisiae. By systematically analyzing the uptake, hydrolysis, and subsequent fate of this fatty acid ester, researchers can gain deeper insights into the intricate network of lipid metabolism in yeast. This knowledge is not only fundamental to our understanding of cell biology but also holds significant potential for the advancement of biotechnological applications and the development of novel therapeutic strategies. Further studies could involve transcriptomic and proteomic analyses to identify the specific enzymes and regulatory pathways involved in this compound metabolism.

References

Evaluating the Sensory Landscape of Propyl Decanoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – December 19, 2025 – Propyl decanoate (B1226879), a key ester recognized for its characteristic fruity and waxy aroma, plays a significant role in the flavor and fragrance industry. A comprehensive understanding of its sensory properties is paramount for its effective application in product development. These detailed application notes provide researchers, scientists, and drug development professionals with a suite of techniques and protocols for the thorough sensory evaluation of propyl decanoate.

Sensory Profile of this compound

This compound is primarily characterized by a combination of fruity, waxy, oily, fatty, and sweet aroma notes. Its flavor profile is less commonly documented and requires specific evaluation. The overall sensory experience can be influenced by concentration, the food or drug matrix, and interaction with other components.

Quantitative Sensory Data

While specific odor and taste threshold values for this compound are not widely published, a threshold of concern has been noted at 1800 (μ g/person/day )[1]. The experimental determination of detection and recognition thresholds is a critical first step in its sensory characterization. The following table summarizes the key sensory attributes associated with this compound.

Sensory AttributeDescription
Odor Fruity, Waxy, Oily, Fatty, Green, Sweet[1]
Taste To be determined through sensory testing
Mouthfeel To be determined through sensory testing

Experimental Protocols for Sensory Evaluation

A multi-faceted approach employing both human sensory panels and instrumental analysis is recommended for a comprehensive evaluation of this compound's sensory properties.

Descriptive Sensory Analysis: Quantitative Descriptive Analysis (QDA)

Objective: To identify, describe, and quantify the sensory attributes of this compound.

Methodology: A trained sensory panel (typically 8-12 members) develops a specific lexicon to describe the aroma, flavor, and mouthfeel characteristics of the compound. Panelists then rate the intensity of each attribute on a numerical scale.[2][3]

Protocol:

  • Panelist Training:

    • Familiarize panelists with the basic tastes and a range of fruity and waxy aroma references.

    • Develop a consensus-based sensory lexicon for this compound. A starting point for a fruity ester lexicon could include terms like "apple," "pear," "pineapple," "green," and "sweet."[4]

    • Train panelists on the use of an unstructured line scale for intensity rating.

  • Sample Preparation:

    • Prepare a series of concentrations of this compound in a neutral solvent (e.g., mineral oil for aroma, deodorized water or a simple sugar solution for taste).

    • Present samples in coded, identical containers to avoid bias.

  • Evaluation:

    • Panelists individually evaluate the samples in a controlled environment.

    • Each panelist rates the intensity of each descriptor on the agreed-upon scale.

  • Data Analysis:

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across concentrations.

    • Principal Component Analysis (PCA) can be used to visualize the relationships between attributes and samples.

Logical Workflow for Quantitative Descriptive Analysis (QDA)

QDA_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Data Analysis Phase panel_training Panelist Training & Lexicon Development sample_prep Sample Preparation panel_training->sample_prep Leads to sensory_eval Individual Sensory Evaluation sample_prep->sensory_eval Provides samples for data_analysis Statistical Analysis (ANOVA, PCA) sensory_eval->data_analysis Generates data for results Sensory Profile Generation data_analysis->results Produces

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

Difference Testing

Objective: To determine if a perceptible sensory difference exists between samples. This is useful for quality control or when evaluating the impact of formulation changes.

Methodology: Panelists are presented with three coded samples, two of which are identical and one is different. They are asked to identify the odd sample.[5][6]

Protocol:

  • Sample Preparation: Prepare two batches of samples (A and B). One batch will be the control, and the other will be the test variable.

  • Presentation: Present the three samples in all possible orders (AAB, ABA, BAA, BBA, BAB, ABB) randomized across panelists.

  • Evaluation: Panelists identify the sample they believe is different.

  • Data Analysis: The number of correct identifications is compared to the number expected by chance (33.3%) using a chi-square test or binomial tables to determine statistical significance.

Triangle Test Experimental Design

Triangle_Test cluster_samples A1 Sample A1 panelist Panelist A1->panelist A2 Sample A2 A2->panelist B1 Sample B1 B1->panelist evaluation Identify the Odd Sample panelist->evaluation

Caption: Basic setup of a Triangle Test.

Methodology: Panelists are presented with two coded samples and asked to identify which sample has more of a specific attribute (e.g., "which sample is more fruity?").[7][8]

Protocol:

  • Sample Preparation: Prepare two samples (A and B) that differ in a specific attribute.

  • Presentation: Present the pair of samples to panelists. The order of presentation (AB and BA) should be randomized.

  • Evaluation: Panelists are forced to choose one sample over the other based on the specified attribute.

  • Data Analysis: The number of times a sample is chosen is analyzed using binomial tables to determine if there is a significant preference for one sample over the other.

Affective Testing: Consumer Preference

Objective: To assess the likability and preference of this compound among a target consumer population.[9]

Methodology: Untrained consumers are recruited to evaluate products containing this compound. They rate their overall liking or preference for the products.

Protocol:

  • Panelist Recruitment: Recruit a large number of consumers (typically 50-150) who are representative of the target market.

  • Sample Preparation: Prepare products (e.g., beverages, flavored yogurts) with and without (or with varying levels of) this compound.

  • Evaluation: Consumers rate the products on a hedonic scale (e.g., a 9-point scale from "dislike extremely" to "like extremely").

  • Data Analysis: Analyze the data to determine the mean liking scores and identify any significant differences between products.

Consumer Acceptance Testing Workflow

Consumer_Acceptance recruit Recruit Target Consumers present Present Product Samples recruit->present rate Rate on Hedonic Scale present->rate analyze Analyze Liking Scores rate->analyze preference Determine Consumer Preference analyze->preference

Caption: Steps in a consumer preference test.

Instrumental Sensory Analysis

Gas Chromatography-Olfactometry (GC-O)

Objective: To identify the specific volatile compounds that contribute to the aroma of a sample.

Methodology: GC-O combines gas chromatography for separating volatile compounds with a human assessor (sniffing port) to detect odor-active compounds as they elute from the GC column.[10][11]

Protocol:

  • Sample Preparation: Extract the volatile compounds from the sample matrix containing this compound using techniques like Solid Phase Microextraction (SPME) or solvent extraction.[12]

  • GC-O Analysis: The extract is injected into the GC-O system. As compounds elute, they are split between a detector (e.g., mass spectrometer for identification) and a sniffing port.

  • Odor Evaluation: A trained panelist sniffs the effluent from the sniffing port and describes the aroma and its intensity at specific retention times.

  • Data Analysis: The olfactometry data is correlated with the chromatographic data to identify the compounds responsible for specific aromas.

Gas Chromatography-Olfactometry (GC-O) Signaling Pathway

GCO_Pathway Sample Volatile Sample GC Gas Chromatograph Sample->GC Splitter Effluent Splitter GC->Splitter MS Mass Spectrometer (Identification) Splitter->MS SniffPort Sniffing Port Splitter->SniffPort Data Data Correlation MS->Data Provides identification Assessor Human Assessor (Detection & Description) SniffPort->Assessor Assessor->Data Provides description

Caption: GC-O signal and data flow.

Electronic Nose (E-Nose)

Objective: To rapidly discriminate between samples based on their overall aroma profile.

Methodology: An electronic nose uses an array of chemical sensors that respond to volatile compounds, creating a unique "fingerprint" for each sample's aroma.[13]

Protocol:

  • Calibration: Calibrate the E-Nose using a set of standard volatile compounds, including this compound at various concentrations.

  • Sample Analysis: Introduce the headspace of the sample containing this compound into the E-Nose chamber.

  • Data Acquisition: The sensor array generates a response pattern.

  • Pattern Recognition: Use statistical software to analyze the patterns and classify or discriminate between samples.

These application notes and protocols provide a robust framework for the comprehensive sensory evaluation of this compound, enabling its effective and informed use in product formulation and development.

Contact: [Insert Contact Information]

References

Application of Propyl Decanoate in Biofuel Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl decanoate (B1226879), a fatty acid propyl ester (FAPRE), is emerging as a promising component in the development of sustainable biofuels. As a biodiesel, it offers a renewable alternative to conventional petroleum-based diesel fuel, contributing to reduced reliance on fossil fuels and potentially mitigating environmental impact. Propyl decanoate is synthesized from the esterification of decanoic acid or transesterification of triglycerides with propanol.[1] Its properties as a fuel, both as a standalone biodiesel (B100) and in blends with petroleum diesel, have been the subject of research to evaluate its performance and emission characteristics in compression-ignition engines.[2][3] This document provides detailed application notes and experimental protocols for researchers and professionals interested in the evaluation of this compound as a biofuel.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Fuels
PropertyThis compound (FAPRE)Conventional DieselReference
Chemical Formula C₁₃H₂₆O₂Approx. C₁₂H₂₃[4]
Molecular Weight ( g/mol ) 214.34~170[4]
Density at 15°C ( kg/m ³) Varies with feedstock820 - 845[1]
Kinematic Viscosity at 40°C (mm²/s) Varies with feedstock2.0 - 4.5[1]
Cetane Number Varies with feedstock40 - 55[5]
Lower Calorific Value (MJ/kg) ~37.27~42.5[3][6]
Flash Point (°C) >13052 - 96[6]
Oxygen Content (% wt.) ~14.90[7]
Table 2: Engine Performance of this compound (FAPRE) Blends Compared to Diesel
ParameterDiesel (B0)B50 (50% FAPRE)B100 (100% FAPRE)Reference
Brake Specific Fuel Consumption (g/kWh) 252.84~282.25 (for B60)304.86[3][5]
Brake Thermal Efficiency (%) 34.76~34.04 (for B60)33.57[5]

Note: Data for FAPRE is used as a proxy for this compound. Performance can vary based on the specific engine, operating conditions, and feedstock used for biodiesel production.

Table 3: Exhaust Emissions of this compound (FAPRE) Blends Compared to Diesel
EmissionDiesel (B0)B50 (50% FAPRE)B100 (100% FAPRE)Reference
Carbon Monoxide (CO) (g/kWh) Varies with loadLower than diesel2.85 (at full load)[5][8]
Nitrogen Oxides (NOx) (ppm) Varies with loadGenerally higher235 (at full load)[5]
Unburned Hydrocarbons (HC) (g/kWh) Varies with loadLower than diesel0.038 (at full load)[5][8]
Particulate Matter (PM) (g/kWh) Varies with loadSignificantly lowerSignificantly lower[9][10]

Note: Emission values are highly dependent on engine technology, load, and speed.

Experimental Protocols

Protocol 1: Synthesis of this compound via Alkaline-Catalyzed Transesterification

This protocol describes the synthesis of fatty acid propyl esters (FAPRE), including this compound, from a triglyceride source (e.g., vegetable oil) and propanol.

Materials:

  • Triglyceride source (e.g., refined sunflower oil)

  • 1-Propanol (B7761284) (analytical grade)

  • Potassium Hydroxide (KOH) (catalyst)

  • Anhydrous sodium sulfate (B86663)

  • Distilled water

  • Hexane

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, thermometer, separatory funnel)

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Procedure:

  • Preparation of the Alkoxide Catalyst: In a separate flask, dissolve a predetermined amount of KOH (e.g., 1.96 wt% of the oil) in 1-propanol. The molar ratio of 1-propanol to oil should be optimized, for example, 8.71:1.[1]

  • Transesterification Reaction:

    • Pour the triglyceride source into the three-neck round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer.

    • Heat the oil to the desired reaction temperature (e.g., 40°C) using the heating mantle.[1]

    • Once the temperature is stable, add the prepared potassium hydroxide/propanol solution to the flask.

    • Maintain the reaction temperature and stir the mixture vigorously for a specified duration (e.g., 1 hour).[1]

  • Separation of Glycerol (B35011):

    • After the reaction is complete, transfer the mixture to a separatory funnel and allow it to stand for several hours (or overnight) for the separation of the two phases: the upper layer of fatty acid propyl esters (biodiesel) and the lower layer of glycerol.

    • Carefully drain and collect the glycerol layer.

  • Purification of Propyl Esters:

    • Wash the ester layer with warm distilled water (approximately 20% of the ester volume) to remove any remaining catalyst, soap, and excess propanol. Gently shake the separatory funnel and allow the layers to separate. Drain the lower aqueous layer. Repeat this washing step 2-3 times until the wash water is neutral.

    • To remove any remaining water, add anhydrous sodium sulfate to the ester layer and let it stand for a few hours, followed by filtration.

  • Solvent Removal:

    • To ensure high purity, the final product can be subjected to rotary evaporation to remove any residual water and unreacted propanol.

Protocol 2: Engine Performance and Emission Testing

This protocol outlines the procedure for evaluating the performance and emissions of a compression-ignition (CI) engine fueled with this compound blends.

Materials and Equipment:

  • Single-cylinder, four-stroke, direct-injection CI engine coupled to an eddy current dynamometer.

  • Fuel consumption measurement system (e.g., burette and stopwatch or a gravimetric system).

  • Exhaust gas analyzer to measure CO, NOx, HC, and CO₂.

  • Smoke meter for particulate matter measurement.

  • Data acquisition system to record engine parameters (speed, load, temperatures).

  • Test fuels: Conventional diesel (B0) and various blends of this compound with diesel (e.g., B20, B50, B100).

Procedure:

  • Engine Warm-up: Start the engine with standard diesel fuel and allow it to warm up until the lubricating oil and coolant temperatures stabilize.

  • Baseline Data Collection:

    • Operate the engine at a constant speed (e.g., 1500 rpm) and varying loads (e.g., 25%, 50%, 75%, 100% of full load).[11]

    • For each load condition, record the following parameters:

      • Engine speed (rpm)

      • Brake power (kW)

      • Fuel consumption rate ( kg/h )

      • Exhaust gas concentrations (CO, NOx, HC, CO₂)

      • Smoke opacity (%)

  • Fuel Changeover: Switch the fuel supply to the desired this compound blend. Allow the engine to run for a sufficient period to purge the fuel lines and ensure that only the test fuel is being combusted.

  • Test Fuel Data Collection: Repeat step 2 for each this compound blend (B20, B50, B100).

  • Data Analysis:

    • Brake Specific Fuel Consumption (BSFC): Calculate using the formula: BSFC (g/kWh) = [Fuel Consumption Rate (g/h)] / [Brake Power (kW)].

    • Brake Thermal Efficiency (BTE): Calculate using the formula: BTE (%) = [Brake Power (kW) * 3600] / [Fuel Consumption Rate ( kg/h ) * Lower Calorific Value of Fuel (kJ/kg)] * 100.

    • Emission Analysis: Compare the emission levels of CO, NOx, HC, and smoke for the different fuel blends at various operating conditions.

Mandatory Visualization

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Triglyceride Triglyceride (e.g., Vegetable Oil) Mixing Mixing and Heating (e.g., 40°C, 1 hr) Triglyceride->Mixing Propanol 1-Propanol Propanol->Mixing Catalyst Catalyst (e.g., KOH) Catalyst->Mixing Reaction Transesterification Mixing->Reaction Separation Gravity Separation Reaction->Separation Washing Water Washing Separation->Washing Ester Phase Glycerol Glycerol (Byproduct) Separation->Glycerol Drying Drying (Anhydrous Na₂SO₄) Washing->Drying Purification Solvent Removal (Rotary Evaporation) Drying->Purification PropylDecanoate This compound (Biodiesel) Purification->PropylDecanoate

Caption: Workflow for the synthesis of this compound via transesterification.

Biofuel_Application_Logic cluster_fuel Fuel Properties cluster_engine Engine Performance & Emissions cluster_outcomes Observed Outcomes PropylDecanoate This compound (FAPRE) Oxygen_Content Higher Oxygen Content PropylDecanoate->Oxygen_Content Cetane_Number Higher Cetane Number PropylDecanoate->Cetane_Number Calorific_Value Lower Calorific Value PropylDecanoate->Calorific_Value Viscosity Higher Viscosity PropylDecanoate->Viscosity Combustion Combustion Characteristics Oxygen_Content->Combustion Cetane_Number->Combustion Calorific_Value->Combustion Viscosity->Combustion Performance Engine Performance Combustion->Performance Emissions Exhaust Emissions Combustion->Emissions BSFC Increased BSFC Performance->BSFC BTE Slightly Decreased BTE Performance->BTE CO_HC Decreased CO & HC Emissions->CO_HC NOx Increased NOx Emissions->NOx PM Decreased PM Emissions->PM

Caption: Logical relationship of this compound properties and their impact on engine performance and emissions.

References

Application Notes and Protocols: Formulation of Propyl Decanoate for Controlled Release Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl decanoate (B1226879) is a decanoate ester recognized for its role as a flavor and fragrance agent.[1] Chemically, it is the ester formed from the condensation of decanoic acid and propanol.[2] Its hydrophobic nature, characterized by an estimated XlogP3-AA of 5.1, makes it a candidate for investigation in controlled release drug delivery systems, potentially as a model for other lipophilic active pharmaceutical ingredients (APIs) or as a long-acting prodrug moiety.[1] The principle of using decanoate esters to achieve prolonged therapeutic effect is established in pharmaceuticals, such as in the long-acting injectable formulation of haloperidol (B65202) decanoate.

This document provides detailed application notes and protocols for the formulation and characterization of propyl decanoate in controlled release systems. Given the limited specific literature on this compound for these applications, the following protocols are adapted from established methods for hydrophobic drugs and similar ester compounds.

Data Presentation: Formulation Parameters and Characterization

The successful formulation of this compound for controlled release is dependent on a variety of factors that influence particle size, encapsulation efficiency, and the resulting release profile. The following tables summarize key parameters for consideration in the development of microparticle and nanoparticle-based delivery systems for hydrophobic compounds like this compound.

Table 1: Key Formulation Parameters for this compound Microparticles

ParameterTypical RangeEffect on Formulation
Polymer TypePLGA (various L:G ratios), PCL, Poly(3-hydroxybutyrate)The polymer's molecular weight and composition determine the degradation rate and, consequently, the drug release kinetics.[3][4]
This compound:Polymer Ratio1:5 to 1:20 (w/w)Higher drug loading can affect particle morphology and may lead to a higher initial burst release.
Solvent SystemDichloromethane, Ethyl AcetateThe choice of solvent affects polymer solubility and evaporation rate, influencing particle formation and surface morphology.
Surfactant/EmulsifierPolyvinyl alcohol (PVA), GelatinThe type and concentration of the stabilizer influence the emulsion droplet size and stability, which in turn dictates the final microparticle size.[5]
Stirring/Homogenization Speed500 - 15,000 rpmHigher speeds generally result in smaller particle sizes.[5]

Table 2: Characterization of this compound Loaded Micro/Nanoparticles

CharacteristicMethodTypical ValuesSignificance
Particle Size and DistributionDynamic Light Scattering (DLS), Laser Diffraction, SEM200 nm - 100 µmInfluences drug release rate, in vivo distribution, and syringeability for injectables.
Zeta PotentialElectrophoretic Light Scattering-30 mV to +30 mVIndicates the surface charge and predicts the stability of the particle suspension.
Encapsulation Efficiency (%)HPLC, UV-Vis Spectrophotometry50 - 95%The percentage of the initial drug that is successfully entrapped within the particles.
Drug Loading (%)HPLC, UV-Vis Spectrophotometry5 - 20%The weight percentage of the drug relative to the total weight of the particles.
In Vitro Release ProfileDialysis, Sample and Separate MethodsBiphasic (initial burst followed by sustained release)Determines the rate and duration of drug release under simulated physiological conditions.[6][7]

Experimental Protocols

The following are detailed protocols for the formulation and characterization of this compound-loaded microparticles and nanoparticles.

Protocol 1: Preparation of this compound Loaded PLGA Microparticles by Emulsion-Solvent Evaporation

This method is suitable for encapsulating hydrophobic substances like this compound within a biodegradable polymer matrix.[8]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in DCM.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v).

  • Emulsification: Add the organic phase to the aqueous phase while homogenizing at a controlled speed to form an oil-in-water (o/w) emulsion. The droplet size will be a primary determinant of the final microparticle size.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the solidification of the PLGA microparticles.

  • Collection and Washing: Collect the microparticles by centrifugation. Wash the collected microparticles multiple times with deionized water to remove residual PVA and unencapsulated this compound.

  • Lyophilization: Freeze-dry the washed microparticles to obtain a free-flowing powder. Store at 4°C.

Protocol 2: Determination of Encapsulation Efficiency and Drug Loading

This protocol determines the amount of this compound successfully encapsulated within the microparticles.

Materials:

  • This compound-loaded microparticles

  • Dichloromethane (DCM)

  • Mobile phase for HPLC (e.g., Acetonitrile:Water)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or RI)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the lyophilized microparticles.

  • Extraction: Dissolve the microparticles in a known volume of DCM to break the polymer matrix and release the encapsulated this compound.

  • Analysis: Analyze the concentration of this compound in the DCM solution using a validated HPLC method. A standard calibration curve of this compound should be prepared.

  • Calculations:

    • Drug Loading (%) = (Mass of this compound in microparticles / Mass of microparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of this compound in microparticles / Initial mass of this compound used) x 100

Protocol 3: In Vitro Release Study of this compound from Microparticles

This protocol evaluates the release kinetics of this compound from the microparticles in a simulated physiological environment.

Materials:

  • This compound-loaded microparticles

  • Phosphate-buffered saline (PBS), pH 7.4

  • A surfactant (e.g., Tween 80 or SDS) to maintain sink conditions for the hydrophobic this compound.

  • Centrifuge tubes or dialysis bags

  • Incubator shaker

Procedure (Sample and Separate Method):

  • Sample Preparation: Disperse a known amount of this compound-loaded microparticles in a specific volume of release medium (PBS with surfactant) in centrifuge tubes.

  • Incubation: Place the tubes in an incubator shaker at 37°C with constant agitation.

  • Sampling: At predetermined time intervals, centrifuge the tubes to pellet the microparticles.

  • Sample Analysis: Withdraw a known volume of the supernatant and analyze the concentration of this compound using HPLC.

  • Medium Replacement: Replace the withdrawn volume with an equal volume of fresh release medium to maintain a constant volume.

  • Data Analysis: Calculate the cumulative percentage of this compound released at each time point, accounting for the drug removed during sampling. Plot the cumulative release percentage against time.

Visualizations

The following diagrams illustrate the workflows for the formulation and characterization of this compound controlled-release systems.

Formulation_Workflow cluster_prep Phase Preparation cluster_process Microparticle Formation cluster_purification Purification organic_phase Organic Phase (this compound + Polymer in DCM) emulsification Emulsification (Homogenization) organic_phase->emulsification aqueous_phase Aqueous Phase (PVA in Water) aqueous_phase->emulsification solvent_evap Solvent Evaporation emulsification->solvent_evap centrifugation Centrifugation & Washing solvent_evap->centrifugation lyophilization Lyophilization centrifugation->lyophilization final_product Final Microparticle Powder lyophilization->final_product

Caption: Workflow for Microparticle Formulation.

Characterization_Workflow cluster_physicochemical Physicochemical Characterization cluster_drug_content Drug Content Analysis cluster_release In Vitro Release Study start This compound Microparticles size_zeta Particle Size & Zeta Potential (DLS) start->size_zeta morphology Morphology (SEM) start->morphology extraction Extraction of this compound start->extraction incubation Incubation in Release Medium start->incubation hplc_analysis HPLC Analysis extraction->hplc_analysis calculation Calculate EE% & DL% hplc_analysis->calculation sampling Periodic Sampling incubation->sampling release_analysis HPLC Analysis of Samples sampling->release_analysis profile Generate Release Profile release_analysis->profile

Caption: Workflow for Characterization.

Release_Logic formulation_params Formulation Parameters (Polymer MW, Drug:Polymer Ratio) physicochemical_props Particle Physicochemical Properties (Size, Porosity) formulation_params->physicochemical_props release_mechanisms Release Mechanisms (Diffusion, Erosion) physicochemical_props->release_mechanisms release_profile In Vitro Release Profile (Rate and Duration) release_mechanisms->release_profile

Caption: Factors Influencing Drug Release.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Propyl Decanoate Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the enzymatic synthesis of propyl decanoate (B1226879).

Troubleshooting Guides

Problem 1: Low or No Propyl Decanoate Yield

Possible Causes and Solutions:

Potential CauseRecommended ActionRationale
Inactive Enzyme - Verify the storage conditions and expiration date of the lipase (B570770). - Perform a standard activity assay to confirm enzyme functionality.Improper storage or handling can lead to enzyme denaturation and loss of catalytic activity.
Suboptimal Temperature - Adjust the reaction temperature. Most lipases used for esterification have an optimal temperature between 40°C and 60°C.[1][2]Temperature significantly affects enzyme activity; values that are too high can cause denaturation, while values that are too low will result in a slow reaction rate.[1]
Inappropriate Substrate Molar Ratio - Vary the molar ratio of decanoic acid to propanol (B110389). An excess of one substrate can shift the equilibrium towards product formation.[3] - A molar ratio of acid to alcohol of 1:3 has been found to be effective for a similar ester, propyl caprate.[2]High concentrations of either the acid or alcohol can inhibit or deactivate the lipase.[1][4]
Insufficient Enzyme Loading - Increase the concentration of the immobilized lipase. Typical concentrations range from 1% to 10% (w/w) of the total substrates.[4]The reaction rate is directly proportional to the amount of active enzyme present.[5]
Presence of Excess Water - Use anhydrous substrates and solvents. - Add molecular sieves to the reaction mixture to remove water as it is formed.[2][4][6] - Conduct the reaction under vacuum to facilitate water removal.[4]While a small amount of water is necessary for lipase activity, excess water will promote the reverse reaction (hydrolysis), reducing the ester yield.[7][8][9]
Mass Transfer Limitations - Increase the agitation speed to ensure proper mixing of substrates and the immobilized enzyme.[4]Inadequate mixing can prevent the substrates from accessing the active sites of the enzyme, especially when using an immobilized biocatalyst.
Problem 2: Reaction Rate is Very Slow

Possible Causes and Solutions:

Potential CauseRecommended ActionRationale
Suboptimal Temperature - Gradually increase the reaction temperature within the enzyme's optimal range (typically 40-60°C).[1][2]Enzyme activity generally increases with temperature up to an optimum, after which it rapidly declines due to denaturation.
Low Enzyme Concentration - Incrementally increase the enzyme loading. A higher concentration of the biocatalyst will increase the number of active sites available for the reaction.[5]The rate of an enzyme-catalyzed reaction is directly dependent on the enzyme concentration.
Poor Substrate Solubility (in solvent-based systems) - If using a solvent, ensure that both decanoic acid and propanol are fully dissolved. - Consider a different solvent that can better solubilize the substrates without inactivating the enzyme.For the reaction to occur, the substrates must be available to the enzyme in the reaction medium.
Inadequate Agitation - Increase the stirring or shaking speed to minimize mass transfer limitations.[4]Efficient mixing ensures that the substrates are continuously brought into contact with the immobilized enzyme.

Frequently Asked Questions (FAQs)

Q1: What is the most common enzyme used for this compound synthesis?

A1: Immobilized lipases are widely used for ester synthesis due to their stability and reusability.[4] Novozym® 435, which is lipase B from Candida antarctica immobilized on a macroporous acrylic resin, is a very common and effective choice for this type of reaction.[10][11][12]

Q2: Should I use a solvent-free system or a system with an organic solvent?

A2: Both approaches are viable. Solvent-free systems are considered more environmentally friendly ("greener") and can simplify downstream processing.[13][14][15][16] However, they can sometimes be limited by high viscosity or substrate inhibition.[4] Using an organic solvent can help to overcome these limitations, but the solvent must be chosen carefully to avoid inactivating the lipase.[4]

Q3: How does the molar ratio of substrates affect the yield?

A3: The substrate molar ratio is a critical parameter. According to Le Chatelier's principle, using an excess of one of the reactants (usually the less expensive one, in this case, propanol) can shift the reaction equilibrium towards the formation of the product, this compound. However, a very high concentration of either propanol or decanoic acid can lead to enzyme inhibition.[1][17] Therefore, it is essential to optimize the molar ratio for your specific reaction conditions. A good starting point for optimization could be a 1:3 molar ratio of decanoic acid to propanol.[2]

Q4: What is the optimal temperature for this synthesis?

A4: The optimal temperature depends on the specific lipase being used. For many commercially available lipases, such as Novozym® 435, the optimal temperature for esterification is typically in the range of 40°C to 60°C.[1] It is advisable to determine the optimal temperature experimentally for your system.

Q5: How can I remove the water produced during the reaction?

A5: The removal of water is crucial for achieving a high yield, as its presence can lead to the hydrolysis of the ester back to the starting materials.[6][7] Common methods for water removal include the addition of molecular sieves to the reaction mixture or performing the reaction under a vacuum.[2][4][6]

Q6: Can the immobilized lipase be reused?

A6: Yes, one of the major advantages of using an immobilized lipase is its potential for reuse over multiple reaction cycles.[18][19][20] After each reaction, the immobilized enzyme can be recovered by filtration, washed with a suitable solvent (e.g., hexane (B92381) or butanol) to remove any residual substrates and products, and then dried before being used in a subsequent batch.[21] The reusability should be tested, as some activity may be lost with each cycle.[17]

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Synthesis of this compound
  • Reactant Preparation: In a sealed reaction vessel, combine decanoic acid and propanol. If a solvent is used, dissolve the substrates in the selected anhydrous solvent.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435) to the reaction mixture.

  • Reaction Conditions: Place the vessel in an orbital shaker or on a magnetic stirrer with heating capabilities. Maintain the desired temperature and agitation speed for the specified reaction time.

  • Water Removal (Optional but Recommended): If not conducting the reaction under vacuum, add activated molecular sieves to the mixture.

  • Monitoring the Reaction: Periodically take small samples from the reaction mixture to monitor the progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Reaction Termination and Enzyme Recovery: Once the reaction has reached the desired conversion, stop the heating and agitation. Separate the immobilized enzyme from the reaction mixture by filtration.

  • Product Isolation: The liquid phase contains the this compound product, along with any unreacted substrates. The product can be purified from the excess substrates by vacuum distillation or column chromatography.

Protocol 2: Optimization of Reaction Temperature
  • Set up a series of parallel reactions following the general procedure in Protocol 1.

  • In each reaction vessel, use a constant substrate molar ratio, enzyme concentration, and agitation speed.

  • Set a different temperature for each reaction vessel (e.g., 30°C, 40°C, 50°C, 60°C, 70°C).

  • Run the reactions for a fixed amount of time (e.g., 8 hours).

  • At the end of the reaction time, analyze the product yield in each sample to determine the optimal temperature.

Data Presentation

Table 1: Effect of Reaction Parameters on Propyl Caprate (Decanoate) Yield
ParameterConditionConversion (%)Reference
Temperature 60 °C83.82[2]
Substrate Molar Ratio (Acid:Alcohol) 1:383.82[2]
Enzyme Loading 2% (w/w)83.82[2]
Water Removal 5% (w/w) Molecular Sieves83.82[2]
Agitation Speed 300 rpm83.82[2]
Table 2: Reusability of Novozym® 435 in Propyl Oleate (B1233923) Synthesis
Reaction CycleFinal FFA Conversion (%)
188.7
285.2
384.8
484.3
583.4
(Data adapted from a study on propyl oleate synthesis, demonstrating the reusability concept)[12]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reactants Combine Decanoic Acid & Propanol enzyme Add Immobilized Lipase reactants->enzyme water_removal Add Molecular Sieves enzyme->water_removal reaction_vessel Incubate with Agitation & Controlled Temperature water_removal->reaction_vessel monitoring Monitor Progress (GC/HPLC) reaction_vessel->monitoring filtration Filter to Recover Enzyme reaction_vessel->filtration filtration->enzyme Wash & Reuse purification Purify Product filtration->purification

Caption: Experimental workflow for enzymatic synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield cause1 Inactive Enzyme? start->cause1 cause2 Suboptimal Conditions? start->cause2 cause3 Equilibrium Limitation? start->cause3 cause4 Mass Transfer Issue? start->cause4 sol1 Check Enzyme Activity cause1->sol1 sol2 Optimize Temperature, Substrate Ratio, Enzyme Loading cause2->sol2 sol3 Remove Water (Molecular Sieves/Vacuum) cause3->sol3 sol4 Increase Agitation Speed cause4->sol4

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Purification techniques for propyl decanoate from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of propyl decanoate (B1226879). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the isolation and purification of propyl decanoate from a typical reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound reaction mixture?

A1: this compound is commonly synthesized via the Fischer esterification of decanoic acid with propanol, using an acid catalyst like sulfuric acid. The primary impurities in the crude reaction mixture include unreacted decanoic acid, unreacted propanol, the acid catalyst, and water, which is a byproduct of the reaction.[1]

Q2: What is the general workflow for purifying this compound?

A2: A typical purification workflow involves three main stages:

  • Liquid-Liquid Extraction (Washing): To remove the acid catalyst and water-soluble impurities.

  • Drying: To remove residual water from the organic layer.

  • Distillation or Column Chromatography: To separate the this compound from unreacted starting materials and other organic impurities.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Liquid-Liquid Extraction (Washing)

Problem 1: Poor separation of organic and aqueous layers.

  • Possible Cause: Insufficient density difference between the layers, or the formation of an emulsion.

  • Solution:

    • Add a small amount of brine (saturated NaCl solution) to increase the polarity and density of the aqueous layer, which can help break up emulsions.

    • Gently swirl the separatory funnel instead of vigorous shaking to minimize emulsion formation.

    • Allow the mixture to stand for a longer period to allow for better separation.

Problem 2: The aqueous layer is not basic after washing with sodium bicarbonate.

  • Possible Cause: Insufficient amount of sodium bicarbonate solution used to neutralize the acid catalyst and unreacted decanoic acid.

  • Solution:

    • Continue washing the organic layer with fresh portions of saturated sodium bicarbonate solution until the aqueous layer tests basic with pH paper.[2] Effervescence (bubbling) upon addition of the bicarbonate solution indicates that acid is still present and being neutralized.

Distillation

Problem 1: Low yield of purified this compound.

  • Possible Cause:

    • Incomplete reaction during synthesis.

    • Losses during the washing and drying steps.

    • Inefficient distillation setup.

  • Solution:

    • Ensure the initial esterification reaction has gone to completion.

    • Minimize transfers between glassware to reduce physical loss of the product.

    • Ensure all joints in the distillation apparatus are well-sealed to prevent leaks, especially under vacuum.

Problem 2: The product has a yellow tint or a burnt odor after distillation.

  • Possible Cause: Thermal decomposition of the ester at high temperatures.

  • Solution:

    • Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of this compound.[3]

    • Ensure the heating mantle temperature is not set excessively high.

    • Use a shorter distillation path if possible.

Column Chromatography

Problem 1: Poor separation of this compound from impurities.

  • Possible Cause:

    • Inappropriate solvent system (mobile phase).

    • Improperly packed column.

  • Solution:

    • Optimize the solvent system using thin-layer chromatography (TLC) beforehand to achieve good separation between this compound and the impurities. A common starting point for esters is a mixture of hexane (B92381) and ethyl acetate (B1210297).

    • Ensure the silica (B1680970) gel is packed uniformly in the column to avoid channeling.[4]

Problem 2: Low recovery of the product from the column.

  • Possible Cause:

    • The product is strongly adsorbed to the stationary phase.

    • The product is spread across too many fractions.

  • Solution:

    • If the product is not eluting, gradually increase the polarity of the mobile phase.

    • Carefully monitor the elution using TLC and combine the fractions that contain the pure product.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (Washing) of Crude this compound
  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake gently, venting frequently to release the pressure from the carbon dioxide gas produced.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat the washing with NaHCO₃ solution until no more gas evolves.

  • Wash the organic layer with an equal volume of water, followed by an equal volume of brine.

  • Drain the aqueous layer and transfer the organic layer (this compound) to a clean, dry flask.

Protocol 2: Vacuum Distillation of this compound
  • Dry the washed this compound over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), and then filter to remove the drying agent.

  • Set up a vacuum distillation apparatus.

  • Transfer the dry, crude this compound to the distillation flask. Add a magnetic stir bar or boiling chips.

  • Apply a vacuum and begin heating the distillation flask gently.

  • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The atmospheric boiling point of this compound is approximately 258.6°C.

  • Once the distillation is complete, allow the apparatus to cool completely before releasing the vacuum.

Protocol 3: Column Chromatography for High Purity this compound
  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of hexane and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity.

  • Procedure: a. Pack a chromatography column with silica gel in hexane. b. Dissolve the crude this compound in a minimal amount of the initial mobile phase. c. Load the sample onto the top of the column. d. Begin eluting with the mobile phase, collecting fractions. e. Monitor the fractions by TLC to identify those containing the pure this compound. f. Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 4: GC-MS Analysis for Purity Assessment
  • Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent like ethyl acetate (e.g., 1 mg/mL).[5]

  • Instrumentation and Conditions:

    • GC Column: A non-polar capillary column (e.g., HP-5MS).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

    • MS Detector: Operate in electron ionization (EI) mode.

  • Data Analysis: The purity is determined by calculating the relative area of the this compound peak compared to the total area of all peaks in the chromatogram.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₃H₂₆O₂
Molecular Weight214.34 g/mol [6]
Boiling Point~258.6 °C at 760 mmHg[7]
Density~0.86 g/mL[7]
AppearanceColorless liquid

Table 2: Expected Purity and Yield at Different Purification Stages

Purification StepExpected PurityExpected YieldNotes
After Washing>90%85-95%Purity depends on the initial reaction conversion. Yield loss is primarily due to transfers.
After Distillation>98%70-85%Purity can be further improved with a second distillation. Yield depends on the efficiency of the distillation.
After Column Chromatography>99.5%60-80%Provides the highest purity but may result in lower overall yield due to losses on the column.

Note: These are estimated values and can vary depending on the specific experimental conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_washing Washing cluster_final_purification Final Purification cluster_analysis Analysis reaction_mixture Crude Reaction Mixture (this compound, Decanoic Acid, Propanol, Acid Catalyst, Water) washing Liquid-Liquid Extraction (wash with NaHCO3, water, brine) reaction_mixture->washing drying Drying (e.g., with MgSO4) washing->drying distillation Vacuum Distillation drying->distillation chromatography Column Chromatography drying->chromatography gcms Purity Analysis (GC-MS) distillation->gcms chromatography->gcms

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_distillation start Distillation Issue: Product Decomposition cause Cause: High Temperature start->cause prevention Prevention: Neutralize Acidic Impurities (Pre-distillation wash) start->prevention solution Solution: Vacuum Distillation cause->solution

Caption: Troubleshooting logic for product decomposition during distillation.

References

Technical Support Center: Propyl Decanoate Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of propyl decanoate (B1226879) during storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of propyl decanoate degradation during storage?

A1: The primary degradation pathway for this compound is hydrolysis. This reaction involves the cleavage of the ester bond by water, resulting in the formation of decanoic acid and propan-1-ol.[1] This process can be catalyzed by the presence of acids or bases.[2]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry place. Recommendations vary, with some sources suggesting ambient temperatures and others -20°C for long-term storage.[3][4][5] It is crucial to protect it from moisture, light, and air (oxygen). Storage in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Q3: Can this compound oxidize? What are the potential consequences?

A3: Yes, like other fatty acid esters, this compound can undergo oxidation, especially if exposed to oxygen, light, and heat. Oxidation can lead to the formation of hydroperoxides, aldehydes, ketones, and other degradation products.[6] These byproducts can alter the purity, odor, and safety profile of the substance.

Q4: Are there any recommended stabilizers to prevent the degradation of this compound?

A4: Yes, antioxidants can be added to this compound to inhibit oxidative degradation. Common choices for fatty acid esters include butylated hydroxytoluene (BHT) and tocopherols (B72186) (Vitamin E).[7][8][9] The optimal concentration would need to be determined for your specific application, but typical starting points are in the range of 100-500 ppm.

Q5: How can I detect degradation in my this compound sample?

A5: Degradation can be detected by a change in the physical appearance (e.g., color change, formation of precipitates), a change in odor, or through analytical techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful methods for quantifying the purity of this compound and identifying and quantifying its degradation products.[10]

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Change in odor (e.g., rancid smell) Oxidative degradation leading to the formation of volatile aldehydes and ketones.1. Analyze the sample by GC-MS to identify volatile oxidation products. 2. Store future samples under an inert atmosphere (nitrogen or argon). 3. Consider adding an antioxidant like BHT or tocopherol to new batches.
Appearance of a second layer or precipitate Hydrolysis has occurred, and the resulting decanoic acid may be precipitating out of the solution, especially at lower temperatures.1. Confirm the presence of decanoic acid and propan-1-ol using GC or HPLC. 2. Ensure the storage container is tightly sealed to prevent moisture ingress. 3. Store in a desiccator or with a desiccant.
Decrease in purity observed by GC/HPLC analysis The sample has degraded via hydrolysis and/or oxidation.1. Review storage conditions: check temperature logs, light exposure, and container seal. 2. Implement forced degradation studies to understand the stability limits of your material. 3. For future storage, use amber vials, store at a lower temperature, and blanket with an inert gas.
Inconsistent analytical results for stability studies Issues with the analytical method, sample handling, or inconsistent storage conditions.1. Validate your analytical method for stability-indicating properties. 2. Ensure consistent sample preparation and handling procedures. 3. Verify that all samples are stored under identical and controlled conditions.

Degradation Pathways and Prevention

The two primary degradation pathways for this compound are hydrolysis and oxidation.

Hydrolysis

Hydrolysis is the chemical breakdown of the ester in the presence of water. This reaction is accelerated by both acidic and basic conditions.

Hydrolysis PropylDecanoate This compound TransitionState Tetrahedral Intermediate PropylDecanoate->TransitionState + Water Water (H₂O) Water->TransitionState AcidBase Acid or Base (Catalyst) AcidBase->TransitionState DecanoicAcid Decanoic Acid TransitionState->DecanoicAcid + Propanol Propan-1-ol TransitionState->Propanol

Caption: Hydrolysis of this compound.

To prevent hydrolysis, it is critical to minimize contact with water. This can be achieved by:

  • Using tightly sealed containers.

  • Storing in a dry environment or with desiccants.

  • Using dry solvents and reagents when handling.

Oxidation

Oxidation is a free-radical-mediated process that is initiated by factors such as heat, light, and the presence of metal ions.

Oxidation PropylDecanoate This compound Radical This compound Radical PropylDecanoate->Radical Initiator Heat, Light, Metal Ions Initiator->PropylDecanoate Initiation PeroxyRadical Peroxy Radical Radical->PeroxyRadical + O₂ Oxygen Oxygen (O₂) Hydroperoxide Hydroperoxide PeroxyRadical->Hydroperoxide + this compound Antioxidant Antioxidant (e.g., BHT) PeroxyRadical->Antioxidant Termination AnotherEster This compound DegradationProducts Aldehydes, Ketones, etc. Hydroperoxide->DegradationProducts Decomposition

Caption: Oxidative Degradation of this compound.

To mitigate oxidation:

  • Store in amber or opaque containers to protect from light.

  • Store at reduced temperatures.

  • Purge containers with an inert gas like nitrogen or argon to remove oxygen.

  • Consider the use of antioxidants such as BHT or tocopherols.[7][8][9]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is a general guideline for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and degradation pathways.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the sample solution and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to the sample solution and keep at room temperature for 8 hours.

    • Oxidation: Add 3% H₂O₂ to the sample solution and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid sample and a solution at 60°C for 7 days.

    • Photodegradation: Expose the solid sample and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Analysis: Analyze the stressed samples, along with a control sample stored under normal conditions, using a stability-indicating analytical method such as GC-MS or HPLC-RID.

ForcedDegradationWorkflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis GC-MS / HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photodegradation Photo->Analysis Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Results Identify Degradants & Assess Stability Analysis->Results

Caption: Forced Degradation Study Workflow.

Protocol 2: Analysis of this compound and its Degradation Products by GC-MS

Objective: To quantify this compound and identify its degradation products (decanoic acid and propan-1-ol).

Methodology:

  • Sample Preparation:

    • For the analysis of this compound, dissolve the sample in a suitable solvent like hexane.

    • For the analysis of decanoic acid, derivatization to its methyl ester (methyl decanoate) is recommended to improve chromatographic performance. This can be done by reacting the sample with a methanol/HCl or BF₃/methanol solution.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column suitable for fatty acid methyl esters (e.g., a polar cyano-column).

    • Mass Spectrometer: Used for detection and identification of compounds.

  • GC-MS Parameters (Starting Point):

    • Injector Temperature: 250°C

    • Oven Program: Start at 70°C, hold for 2 minutes, then ramp at 10°C/min to 240°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Scan range of m/z 40-400.

Protocol 3: Analysis of this compound, Decanoic Acid, and Propan-1-ol by HPLC-RID

Objective: To simultaneously quantify this compound and its primary hydrolysis products.

Methodology:

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Instrumentation:

    • HPLC System: With a Refractive Index Detector (RID).

    • Column: A column suitable for the separation of organic acids and alcohols (e.g., a Bio-Rad Aminex HPX-87H).[11]

  • HPLC-RID Parameters (Starting Point):

    • Mobile Phase: Isocratic elution with 0.005 M H₂SO₄ in water.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 35°C.

    • RID Temperature: 35°C.

Quantitative Data Summary

The following tables provide an example of how to structure quantitative data from stability studies. Actual data would be generated from experimental work.

Table 1: Effect of Temperature on this compound Stability (Example Data)

Temperature (°C)Storage Duration (Days)This compound Purity (%)Decanoic Acid (%)
43099.8<0.1
253099.20.5
403097.52.1
603094.15.3

Table 2: Effect of pH on this compound Hydrolysis in Aqueous Solution at 25°C (Example Data)

pHTime (hours)This compound Remaining (%)
3.02499.5
5.02499.8
7.02499.6
9.02495.2
11.02485.3

Table 3: Efficacy of Antioxidants in Preventing Oxidation of this compound at 40°C/75% RH (Example Data)

SampleStorage Duration (Days)Peroxide Value (meq/kg)
Control (no antioxidant)148.5
With 200 ppm BHT141.2
With 200 ppm Tocopherol141.5

References

Identifying and removing impurities in propyl decanoate samples

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Propyl Decanoate (B1226879) Purification

Welcome to the technical support center for propyl decanoate synthesis and purification. This guide provides answers to frequently asked questions and detailed troubleshooting protocols to help you identify and remove impurities from your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound sample synthesized via Fischer esterification?

A1: The most common impurities originate from the starting materials, catalyst, and byproducts of the Fischer esterification reaction between decanoic acid and propan-1-ol.[1][2] These include:

  • Unreacted Starting Materials: Decanoic acid and propan-1-ol.[1][3]

  • Acid Catalyst: Typically a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.[1]

  • Water: A primary byproduct of the esterification reaction.

  • Side-Reaction Products: Potential for small amounts of dipropyl ether (from dehydration of propanol) or other unwanted esters.

Q2: Which analytical techniques are best for identifying these impurities?

A2: A combination of spectroscopic and chromatographic methods is recommended for comprehensive impurity profiling:

  • Infrared (IR) Spectroscopy: Ideal for quick functional group analysis. The presence of a broad peak around 3200-3550 cm⁻¹ suggests contamination with unreacted alcohol (-OH) or carboxylic acid (-OH).[3] The absence of this peak and a strong, sharp peak around 1730-1750 cm⁻¹ indicates a pure ester.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and allows for quantification of impurities. ¹H and ¹³C NMR can clearly distinguish the signals of this compound from those of decanoic acid and propan-1-ol.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for separating volatile components and identifying them based on their mass spectra and retention times.[1]

Q3: What is the general strategy for purifying crude this compound?

A3: The standard purification workflow involves several key steps:

  • Aqueous Workup: Neutralize and remove the acid catalyst and unreacted carboxylic acid using a base wash, followed by a water or brine wash to remove water-soluble impurities.[4][5]

  • Drying: Remove residual water from the organic phase using an anhydrous drying agent.[4][5]

  • Solvent Removal: Evaporate the organic solvent used during the workup, typically with a rotary evaporator.[5][6]

  • Distillation: Purify the this compound by fractional or vacuum distillation to separate it from non-volatile residues and any remaining volatile impurities.[5]

Troubleshooting Guides

Issue 1: My final product has a vinegar-like or rancid smell.

This odor typically indicates the presence of residual decanoic acid.

  • Cause: Incomplete reaction or insufficient neutralization during the aqueous workup.

  • Solution: Re-dissolve the product in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash it again with a saturated sodium bicarbonate (NaHCO₃) solution.[5] Check the aqueous layer with pH paper to ensure it is basic. Then, wash with brine, dry the organic layer, and remove the solvent.

Issue 2: The IR spectrum of my product shows a broad peak around 3300 cm⁻¹.

A broad peak in this region is characteristic of the O-H stretching vibration from an alcohol or carboxylic acid.[3]

  • Cause: Presence of unreacted propan-1-ol, decanoic acid, or water.

  • Solution:

    • To remove residual acid, perform a sodium bicarbonate wash as described above.[5]

    • To remove residual propan-1-ol and water, wash the sample with water and then brine.[4] Propan-1-ol is soluble in aqueous solutions, while this compound is not.

    • If the impurity persists, consider purification by vacuum distillation, as propan-1-ol is more volatile than this compound.

Issue 3: Emulsion forms during the aqueous workup and the layers won't separate.

  • Cause: Emulsions can form, especially during the basic wash, due to the soap-like nature of the decanoate salt.

  • Solution: To break the emulsion, add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel.[7] In stubborn cases, filtering the mixture through a pad of Celite or allowing it to stand for an extended period can also help.

Below is a decision tree to help troubleshoot common purification issues.

G cluster_issues Identify the Issue cluster_solutions Apply Solution start Purification Issue Detected issue1 Foul Odor (Acidic Smell) start->issue1 Odor? issue2 Broad -OH Peak in IR Spectrum start->issue2 IR Spectrum? issue3 Emulsion During Workup start->issue3 Workup Problem? sol1 Re-wash with NaHCO3 solution issue1->sol1 issue2->sol1 If acid is suspected sol2 Wash with Water/Brine issue2->sol2 If alcohol/water suspected sol4 Add Brine to Break Emulsion issue3->sol4 end Pure this compound sol1->end sol3 Perform Vacuum Distillation sol2->sol3 If impurity persists sol3->end sol4->end

Caption: Troubleshooting common issues in this compound purification.

Data Presentation

Table 1: Key Spectroscopic Data for this compound and Common Impurities.

CompoundFormulaKey IR Peaks (cm⁻¹)Key ¹H NMR Signals (ppm, CDCl₃)
This compound C₁₃H₂₆O₂~1740 (C=O stretch)[1][3]~1170 (C-O stretch)~4.0 (t, -OCH₂-)~2.2 (t, -CH₂CO-)~0.9 (t, terminal -CH₃)
Decanoic AcidC₁₀H₂₀O₂~2500-3300 (broad, O-H)~1710 (C=O stretch)~10-12 (s, broad, -COOH)~2.3 (t, -CH₂CO-)
Propan-1-olC₃H₈O~3200-3600 (broad, O-H)[3]~3.6 (t, -CH₂OH)~2.5 (s, broad, -OH)

Experimental Protocols

Protocol 1: General Workflow for Synthesis and Purification

The following diagram outlines the general workflow from synthesis to pure this compound.

G cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Final Purification A Decanoic Acid + Propan-1-ol + Acid Catalyst B Reflux Reaction A->B C Cool & Transfer to Separatory Funnel B->C D Wash with NaHCO3 (aq) C->D E Wash with Brine D->E F Dry Organic Layer (e.g., Na2SO4) E->F G Filter & Remove Solvent (Rotary Evaporator) F->G H Vacuum Distillation G->H I Collect Pure This compound H->I

Caption: General experimental workflow for this compound purification.

Protocol 2: Detailed Aqueous Workup

This protocol is for removing acidic impurities and water-soluble components from the crude reaction mixture.

  • Cooling and Transfer: Once the esterification reaction is complete, allow the reaction mixture to cool to room temperature.

  • Dilution: Dilute the crude mixture with an organic solvent immiscible with water, such as diethyl ether or ethyl acetate (B1210297) (approx. 2-3 volumes of solvent per volume of crude mixture). Transfer the solution to a separatory funnel.[5]

  • Neutralization Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[5] Stopper the funnel, invert it, and vent frequently to release the CO₂ gas produced. Shake gently, then allow the layers to separate. Drain and discard the lower aqueous layer. Repeat this wash until no more gas evolves.

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution).[5] This helps to remove residual water and break any minor emulsions. Allow the layers to separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[4][5] Swirl the flask and let it stand for 15-20 minutes, or until the liquid is clear and the drying agent no longer clumps.

  • Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the organic solvent, yielding the crude, washed this compound.[5]

Protocol 3: Purification by Vacuum Distillation

This protocol is effective for separating the liquid this compound from non-volatile impurities (like catalyst residue) and more volatile impurities (like residual starting alcohol).

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Use a round-bottom flask of an appropriate size (should be 1/2 to 2/3 full) containing the crude product and a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Ensure all joints are well-sealed. Connect the apparatus to a vacuum pump with a cold trap. Slowly and carefully apply the vacuum.

  • Heating: Once a stable vacuum is achieved, begin to gently and evenly heat the distillation flask using a heating mantle.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions (distillate coming over at a low temperature). Collect the main fraction distilling at a constant temperature corresponding to the boiling point of this compound at the measured pressure. (Boiling point at atmospheric pressure is ~253-256 °C, this will be significantly lower under vacuum).[8]

  • Completion: Once the main fraction has been collected and the distillation rate drops, stop heating. Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.

References

Technical Support Center: Optimizing Lipase-Catalyzed Synthesis of Propyl Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the lipase-catalyzed synthesis of propyl decanoate (B1226879). Our aim is to help you improve the selectivity and overall success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using a lipase (B570770) for propyl decanoate synthesis compared to traditional chemical methods?

A1: Lipase-catalyzed synthesis offers several advantages, including high selectivity (chemo-, regio-, and enantioselectivity), milder reaction conditions which reduce energy consumption, and minimal byproduct formation, simplifying purification processes.[1] Enzymes like lipases are considered "green" catalysts, aligning with principles of sustainable chemistry.[2]

Q2: Which lipase is best suited for the synthesis of this compound?

A2: Candida antarctica lipase B (CALB), often immobilized (e.g., Novozym 435), is a widely used and highly effective lipase for ester synthesis due to its high resistance to solvents and temperature, as well as its broad substrate spectrum.[3][4] Lipases from Rhizomucor miehei are also effective and are noted for their 1,3-regioselectivity.[5][6][7] The optimal choice may depend on the specific reaction conditions and desired selectivity.

Q3: How does the choice of acyl donor affect the reaction?

A3: While decanoic acid is commonly used, employing an activated form like vinyl decanoate can make the reaction irreversible. The co-product of the reaction with a vinyl ester is vinyl alcohol, which tautomerizes to acetaldehyde. This volatile compound can be easily removed, preventing the reverse reaction and driving the synthesis towards a higher conversion of this compound.[8]

Q4: What is the role of molecular sieves in the reaction?

A4: In esterification reactions, water is produced as a byproduct. An excess of water can shift the reaction equilibrium back towards hydrolysis, reducing the yield of the desired ester. Molecular sieves are used to adsorb this water, thereby shifting the equilibrium towards product formation and increasing the conversion to this compound.[9]

Q5: Can this enzymatic process be used for the synthesis of other esters?

A5: Yes, the principles and general protocols for lipase-catalyzed esterification are applicable to the synthesis of a wide variety of other esters. The specificity of the lipase will influence its efficiency with different alcohol and fatty acid substrates.[10]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low Conversion to this compound 1. Suboptimal Temperature: Enzyme activity is highly dependent on temperature.- Determine the optimal temperature for your specific lipase. For many common lipases, this is in the range of 40-60°C.[1] A study on propyl caprate (decanoate) synthesis found an optimal temperature of 60°C.[9]
2. Incorrect Molar Ratio: An inappropriate ratio of decanoic acid to propanol (B110389) can limit the reaction.- An excess of the alcohol is often used to drive the reaction forward. A molar ratio of decanoic acid to propanol of 1:3 has been shown to be optimal for this compound synthesis.[9]
3. Insufficient Enzyme Loading: Too little enzyme will result in a slow reaction rate.- Increase the enzyme loading. A concentration of 2% (w/w) of the total reactants has been used effectively.[9]
4. Water Accumulation: The buildup of water from the esterification reaction can cause hydrolysis of the product.- Add molecular sieves (e.g., 5% w/w) to the reaction mixture to remove water as it is formed.[9]
Poor Selectivity / Byproduct Formation 1. Inappropriate Solvent: The solvent can influence the enzyme's conformation and, consequently, its selectivity.- Non-polar, hydrophobic solvents like n-hexane or cyclohexane (B81311) are generally recommended as they help maintain the essential water layer around the enzyme necessary for its activity.[8]
2. Side Reactions: The lipase may catalyze undesired reactions.- Optimize the reaction conditions (temperature, pH, solvent) to favor the desired esterification. The inherent selectivity of the lipase is a key factor; consider screening different lipases.
Enzyme Inactivation 1. Harsh Reaction Conditions: Extreme temperatures or pH can denature the lipase.- Operate within the recommended temperature and pH range for your lipase. Most lipases function optimally in a neutral to slightly alkaline pH range.
2. Inhibitory Substrates/Products: High concentrations of the acid or alcohol substrate can inhibit the enzyme.- Propanol, at high concentrations, can inhibit lipase activity.[10] Consider a fed-batch approach where the alcohol is added gradually.
3. Solvent Effects: Polar solvents can strip the essential water layer from the enzyme, leading to inactivation.- Use a non-polar solvent to maintain the enzyme's active conformation.
Difficulty in Enzyme Reuse 1. Enzyme Leaching: If the enzyme is not securely immobilized, it can leach from the support.- Ensure proper immobilization techniques. Cross-linking the enzyme after adsorption can prevent leaching.
2. Fouling of Immobilized Enzyme: The pores of the support can become blocked by substrates or products.- Wash the immobilized enzyme with a suitable solvent (e.g., propanol) between cycles to remove adsorbed materials.

Data Presentation

Table 1: Optimized Reaction Conditions for this compound Synthesis

ParameterOptimal ValueReference
Temperature60 °C[9]
Molar Ratio (Decanoic Acid:Propanol)1:3[9]
Enzyme Loading2% (w/w)[9]
Molecular Sieves Loading5% (w/w)[9]
Agitation Speed300 rpm[9]

Table 2: Influence of Temperature on Lipase Activity

Lipase SourceOptimal Temperature (°C)
Rhizomucor miehei55
Candida antarctica Lipase B40-60
Lipase from a psychrotrophic bacterium37

Note: Optimal conditions can vary depending on the specific lipase and reaction system.

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of this compound

This protocol is adapted from the optimized synthesis of propyl caprate.[9]

Materials:

  • Decanoic acid

  • Propanol

  • Immobilized Lipase (e.g., from Candida antarctica or Rhizomucor miehei)

  • Molecular Sieves (3Å)

  • Reaction vessel with temperature control and magnetic stirring

Procedure:

  • To the reaction vessel, add decanoic acid and propanol in a 1:3 molar ratio.

  • Add the immobilized lipase to a concentration of 2% (w/w) of the total mass of the reactants.

  • Add molecular sieves to a concentration of 5% (w/w) of the total mass of the reactants.

  • Seal the reaction vessel and place it in a water bath or on a heating block set to 60°C.

  • Begin stirring at 300 rpm.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or titration of the remaining free fatty acid.

  • Upon completion, stop the reaction and separate the immobilized enzyme and molecular sieves by filtration for potential reuse.

  • Purify the this compound from the reaction mixture, for example, by vacuum distillation.

Protocol 2: Transesterification using Vinyl Decanoate

This protocol provides a general method for transesterification.[8]

Materials:

  • Propanol

  • Vinyl decanoate

  • Immobilized Lipase

  • Anhydrous organic solvent (e.g., n-hexane)

  • Reaction vessel with magnetic stirring

Procedure:

  • In a sealed reaction vessel, dissolve propanol in the chosen anhydrous organic solvent.

  • Add the immobilized lipase.

  • Initiate the reaction by adding an excess of vinyl decanoate.

  • Stir the mixture at the desired temperature (e.g., 30-45°C).

  • Monitor the reaction progress by GC analysis of withdrawn aliquots. Ensure to filter out the immobilized enzyme from the aliquots before analysis.

  • After the reaction is complete, filter to recover the immobilized lipase.

  • Remove the solvent and excess vinyl decanoate under reduced pressure to obtain the crude this compound, which can be further purified if necessary.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up reactants Combine Reactants (Decanoic Acid & Propanol) enzyme Add Immobilized Lipase reactants->enzyme sieves Add Molecular Sieves enzyme->sieves reaction_conditions Set Reaction Conditions (Temp, Stirring) sieves->reaction_conditions monitoring Monitor Progress (GC/Titration) reaction_conditions->monitoring filtration Filter to Recover Enzyme monitoring->filtration purification Purify Product (e.g., Distillation) filtration->purification product This compound purification->product

Caption: Workflow for the lipase-catalyzed synthesis of this compound.

selectivity_factors Factors Influencing Selectivity cluster_params Reaction Parameters cluster_biocatalyst Biocatalyst selectivity This compound Selectivity temperature Temperature temperature->selectivity water_activity Water Activity water_activity->selectivity solvent Solvent Choice solvent->selectivity molar_ratio Substrate Molar Ratio molar_ratio->selectivity lipase_source Lipase Source lipase_source->selectivity immobilization Immobilization Method immobilization->selectivity

Caption: Key factors affecting the selectivity of this compound synthesis.

References

Technical Support Center: Overcoming Challenges in the GC Analysis of Volatile Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Gas Chromatography (GC) analysis of volatile esters.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues in the GC analysis of volatile esters.

Problem: Poor Peak Shape (Tailing or Fronting)

Peak tailing is a common issue where the peak's trailing edge is drawn out, while fronting is the opposite, with a leading edge that is sloped.

Possible Causes and Solutions:

CauseSolution
Active Sites in the System Residual silanol (B1196071) groups in the inlet liner or column can interact with polar esters, causing tailing.[1] Use a deactivated inlet liner and a high-quality, end-capped column to minimize these interactions.[2]
Column Contamination Buildup of non-volatile residues from the sample matrix can lead to peak distortion.[3][4] Regularly bake out the column at a high temperature or trim the front end of the column to remove contaminants.[5][6]
Improper Column Installation Incorrect column installation can create dead volume, leading to peak broadening and tailing.[4][6] Ensure the column is installed at the correct depth in both the injector and detector according to the manufacturer's instructions.[6]
Sample Overload Injecting too much sample can saturate the column, resulting in peak fronting.[2][7] Reduce the injection volume or dilute the sample.
Inappropriate Solvent A mismatch in polarity between the sample solvent and the stationary phase can cause peak distortion.[4] Dissolve the sample in a solvent that is compatible with the column's stationary phase.[8]

Troubleshooting Workflow for Peak Tailing:

G start Peak Tailing Observed check_liner Check Inlet Liner Is it deactivated? start->check_liner replace_liner Replace with a Deactivated Liner check_liner->replace_liner No check_column Inspect Column Any discoloration? check_liner->check_column Yes end Peak Shape Improved replace_liner->end trim_column Trim 10-30 cm from Inlet End check_column->trim_column Yes check_installation Verify Column Installation Correct depth? check_column->check_installation No trim_column->end reinstall_column Reinstall Column Properly check_installation->reinstall_column No check_sample_conc Review Sample Concentration Is it too high? check_installation->check_sample_conc Yes reinstall_column->end dilute_sample Dilute Sample or Reduce Injection Volume check_sample_conc->dilute_sample Yes check_sample_conc->end No dilute_sample->end

Caption: Troubleshooting decision tree for peak tailing issues.

Problem: Poor Resolution

Poor resolution results in overlapping peaks, making accurate quantification difficult.

Possible Causes and Solutions:

CauseSolution
Suboptimal Temperature Program A fast temperature ramp may not provide enough time for the separation of closely eluting esters.[7] Decrease the temperature ramp rate (e.g., 1-3°C/min) to improve separation.[7]
Incorrect Column Phase The stationary phase of the column is crucial for separating esters with similar boiling points but different polarities. For separating cis/trans isomers of fatty acid methyl esters (FAMEs), a highly polar stationary phase like a high-cyanopropyl phase is recommended.[7]
Carrier Gas Flow Rate The linear velocity of the carrier gas affects column efficiency. Optimize the carrier gas flow rate to achieve the best balance between analysis time and resolution.[7][9]
Column Dimensions A longer column provides more theoretical plates and can improve resolution.[10][11] If baseline separation is not achieved, consider using a longer column (e.g., 60 m or 100 m).[7] A smaller internal diameter can also enhance resolution.[10][11]

Key Factors for Improving Resolution:

G Resolution Improved Resolution Temp Optimize Temperature Program (Slower Ramp) Temp->Resolution Column Select Appropriate Column (Phase, Length, ID) Column->Resolution Flow Adjust Carrier Gas Flow Rate Flow->Resolution Injection Optimize Injection Volume Injection->Resolution

Caption: Key parameters to adjust for improved peak resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common sample preparation techniques for volatile esters?

A1: Common sample preparation techniques aim to extract and concentrate volatile esters from the sample matrix while minimizing interferences. These include:

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their solubility in two immiscible solvents.[12]

  • Solid-Phase Extraction (SPE): SPE is used to concentrate and purify analytes from complex matrices by passing the sample through a cartridge containing a solid adsorbent.[12]

  • Headspace Analysis: This method is ideal for analyzing highly volatile compounds by sampling the gas phase above a liquid or solid sample in a sealed vial.[12][13]

  • Derivatization: For less volatile esters or those containing active functional groups, derivatization can be used to increase their volatility and thermal stability.[12][13][14] For example, carboxylic acids can be converted to their more volatile methyl esters.[12]

Q2: How can I prevent contamination in my GC system?

A2: Contamination can originate from the sample matrix, solvents, glassware, or the GC system itself.[3] To prevent contamination:

  • Filter Samples: Always filter samples through a 0.2 or 0.45 µm filter before injection to remove particulate matter.[3]

  • Use High-Purity Solvents: Employ high-purity, GC-grade solvents to avoid introducing contaminants.[3]

  • Regularly Maintain the Inlet: Routinely replace the septum and inlet liner to prevent the accumulation of non-volatile residues.[4]

  • Use a Guard Column: A guard column can be installed before the analytical column to trap non-volatile components and protect the main column.[3]

Q3: My peaks are present, but their retention times are shifting. What could be the cause?

A3: Retention time shifts can be caused by several factors:

  • Leaks in the System: Check for leaks in the carrier gas lines, fittings, and septum. Leaks can cause fluctuations in the flow rate, leading to inconsistent retention times.

  • Changes in Carrier Gas Flow Rate: Ensure the carrier gas flow rate is stable and accurately controlled.

  • Oven Temperature Fluctuations: Verify that the GC oven temperature is stable and reproducible.[1]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention behavior.

Q4: What type of GC column is best for analyzing volatile esters?

A4: The choice of GC column depends on the specific esters being analyzed.

  • Non-polar columns (e.g., 5% phenyl-methylpolysiloxane) are a good starting point for general-purpose analysis of a wide range of esters.

  • Polar columns (e.g., polyethylene (B3416737) glycol or "WAX" type) are well-suited for separating esters based on polarity and are often used for the analysis of fatty acid methyl esters (FAMEs).[7]

  • Highly polar columns (e.g., high-cyanopropyl phases) are necessary for challenging separations, such as resolving cis and trans isomers of FAMEs.[7]

Q5: What are the common detector issues when analyzing volatile esters?

A5: The most common detector for volatile ester analysis is the Flame Ionization Detector (FID).

  • Contamination: The detector jet can become blocked with deposits, leading to peak tailing and reduced sensitivity.[6][15] Regular cleaning of the detector is necessary.

  • Incorrect Gas Flow Rates: The flow rates of hydrogen and air to the FID are critical for proper operation.[16] Incorrect flow rates can lead to a loss of sensitivity or failure to ignite the flame. A typical air to hydrogen ratio is 10:1.[16]

  • Leaks: Leaks in the detector fittings can cause baseline noise and instability.

Experimental Protocols

Protocol 1: General Purpose GC-FID Method for Volatile Esters

This protocol provides a starting point for the analysis of a general mix of volatile esters.

ParameterSetting
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1 split ratio)
Injection Volume 1 µL
Carrier Gas Helium or Hydrogen
Flow Rate 1 mL/min (constant flow)
Oven Program 50 °C (hold for 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

Sample Preparation Workflow:

G start Sample Collection extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) start->extraction drying Dry Extract (e.g., with Sodium Sulfate) extraction->drying concentration Concentrate Extract (under gentle stream of N2) drying->concentration reconstitution Reconstitute in Appropriate Solvent (e.g., Hexane) concentration->reconstitution filtration Filter through 0.2 µm Syringe Filter reconstitution->filtration injection Inject into GC filtration->injection

Caption: A typical sample preparation workflow for GC analysis of esters.

References

Technical Support Center: Strategies to Minimize Hydrolysis of Propyl Decanoate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolysis of propyl decanoate (B1226879) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is propyl decanoate and why is its hydrolysis in aqueous solutions a significant concern?

This compound, also known as propyl caprate, is an ester formed from the condensation of decanoic acid and propanol (B110389).[1] It is used in various applications, including as an emollient in cosmetics and a component in pharmaceutical formulations to improve the stability and bioavailability of active ingredients.[2][3] The primary concern in aqueous solutions is its susceptibility to hydrolysis, the chemical breakdown of the ester bond in the presence of water. This degradation leads to the formation of decanoic acid and propanol, which can alter the formulation's physicochemical properties, such as pH, viscosity, and stability, ultimately compromising the product's efficacy and shelf-life.[4]

Q2: What are the key factors that influence the rate of this compound hydrolysis?

The rate of ester hydrolysis is primarily influenced by two main factors:

  • pH: The hydrolysis of esters like this compound is significantly catalyzed by both acidic and basic conditions. The reaction is generally slowest at a neutral or near-neutral pH.[5][6] At extreme pH levels, the rate of degradation increases substantially.[6]

  • Temperature: An increase in temperature accelerates the rate of most chemical reactions, including hydrolysis.[7] Higher storage temperatures can significantly decrease the stability of this compound in an aqueous environment.[8]

Q3: What are the fundamental strategies to control the hydrolysis of this compound in a formulation?

The initial approach to minimizing hydrolysis involves controlling the formulation's environment:

  • pH Control: Maintaining the pH of the aqueous solution within a range where the hydrolysis rate is at its minimum is a critical first step. This is often achieved by incorporating buffer systems to stabilize the pH.[6][9]

  • Temperature Control: Storing the formulation at lower temperatures can effectively slow down the rate of hydrolysis.[7]

  • Minimizing Water Exposure: Reducing the amount of free water in the formulation can also inhibit hydrolysis. This can be achieved by using co-solvents or by increasing the concentration of other solutes.[5][9]

Q4: What advanced formulation technologies can be employed to protect this compound from hydrolysis?

Several advanced drug delivery systems can encapsulate this compound, effectively shielding it from the aqueous environment and preventing hydrolysis. These include:

  • Liposomes: These are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. Hydrophobic compounds like this compound can be partitioned into the lipid bilayer, thus protecting them from hydrolysis in the bulk aqueous phase.[10][11] Liposomal formulations can also enhance the bioavailability of the encapsulated compound.[10]

  • Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers with a solid lipid core.[12] This solid matrix can encapsulate lipophilic molecules, offering improved stability and controlled release.[12][13] The solid nature of the core further restricts water access to the ester.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[14] They can form inclusion complexes with appropriately sized molecules, like the hydrophobic portion of this compound, thereby increasing its solubility and stability in aqueous solutions.[14][15][16]

  • Micellar Solubilization: Surfactants can self-assemble into micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic core of these micelles can encapsulate this compound, protecting it from hydrolysis.[17][18]

Q5: How is the extent of this compound hydrolysis quantified?

The degree of hydrolysis can be determined by monitoring the decrease in the concentration of this compound and the corresponding increase in its degradation products, decanoic acid and propanol. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used analytical techniques for this purpose.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the formulation of this compound in aqueous solutions.

Problem Potential Cause Suggested Solution
Rapid degradation of this compound in the formulation. The pH of the formulation may be in a range that catalyzes hydrolysis (either too acidic or too basic).Conduct a pH-rate profile study to identify the pH of maximum stability. Incorporate a suitable buffer system to maintain the pH in this optimal range.[19]
The storage temperature may be too high, accelerating the hydrolysis reaction.Store the formulation at a lower, controlled temperature. Perform stability studies at various temperatures to determine the optimal storage conditions.[7]
Unexpected decrease in the pH of the formulation over time. This is a direct consequence of this compound hydrolysis, which produces decanoic acid, an acidic degradation product.[4]This indicates ongoing hydrolysis. Implement the strategies mentioned above, such as optimizing pH with a buffer, lowering storage temperature, or utilizing encapsulation technologies like liposomes or SLNs.[4]
Phase separation, creaming, or precipitation observed in an emulsion-based formulation. The emulsion may be unstable, leading to the coalescence of oil droplets. This increased exposure of this compound to the aqueous phase accelerates hydrolysis. The hydrolysis products (decanoic acid and propanol) can also disrupt the emulsion's stability.[4]Optimize the emulsification process by adjusting the homogenization speed or duration. Re-evaluate the emulsifier system; the Hydrophilic-Lipophilic Balance (HLB) may need adjustment. Consider using a combination of emulsifiers or adding a stabilizer to increase the viscosity of the aqueous phase.[4]

Quantitative Data on Ester Hydrolysis

The rate of hydrolysis is highly dependent on the specific ester and the conditions. The following table provides a general overview of the effect of pH on the relative rate of ester hydrolysis.

pH Condition Catalyst Relative Rate of Hydrolysis
Acidic (pH < 4) H+Increases as pH decreases
Neutral (pH ~7) Water (uncatalyzed)Slowest rate
Basic (pH > 8) OH-Increases as pH increases

Note: This table provides a qualitative representation. The actual rates are dependent on the specific ester, temperature, and buffer system used.

Experimental Protocols

Protocol 1: Determination of this compound Hydrolysis Rate by HPLC

This protocol outlines a method to quantify the degradation of this compound over time.

  • Preparation of Standard Solutions: Prepare stock solutions of this compound, decanoic acid, and propanol of known concentrations in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Formulation Preparation: Prepare the aqueous formulation of this compound.

  • Stability Study: Aliquot the formulation into several sealed vials and store them at a constant temperature.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a sample from one of the vials.

  • Sample Preparation: Quench the hydrolysis reaction by diluting the sample in a cold organic solvent (e.g., acetonitrile) to precipitate any excipients and stop the reaction. Centrifuge the sample to obtain a clear supernatant.

  • HPLC Analysis:

    • Column: Use a suitable reverse-phase column (e.g., C18).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

    • Detection: UV detector at an appropriate wavelength.

    • Quantification: Create a calibration curve using the standard solutions to determine the concentration of this compound and its hydrolysis products in the samples at each time point.

  • Data Analysis: Plot the concentration of this compound versus time to determine the rate of hydrolysis.

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes a hot homogenization method for preparing SLNs.

  • Preparation of Lipid Phase: Melt a solid lipid (e.g., Compritol 888 ATO) at a temperature about 5-10°C above its melting point.[20] Dissolve the this compound in the molten lipid.

  • Preparation of Aqueous Phase: Heat an aqueous solution containing a surfactant (e.g., Poloxamer 407, Pluronic F-127) to the same temperature as the lipid phase.[20]

  • Homogenization: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.

  • Sonication: Subject the coarse emulsion to high-power ultrasonication to reduce the particle size to the nanometer range.

  • Cooling: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: Characterize the SLN dispersion for particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS). The encapsulation efficiency can be determined by separating the unencapsulated this compound from the SLNs (e.g., by ultracentrifugation) and quantifying the amount in the supernatant.

Visualizations

Hydrolysis_Reaction PropylDecanoate This compound (Ester) Products Decanoic Acid + Propanol PropylDecanoate->Products Hydrolysis Water Water (H2O) Water->Products Catalyst H+ (Acid) or OH- (Base) Catalyst->Products

Caption: Chemical hydrolysis of this compound.

Stability_Workflow Start This compound Formulation Shows Instability CheckpH Is pH optimal (typically 6-7)? Start->CheckpH AdjustpH Adjust pH and add buffer system CheckpH->AdjustpH No CheckTemp Is storage temperature minimized? CheckpH->CheckTemp Yes AdjustpH->CheckTemp AdjustTemp Lower storage temperature CheckTemp->AdjustTemp No AdvancedFormulation Consider Advanced Formulation (Liposomes, SLNs, Cyclodextrins) CheckTemp->AdvancedFormulation Yes AdjustTemp->AdvancedFormulation End Stable Formulation AdvancedFormulation->End

Caption: Decision workflow for stabilizing this compound.

Experimental_Workflow A Prepare Formulation (with and without stabilizer) B Place on Stability (Controlled T, H) A->B C Withdraw Samples at Time Points (t=0, 1, 2...n) B->C D Sample Analysis (e.g., HPLC) C->D E Quantify this compound & Degradants D->E F Determine Degradation Rate E->F G Compare Stabilized vs. Unstabilized Formulation F->G

References

Optimizing reaction conditions for acid-catalyzed propyl decanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the acid-catalyzed synthesis of propyl decanoate (B1226879). It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this esterification process.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of propyl decanoate via acid-catalyzed esterification.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Presence of Water: Water, a byproduct of the reaction, can shift the equilibrium back towards the reactants.[1] 2. Inactive or Insufficient Catalyst: The acid catalyst may be old, have absorbed moisture, or be present in too low a concentration.[1] 3. Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium or the necessary activation energy.[1] 4. Incomplete Reaction: The reaction was stopped before reaching completion.1. Remove Water: Use a Dean-Stark apparatus with a solvent like toluene (B28343) to azeotropically remove water as it forms.[2][3] Alternatively, add a dehydrating agent like molecular sieves to the reaction mixture.[1] Ensure all reactants and glassware are anhydrous. 2. Use Fresh/More Catalyst: Use a fresh, anhydrous acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4] Consider optimizing the catalyst loading (see data tables below). 3. Optimize Conditions: Increase the reaction time and/or temperature.[1] Refluxing the mixture is a common practice.[2] Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). 4. Drive Equilibrium: Employ a large excess of one reactant, typically propanol (B110389), as it is generally less expensive and easier to remove after the reaction.[5][6]
Presence of Unreacted Starting Materials in Product 1. Reaction Not at Equilibrium: The reaction time was too short.[1] 2. Insufficient Catalyst: The amount of catalyst was too low to effectively drive the reaction forward.[1]1. Increase Reaction Time: Continue the reaction and monitor its progress until the starting materials are consumed.[1] 2. Increase Catalyst Concentration: Cautiously increase the amount of acid catalyst. Refer to the data tables for typical ranges.
Product Contaminated with Byproducts 1. High Reaction Temperature: Elevated temperatures can promote side reactions, such as the dehydration of propanol to form dipropyl ether.[7] 2. High Catalyst Concentration: Too much acid catalyst can also lead to side reactions and charring.1. Control Temperature: Maintain the reaction at a gentle reflux and avoid excessive heating.[1] 2. Optimize Catalyst Loading: Reduce the catalyst concentration to the minimum effective amount.
Dark Brown or Black Reaction Mixture 1. Decomposition/Polymerization: Harsh acidic conditions and high temperatures can cause the starting materials or product to decompose or polymerize.[1]1. Use Milder Conditions: Consider a lower reaction temperature or a milder acid catalyst. Ensure the reaction is not overheated.
Difficulty in Product Isolation/Purification 1. Incomplete Removal of Acid Catalyst: Residual acid can complicate purification. 2. Emulsion Formation During Extraction: This can make separating the organic and aqueous layers difficult.[1]1. Neutralization: During the work-up, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize and remove the acid catalyst and any unreacted decanoic acid.[1][8] 2. Break Emulsion: Add brine (a saturated aqueous solution of NaCl) to the separatory funnel to help break up any emulsions.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the acid-catalyzed synthesis of this compound?

A1: The synthesis of this compound from decanoic acid and propanol is a classic example of a Fischer-Speier esterification.[4] In this reaction, a carboxylic acid (decanoic acid) and an alcohol (propanol) react in the presence of an acid catalyst to form an ester (this compound) and water.[5] The reaction is reversible, so specific conditions are needed to favor the formation of the product.[6]

Q2: Why is it crucial to remove water from the reaction mixture?

A2: Since water is a product of the esterification reaction, its presence can shift the equilibrium back towards the starting materials (decanoic acid and propanol), reducing the yield of the desired this compound, in accordance with Le Châtelier's principle.[1] Therefore, actively removing water is a key strategy for maximizing the product yield.[5]

Q3: What are the most common acid catalysts for this reaction, and how much should I use?

A3: Commonly used strong acid catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[4] Solid acid catalysts like Amberlyst 15 can also be used.[9] Typically, a catalytic amount, ranging from 1-5 mol% relative to the limiting reactant, is sufficient.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot. Gas Chromatography (GC) can also be used for more quantitative monitoring.[8]

Q5: What is a typical work-up and purification procedure for this compound?

A5: A typical work-up involves cooling the reaction mixture, diluting it with an organic solvent (like diethyl ether or ethyl acetate), and washing it with water, followed by a saturated sodium bicarbonate solution to remove the acid catalyst and unreacted decanoic acid.[2] The organic layer is then washed with brine, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[2] Final purification can be achieved by distillation.[8]

Data Presentation

The following tables summarize quantitative data for reaction conditions that can be adapted for the synthesis of this compound, based on studies of similar esterification reactions.

Table 1: Effect of Reactant Molar Ratio on Ester Conversion

Carboxylic AcidAlcoholMolar Ratio (Acid:Alcohol)CatalystTemperature (°C)Conversion (%)Reference
Decanoic AcidEthanol1:7Amberlyst 1575High
Capric Acid1-Propanol1:3Lipase6083.82[10]
Acetic Acidn-Propanol1:1Sulfated Zirconia80~75
Acetic Acidn-Propanol1:3Sulfated Zirconia80>90[11]

Table 2: Effect of Catalyst Loading and Temperature on Ester Conversion

Carboxylic AcidAlcoholCatalystCatalyst LoadingTemperature (°C)Conversion (%)Reference
Decanoic AcidEthanolAmberlyst 159 wt%75High
Acetic Acidn-PropanolSulfated Zirconia5 wt%80~85
Acetic Acidn-PropanolSulfated Zirconia10 wt%80>90[11]
Oleic AcidMethanolCarbon-based solid acid10 wt%6597.98[11]
Hexanoic Acidn-OctanolDowex 50WX80.70 mass %120-150High[12]

Experimental Protocols

General Protocol for Acid-Catalyzed Synthesis of this compound

This protocol is a generalized procedure based on standard Fischer esterification methods.[2][8][13] Researchers should optimize the specific quantities and reaction times based on their experimental goals and available equipment.

Materials:

  • Decanoic acid

  • n-Propanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Diethyl ether or ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Setup: Assemble a round-bottom flask with a reflux condenser. If removing water azeotropically, use a Dean-Stark apparatus between the flask and condenser.

  • Reactant Charging: To the round-bottom flask, add decanoic acid and an excess of n-propanol (e.g., a 1:3 to 1:5 molar ratio of acid to alcohol).[10]

  • Catalyst Addition: Carefully add the acid catalyst (e.g., 1-2% of the total reactant weight) to the mixture.

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle or oil bath.[13] Allow the reaction to proceed for several hours. The reaction progress can be monitored by TLC.

  • Work-up - Cooling and Dilution: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent like diethyl ether.[8]

  • Washing:

    • Wash the organic layer with water to remove the bulk of the propanol and catalyst.

    • Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently to release the CO₂ gas that is produced.[13]

    • Wash the organic layer with brine to help remove residual water and break any emulsions.[2]

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄). Swirl the flask and let it stand for 10-15 minutes.

  • Solvent Removal: Filter the solution to remove the drying agent and collect the filtrate in a pre-weighed round-bottom flask. Remove the organic solvent using a rotary evaporator.

  • Purification: The resulting crude this compound can be further purified by vacuum distillation to obtain a pure product.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Charge Reactants (Decanoic Acid, Propanol) B Add Acid Catalyst (e.g., H₂SO₄) A->B C Heat to Reflux B->C D Monitor Progress (TLC/GC) C->D E Cool & Dilute D->E F Wash with NaHCO₃ & Brine E->F G Dry with Anhydrous Salt F->G H Remove Solvent G->H I Purify (Distillation) H->I J Pure this compound I->J

Caption: General workflow for acid-catalyzed this compound synthesis.

troubleshooting_flowchart Start Low this compound Yield CheckWater Is water being effectively removed? Start->CheckWater CheckCatalyst Is the catalyst active and sufficient? CheckWater->CheckCatalyst Yes AddWaterRemoval Implement water removal (e.g., Dean-Stark, molecular sieves) CheckWater->AddWaterRemoval No CheckConditions Are reaction time/temp adequate? CheckCatalyst->CheckConditions Yes UseFreshCatalyst Use fresh catalyst or increase catalyst loading CheckCatalyst->UseFreshCatalyst No IncreaseTimeTemp Increase reaction time and/or temperature CheckConditions->IncreaseTimeTemp No OptimizeMolarRatio Use excess propanol CheckConditions->OptimizeMolarRatio Yes End Yield Improved AddWaterRemoval->End UseFreshCatalyst->End IncreaseTimeTemp->End OptimizeMolarRatio->End

References

Technical Support Center: Enhancing the Stability of Propyl Decanoate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for propyl decanoate (B1226879). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the formulation and stability testing of propyl decanoate.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Issue 1: Rapid Degradation of this compound in Aqueous Formulations

Question: My this compound formulation is showing a rapid decrease in potency, and I suspect hydrolysis. How can I confirm this and what steps can I take to prevent it?

Answer:

Rapid potency loss in aqueous formulations of this compound is often due to hydrolysis, the cleavage of the ester bond by water to form decanoic acid and propan-1-ol.[1] This reaction is significantly accelerated by acidic or basic conditions.[1]

Troubleshooting Steps:

  • Confirm Hydrolysis:

    • pH Measurement: Check the pH of your formulation. Deviations from a neutral pH can accelerate hydrolysis.

    • Analytical Testing: Use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the presence of decanoic acid and propan-1-ol. An increase in these degradation products over time confirms hydrolysis.

  • Stabilization Strategies:

    • pH Control: Maintain the formulation pH as close to neutral as possible using a suitable buffering system. The stability of esters is generally highest in the pH range of 4-6.

    • Reduce Water Activity: If possible for your formulation type, reduce the amount of free water. This can be achieved by increasing the concentration of solutes or by using co-solvents.

    • Storage Temperature: Store the formulation at refrigerated temperatures (2-8°C) to slow down the rate of hydrolysis.

Issue 2: Formulation Discoloration and Off-Odor Development

Question: My this compound formulation has developed a yellow tint and an unusual odor over time. What could be the cause and how can I prevent it?

Answer:

Discoloration and the development of off-odors can be indicative of oxidative degradation. This compound, like other esters, can be susceptible to oxidation, especially if exposed to oxygen, light, or trace metal ions. This can lead to the formation of various degradation products, including aldehydes and ketones, which can cause discoloration and undesirable odors.

Troubleshooting Steps:

  • Identify Oxidation:

    • Analytical Analysis: Employ GC-MS to identify potential oxidative degradation products.

    • Peroxide Value: Determine the peroxide value of your formulation. An elevated peroxide value suggests oxidation has occurred.

  • Prevention of Oxidation:

    • Incorporate Antioxidants: Add antioxidants to your formulation to scavenge free radicals and inhibit oxidation.[2] Common choices for lipid-based formulations include:

      • Butylated Hydroxytoluene (BHT)

      • Butylated Hydroxyanisole (BHA)

      • Propyl Gallate (PG)[3]

      • Alpha-Tocopherol (Vitamin E)

    • Use Chelating Agents: To sequester metal ions that can catalyze oxidation, consider adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA).[2]

    • Protect from Light: Store the formulation in light-resistant packaging to prevent photodegradation.[4]

    • Inert Atmosphere: During manufacturing and packaging, consider using an inert gas like nitrogen to displace oxygen.

Issue 3: Phase Separation in Emulsion Formulations

Question: My oil-in-water emulsion containing this compound is showing signs of phase separation (creaming or coalescence). How can I improve its stability?

Answer:

Phase separation in emulsions is a common stability issue. The stability of an emulsion is influenced by factors such as droplet size, the interfacial film formed by the emulsifier, and the viscosity of the continuous phase.

Troubleshooting Steps:

  • Optimize Emulsifier System:

    • Type and Concentration: The choice and concentration of the emulsifier are critical. For oil-in-water emulsions, consider using a combination of high and low HLB (Hydrophile-Lipophile Balance) surfactants to create a more stable interfacial film. Polymeric emulsifiers can also provide excellent steric stabilization.[5]

    • Natural Surfactants: Polysaccharides like gum arabic or propylene (B89431) glycol alginate can be used as stabilizers to increase the viscosity of the aqueous phase and improve emulsion stability.[6]

  • Control Droplet Size:

    • Homogenization: Use high-shear homogenization to reduce the average droplet size of the dispersed phase. Smaller droplets are less prone to creaming. Be cautious not to over-homogenize, as this can sometimes lead to instability.[5]

  • Increase Viscosity of Continuous Phase:

    • Thickening Agents: Add a viscosity-modifying agent (thickener) to the continuous (aqueous) phase. This slows down the movement of the oil droplets, reducing the rate of creaming and coalescence.

  • Add Electrolytes:

    • In water-in-oil emulsions, the addition of electrolytes like magnesium sulfate (B86663) can improve stability by partitioning more emulsifier to the interface.[5] For oil-in-water emulsions, the effect of electrolytes should be carefully evaluated as it can sometimes be destabilizing.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: In the presence of water, especially under acidic or basic conditions, the ester bond of this compound can be cleaved to form decanoic acid and propan-1-ol.[1]

  • Oxidation: This can occur in the presence of oxygen and may be catalyzed by light or metal ions, leading to the formation of various byproducts like peroxides, aldehydes, and ketones.

PropylDecanoate This compound Hydrolysis Hydrolysis (+ H2O) PropylDecanoate->Hydrolysis Oxidation Oxidation (+ O2, light, metal ions) PropylDecanoate->Oxidation DecanoicAcid Decanoic Acid Hydrolysis->DecanoicAcid Propanol Propan-1-ol Hydrolysis->Propanol OxidationProducts Oxidative Degradation Products (Peroxides, Aldehydes, Ketones) Oxidation->OxidationProducts

Primary degradation pathways of this compound.

Q2: What are the recommended storage conditions for this compound and its formulations?

A2: To ensure long-term stability, pure this compound should be stored in a cool, dry, and dark place in a tightly sealed container. For formulations containing this compound, storage at controlled room temperature or refrigerated conditions (2-8°C) is generally recommended to minimize degradation, particularly hydrolysis. The specific storage conditions should be determined based on stability studies of the final formulation.

Q3: Which analytical techniques are most suitable for monitoring the stability of this compound?

A3: The most common and reliable techniques for analyzing this compound and its degradation products are:

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a versatile method for quantifying this compound and its non-volatile degradation products like decanoic acid.[7]

  • Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) is ideal for separating and quantifying volatile compounds, including this compound, propan-1-ol, and potential oxidative degradation products.[2]

Q4: How do I perform a forced degradation study for a this compound formulation?

A4: A forced degradation study, or stress testing, is performed to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[8][9] A typical study involves subjecting the formulation to more extreme conditions than those used for accelerated stability testing.[9]

General Forced Degradation Conditions:

Stress Condition Typical Parameters
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 80°C for 48 hours

| Photostability | Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4] |

Note: These conditions are starting points and should be adjusted based on the stability of the specific formulation to achieve a target degradation of 5-20%.[4]

Data Presentation

Table 1: Representative Hydrolysis Rate Constants for Analogous Esters

Disclaimer: The following data is for analogous ester compounds and serves as a general guide. Specific kinetic data for this compound should be determined experimentally.

pHTemperature (°C)Rate Constant (k)Ester Compound
1.0251.5 x 10⁻⁵ s⁻¹Ethyl Acetate
7.0252.0 x 10⁻¹⁰ s⁻¹Ethyl Acetate
13.0251.1 x 10⁻¹ s⁻¹Ethyl Acetate
1.5298 K6.1 x 10⁸ L mol⁻¹ s⁻¹Lactic Acid (related to hydroxyl radical reaction)[10]
9.0298 K8.6 x 10⁸ L mol⁻¹ s⁻¹Lactate (related to hydroxyl radical reaction)[10]
Table 2: Typical Excipient Compatibility for this compound Formulations
Excipient CategoryCompatiblePotentially IncompatibleRationale for Incompatibility
Antioxidants BHT, BHA, Propyl Gallate, Tocopherol
Chelating Agents EDTASequesters metal ions that can catalyze oxidation.
Humectants Glycerin, Propylene Glycol
Emulsifiers/Surfactants Polysorbates, Sorbitan Esters, LecithinCertain reactive impurities in some gradesImpurities like peroxides can initiate oxidation.[11]
Polymers/Thickeners Carbomers, Celluloses (HPMC, CMC)
pH Modifiers/Buffers Citric Acid, PhosphatesStrong acids/basesCan accelerate hydrolysis.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in an Emulsion

Objective: To identify the potential degradation products of this compound in an oil-in-water emulsion under various stress conditions.

Methodology:

  • Sample Preparation: Prepare five samples of the this compound emulsion. One sample will serve as the control (unstressed), and the other four will be subjected to stress conditions.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1 M HCl to one sample to adjust the pH to 2. Store at 60°C for 48 hours.

    • Base Hydrolysis: Add 1 M NaOH to another sample to adjust the pH to 12. Store at 60°C for 48 hours.

    • Oxidation: Add 30% hydrogen peroxide to a third sample to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light, for 48 hours.

    • Thermal Degradation: Store the fourth sample at 80°C for 7 days.

  • Sample Analysis: At the end of the exposure period, neutralize the acid and base stressed samples. Analyze all samples, including the control, using a stability-indicating HPLC-UV method (see Protocol 2) and GC-MS (see Protocol 3) to identify and quantify this compound and any degradation products.

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare this compound Formulation Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prep->Stress HPLC HPLC-UV/MS Analysis Stress->HPLC GCMS GC-MS Analysis Stress->GCMS Eval Identify Degradation Products Assess Mass Balance Validate Method Specificity HPLC->Eval GCMS->Eval

Workflow for a forced degradation study.
Protocol 2: HPLC-UV Method for Quantification of this compound and Decanoic Acid

Objective: To develop and validate an HPLC-UV method for the simultaneous quantification of this compound and its primary hydrolysis product, decanoic acid.

Methodology:

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile (B52724) and water (with 0.1% phosphoric acid) in a gradient elution. Start with a higher proportion of water and gradually increase the acetonitrile concentration.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 20 µL

  • Sample Preparation:

    • Dilute the formulation in a suitable solvent (e.g., mobile phase or acetonitrile) to a concentration within the linear range of the method.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Method Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[12]

Protocol 3: GC-MS Method for Identification of Volatile Degradation Products

Objective: To identify volatile degradation products of this compound, such as propan-1-ol and oxidative byproducts.

Methodology:

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS)

    • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • GC-MS Parameters:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • MS Parameters: Electron Ionization (EI) at 70 eV. Scan range of m/z 35-400.

  • Sample Preparation:

    • Perform a liquid-liquid extraction of the formulation with a suitable organic solvent like hexane (B92381) or dichloromethane (B109758) to isolate the analytes of interest.

    • Concentrate the organic extract if necessary.

  • Data Analysis:

    • Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Confirm the identity of key degradation products by analyzing reference standards.

Troubleshooting flowchart for formulation instability.

References

Troubleshooting peak tailing and broadening in propyl decanoate chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for troubleshooting chromatographic issues encountered during the analysis of propyl decanoate (B1226879). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems such as peak tailing and broadening in both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are peak tailing and peak broadening in chromatography?

In an ideal chromatogram, peaks exhibit a symmetrical Gaussian shape.[1] Peak tailing is a distortion where the latter half of the peak is wider than the front half.[1] Conversely, peak fronting is when the first half of the peak is broader. Peak broadening refers to an increase in the peak width, which can lead to decreased resolution and sensitivity.[2][3] These phenomena are problematic as they can compromise the accuracy and precision of quantitative analysis by making peak integration difficult and reducing the separation between adjacent peaks.[1][4]

Q2: What are the general causes of peak tailing and broadening for a compound like propyl decanoate?

For a relatively nonpolar ester like this compound, peak shape issues can arise from several factors within the chromatographic system. These can be broadly categorized as system-related, method-related, or sample-related issues.

  • In Gas Chromatography (GC): Common causes include active sites in the GC system (e.g., in the inlet liner, column, or detector), column contamination or degradation, improper column installation, and suboptimal method parameters like incorrect temperatures or flow rates.[1][5]

  • In High-Performance Liquid Chromatography (HPLC): Issues often stem from secondary interactions with the stationary phase (especially with residual silanols), mobile phase problems (e.g., incorrect pH or buffer strength), column degradation (voids or contamination), and extra-column effects (dead volume in tubing and connections).[3][6][7]

Troubleshooting Guides

This section provides systematic approaches to identify and resolve the root cause of peak tailing and broadening in your this compound analysis.

Guide 1: Troubleshooting Peak Tailing in Gas Chromatography (GC)

Peak tailing in GC for a compound like this compound is often indicative of unwanted interactions within the system.

Question: My this compound peak is tailing in my GC analysis. Where should I start troubleshooting?

A systematic approach is the most efficient way to diagnose the issue. Start with the most common and easily addressable problems first.

  • Inlet Maintenance: The inlet is a frequent source of problems.[1]

    • Action: Replace the inlet liner and septum. A dirty or active liner is a primary cause of peak tailing.[8][9] Ensure you use a fresh, deactivated liner.[10]

  • Column Installation: An improperly installed column can create turbulence and dead volumes.[1][11]

    • Action: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height within the inlet, following the manufacturer's guidelines.[10][11]

  • Column Contamination: The front end of the column can accumulate non-volatile residues from the sample matrix.[12]

    • Action: Trim a small section (e.g., 10-20 cm) from the front of the column.[1][10]

  • Method Parameters: Sub-optimal temperature settings can lead to poor peak shape.[1]

    • Action: Ensure the inlet temperature is sufficient to vaporize the sample instantly.[13] Check that the oven temperature program is appropriate for the analyte.[8]

If the problem persists after these steps, it may indicate more severe column degradation, requiring column replacement, or issues with the detector.[1][8]

Guide 2: Troubleshooting Peak Broadening in High-Performance Liquid Chromatography (HPLC)

Peak broadening in HPLC can be caused by a variety of factors related to the column, mobile phase, and instrument setup.

Question: I am observing broad peaks for this compound in my HPLC separation. What are the likely causes and solutions?

Broad peaks can significantly reduce the efficiency of your separation. Here’s how to troubleshoot this issue:

  • Column Health: The column is the heart of the separation, and its condition is critical.

    • Check for Voids: A void at the head of the column, caused by the collapse of the stationary phase, can lead to peak broadening and splitting.[6][14] This can be confirmed by reversing the column (if permissible by the manufacturer) and observing the peak shape. Replacing the column is often the best solution.[15]

    • Contamination: Accumulation of contaminants on the column can lead to peak broadening.[14] Try flushing the column with a strong solvent.[3] Using a guard column can help protect the analytical column from contamination.[16]

  • Extra-Column Volume: The volume of the tubing and connections outside of the column can contribute to peak broadening.[17]

    • Action: Minimize the length and internal diameter of all tubing between the injector, column, and detector.[16][17] Ensure all fittings are properly made to avoid dead volume.[14]

  • Mobile Phase and Flow Rate: The mobile phase composition and flow rate can impact peak width.

    • Flow Rate: A flow rate that is too slow can lead to peak broadening due to longitudinal diffusion.[18] Ensure the flow rate is optimal for your column dimensions.[19]

    • Mobile Phase Composition: For a non-ionizable compound like this compound, the pH of the mobile phase is less likely to be a direct cause of peak broadening, but ensuring a well-degassed and properly mixed mobile phase is crucial for stable performance.[2][20]

  • Sample Overload: Injecting too much sample can saturate the column and cause peak broadening.[21][22]

    • Action: Try reducing the injection volume or diluting the sample.[3][21]

Data Presentation

While specific experimental data for this compound was not provided, the following table illustrates the conceptual impact of mobile phase pH on the retention and peak shape of ionizable compounds, a common source of peak tailing in HPLC. For a neutral compound like this compound, the effects would be minimal.[20]

Mobile Phase pHAnalyte State (for a basic compound)Interaction with SilanolsExpected Peak Shape
Low pH (< 3) Protonated (Charged)Minimized (Silanols are protonated)Symmetrical
Mid pH (4-7) Partially IonizedIncreasedTailing
High pH (> 8) NeutralMinimizedSymmetrical

This table serves as an illustrative example for understanding the effect of pH on peak shape for ionizable analytes.[6][23]

Experimental Protocols

Protocol 1: GC Inlet Maintenance

This protocol outlines the steps for routine maintenance of the GC inlet to prevent peak tailing.

  • Cool Down: Ensure the GC inlet and oven are cooled to a safe temperature.

  • Turn Off Gas: Turn off the carrier gas flow to the inlet.

  • Remove Septum Nut: Unscrew the septum nut and remove the old septum.

  • Remove Liner: Carefully remove the inlet liner using appropriate forceps.

  • Install New Liner: Insert a new, deactivated liner. If using an O-ring, ensure it is correctly seated.

  • Install New Septum: Place a new septum in the septum nut and tighten it finger-tight, then give it a quarter to a half turn with a wrench. Do not overtighten.

  • Restore Gas Flow: Turn the carrier gas back on and check for leaks around the septum nut using an electronic leak detector.[1]

Protocol 2: HPLC Column Flushing

This protocol is for flushing a reversed-phase HPLC column to remove contaminants that may cause peak broadening.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Initial Flush: Flush the column with the mobile phase without the buffer (e.g., if your mobile phase is a methanol (B129727)/water buffer, flush with methanol/water) for 10-15 column volumes.

  • Strong Solvent Flush: Flush the column with a strong, miscible solvent like 100% acetonitrile (B52724) or methanol for at least 20 column volumes. For very nonpolar contaminants, isopropanol (B130326) can be used.

  • Equilibrate: Re-equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Reconnect Detector: Reconnect the column to the detector.

Visualizations

The following diagrams illustrate the logical workflows for troubleshooting common chromatography problems.

start Peak Tailing in GC inlet Perform Inlet Maintenance (Replace Liner & Septum) start->inlet column_install Check Column Installation (Cut & Position) inlet->column_install Still Tailing resolved Problem Resolved inlet->resolved Resolved trim_column Trim Front of Column column_install->trim_column Still Tailing column_install->resolved Resolved method_params Review Method Parameters (Temperatures, Flow Rate) trim_column->method_params Still Tailing trim_column->resolved Resolved replace_column Replace Column method_params->replace_column Still Tailing method_params->resolved Resolved start Peak Broadening in HPLC column_health Check Column Health (Voids, Contamination) start->column_health extra_column Check for Extra-Column Volume (Tubing, Connections) column_health->extra_column Still Broad resolved Problem Resolved column_health->resolved Resolved flow_rate Optimize Flow Rate extra_column->flow_rate Still Broad extra_column->resolved Resolved sample_load Reduce Sample Load (Injection Volume, Concentration) flow_rate->sample_load Still Broad flow_rate->resolved Resolved replace_column Replace Column sample_load->replace_column Still Broad sample_load->resolved Resolved

References

Technical Support Center: Scaling Up Propyl Decanoate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the production of propyl decanoate (B1226879). It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing propyl decanoate?

A1: The two main industrial methods for synthesizing this compound are chemical synthesis via Fischer-Speier esterification and enzymatic synthesis using lipases.[1] this compound is formed by the reaction of decanoic acid with propanol (B110389).[2]

  • Fischer-Speier Esterification: This method involves the direct reaction of decanoic acid with propanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[3][4] The reaction is reversible and typically requires heat.[5]

  • Enzymatic Synthesis: This method utilizes lipases, often in an immobilized form, to catalyze the esterification reaction.[6][7] It is considered a "greener" alternative due to milder reaction conditions and higher specificity, which can lead to a purer product with fewer byproducts.[7]

Q2: What are the key challenges when scaling up this compound production?

A2: Scaling up the production of this compound presents several challenges for both chemical and enzymatic routes.

  • For Fischer-Speier Esterification:

    • Reaction Equilibrium: The reaction is reversible, and the presence of water as a byproduct can limit the final yield.[3] Effective water removal is crucial for driving the reaction to completion.[4]

    • Catalyst Removal and Waste: The use of strong mineral acids as catalysts necessitates neutralization and removal steps, which can generate significant waste.[1]

    • Corrosion: The acidic reaction mixture can be corrosive to standard equipment, requiring specialized reactors.[8]

  • For Enzymatic Synthesis:

    • Enzyme Cost and Stability: While highly efficient, enzymes can be expensive, and their stability under operational conditions is a critical factor for economic viability.[6][9]

    • Substrate/Product Inhibition: High concentrations of the substrates (decanoic acid and propanol) or the product (this compound) can inhibit or deactivate the lipase (B570770), slowing down the reaction rate.[6]

    • Mass Transfer Limitations: In immobilized enzyme systems, the rate of reaction can be limited by the diffusion of substrates and products to and from the enzyme's active site.[6]

Q3: How can the yield of this compound be maximized?

A3: Maximizing the yield of this compound involves optimizing reaction conditions to favor the formation of the ester.

  • In Fischer-Speier Esterification:

    • Use of Excess Reactant: Employing a stoichiometric excess of one of the reactants, typically the less expensive one (propanol), can shift the equilibrium towards the product side.[4]

    • Water Removal: Techniques like azeotropic distillation using a Dean-Stark apparatus or the use of molecular sieves can effectively remove water as it is formed, driving the reaction to completion.[3]

  • In Enzymatic Synthesis:

    • Optimization of Reaction Parameters: Key parameters such as temperature, substrate molar ratio, and enzyme concentration should be optimized. Response Surface Methodology (RSM) is a powerful statistical tool for this purpose.[10][11]

    • Solvent Selection: The choice of solvent can significantly impact enzyme activity and stability.[7] In some cases, a solvent-free system can be employed to simplify downstream processing.[7]

Q4: What are the typical downstream processing and purification steps for this compound?

A4: After the synthesis, the crude this compound mixture needs to be purified to remove unreacted starting materials, the catalyst, and any byproducts.

  • Catalyst Removal:

    • Acid Catalyst: The reaction mixture is typically washed with a basic solution (e.g., sodium bicarbonate) to neutralize and remove the acid catalyst.[12]

    • Immobilized Enzyme: The enzyme can be easily separated by filtration and reused for subsequent batches.

  • Removal of Unreacted Reactants:

    • Excess propanol and unreacted decanoic acid are typically removed by distillation.[12]

  • Final Purification:

    • Fractional distillation under reduced pressure is a common method for obtaining high-purity this compound.[12]

    • For very high purity requirements, chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC) may be employed.

Troubleshooting Guides

Chemical Synthesis (Fischer-Speier Esterification)
Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction due to equilibrium.- Increase the molar ratio of propanol to decanoic acid.- Implement continuous water removal (e.g., Dean-Stark trap).- Increase the catalyst concentration or reaction time.
Loss of product during workup.- Ensure proper phase separation during washing steps.- Minimize transfers between vessels.
Dark-colored Product Side reactions or degradation at high temperatures.- Lower the reaction temperature and extend the reaction time.- Consider using a milder acid catalyst.
Incomplete Catalyst Removal Insufficient washing.- Increase the volume or number of washes with a basic solution.- Check the pH of the aqueous layer after washing to ensure neutrality.
Enzymatic Synthesis
Issue Potential Cause Troubleshooting Steps
Low Yield / Slow Reaction Rate Enzyme inhibition by substrates or product.- Optimize the substrate molar ratio.- Consider a fed-batch approach for substrate addition.
Suboptimal reaction conditions.- Optimize temperature, pH (if applicable), and agitation speed.
Insufficient enzyme activity.- Increase the enzyme loading.- Ensure the enzyme has been stored correctly and has not lost activity.
Enzyme Deactivation Harsh reaction conditions (e.g., high temperature).- Operate within the enzyme's recommended temperature range.
Presence of inhibitors in the feedstock.- Purify the decanoic acid and propanol before use.
Difficulty in Reusing Immobilized Enzyme Fouling of the support material.- Wash the immobilized enzyme with a suitable solvent between cycles to remove adsorbed product and byproducts.
Mechanical damage to the support.- Use gentle agitation to avoid breaking the support beads.
Purification (HPLC)
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Column overload.- Reduce the injection volume or sample concentration.
Inappropriate mobile phase.- Adjust the mobile phase composition (e.g., solvent ratio, pH).
Column contamination or degradation.- Flush the column with a strong solvent.- Replace the column if necessary.[13]
Variable Retention Times Fluctuations in mobile phase composition or flow rate.- Ensure the mobile phase is properly mixed and degassed.- Check the pump for leaks or pressure fluctuations.[14]
Temperature variations.- Use a column oven to maintain a constant temperature.[15]
Ghost Peaks Contamination in the injector, column, or mobile phase.- Clean the injector and autosampler.- Use fresh, high-purity mobile phase solvents.

Data Presentation

Table 1: Comparison of Chemical vs. Enzymatic Synthesis for this compound Production (Representative Values)

ParameterChemical Synthesis (Fischer Esterification)Enzymatic Synthesis (Immobilized Lipase)
Catalyst Strong acids (e.g., H₂SO₄, p-TsOH)[4]Lipases (e.g., from Candida antarctica)[16]
Typical Yield 65-97% (dependent on conditions)[5]50-80%[16]
Reaction Temperature 60-110 °C[3]30-70 °C[7]
Reaction Time 1-10 hours[3]Can be longer, often >8 hours[17]
Solvent Often solvent-free or in a non-polar solvent[3]Often solvent-free or in non-polar organic solvents[7]
Byproducts Water[5]Water
Catalyst Reusability Not typically reusableHigh reusability
Environmental Impact Use of corrosive acids and high energy consumptionMilder conditions, biodegradable catalyst

Experimental Protocols

Protocol 1: Scale-Up of this compound Synthesis via Fischer Esterification

Materials:

  • Decanoic acid

  • n-Propanol

  • Sulfuric acid (concentrated)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Equipment:

  • Jacketed glass reactor with overhead stirrer, thermometer, and reflux condenser

  • Dean-Stark apparatus

  • Heating mantle or circulating oil bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Charge the reactor with decanoic acid, n-propanol (e.g., 1.5 molar equivalents), and toluene.

  • With stirring, slowly add concentrated sulfuric acid (e.g., 1-2 mol% relative to decanoic acid).

  • Heat the mixture to reflux and collect the water-toluene azeotrope in the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when water no longer accumulates.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation.

Protocol 2: Scale-Up of this compound Synthesis via Enzymatic Catalysis

Materials:

  • Decanoic acid

  • n-Propanol

  • Immobilized lipase (e.g., Novozym 435)

  • Molecular sieves (optional)

Equipment:

  • Jacketed glass reactor with overhead stirrer and thermometer

  • Heating mantle or circulating oil bath

  • Filtration system (e.g., Büchner funnel or filter press)

  • Vacuum distillation setup

Procedure:

  • Charge the reactor with decanoic acid and n-propanol (e.g., 1:1 molar ratio).

  • Add the immobilized lipase (e.g., 5-10% by weight of total substrates).

  • If operating in a batch system with water removal, add activated molecular sieves.

  • Heat the mixture to the optimal temperature for the enzyme (e.g., 50-60 °C) with gentle agitation.

  • Monitor the reaction progress by taking samples and analyzing for the disappearance of decanoic acid (e.g., by titration or GC).

  • Once the desired conversion is reached, cool the mixture.

  • Separate the immobilized enzyme by filtration. The enzyme can be washed and reused.

  • Purify the crude this compound by vacuum distillation to remove unreacted starting materials.

Visualizations

Chemical_Synthesis_Workflow Reactants Decanoic Acid + Propanol + Acid Catalyst Reactor Jacketed Reactor with Dean-Stark Trap Reactants->Reactor Reaction Reflux with Water Removal Reactor->Reaction Workup Neutralization & Washing Reaction->Workup Drying Drying over Na2SO4 Workup->Drying Purification Vacuum Distillation Drying->Purification Product Pure Propyl Decanoate Purification->Product

Caption: Workflow for Chemical Synthesis of this compound.

Enzymatic_Synthesis_Workflow Substrates Decanoic Acid + Propanol + Immobilized Lipase Bioreactor Jacketed Bioreactor Substrates->Bioreactor Esterification Controlled Temperature Reaction Bioreactor->Esterification Separation Enzyme Filtration (Recycle) Esterification->Separation Purification Vacuum Distillation Separation->Purification Product Pure Propyl Decanoate Purification->Product Troubleshooting_Logic Start Low Product Yield Check_Method Synthesis Method? Start->Check_Method Chemical Chemical (Fischer) Check_Method->Chemical Enzymatic Enzymatic Check_Method->Enzymatic Check_Water Water Removal Effective? Chemical->Check_Water Check_Ratio Excess Reactant Used? Chemical->Check_Ratio Check_Enzyme Enzyme Activity? Enzymatic->Check_Enzyme Check_Inhibition Substrate Inhibition? Enzymatic->Check_Inhibition Optimize_Chem Optimize Water Removal or Reactant Ratio Check_Water->Optimize_Chem No Check_Ratio->Optimize_Chem No Optimize_Enzyme Optimize Conditions or Enzyme Loading Check_Enzyme->Optimize_Enzyme Low Check_Inhibition->Optimize_Enzyme Yes

References

Technical Support Center: Refinement of Extraction Protocols for Propyl Decanoate from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the refinement of extraction protocols for propyl decanoate (B1226879). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your experimental workflows for the isolation of this valuable ester from natural sources.

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the extraction and analysis of propyl decanoate.

Q1: From which natural sources can this compound be extracted?

A1: this compound is a naturally occurring ester found in a variety of fruits and fermented products. It has been identified as a volatile aroma compound in pears (Pyrus communis), various types of cheese, and fermented beverages such as wine and cider. The concentration of this compound in these sources can vary significantly depending on the cultivar, fermentation conditions, and aging processes.

Q2: What are the most common methods for extracting this compound from natural sources?

A2: The primary methods for extracting volatile esters like this compound include:

  • Steam Distillation: This technique is suitable for separating volatile compounds from non-volatile plant matrices. Steam is passed through the material, carrying the volatile esters with it, which are then condensed and collected.

  • Solvent Extraction: This involves the use of an organic solvent to dissolve the this compound from the source material. Common solvents include ethanol, ethyl acetate, and hexane. Subsequent purification steps are typically required to isolate the ester from the solvent and other co-extracted compounds.

  • Supercritical Fluid Extraction (SFE) with CO2: This is a "green" extraction technique that uses supercritical carbon dioxide as a solvent. By manipulating temperature and pressure, the solvating power of CO2 can be tuned to selectively extract specific compounds like this compound.

Q3: I am experiencing low recovery of this compound. What are the potential causes and solutions?

A3: Low recovery of volatile esters is a common issue that can arise from several factors throughout the experimental workflow. Key areas to investigate include the extraction efficiency, analyte stability, and potential losses during sample workup. For instance, the choice of an inappropriate solvent or suboptimal pH during liquid-liquid extraction can lead to poor partitioning of the analyte into the organic phase. Additionally, the inherent volatility of this compound makes it susceptible to loss during steps involving elevated temperatures or vacuum.[1][2] To mitigate these issues, it is crucial to work at lower temperatures during sample preparation and solvent evaporation, and to ensure that samples are kept in tightly sealed containers.[1]

Q4: How can I prevent the formation of emulsions during the liquid-liquid extraction of this compound from cheese?

A4: Emulsion formation is a frequent challenge when extracting compounds from high-fat matrices like cheese. Emulsions are stable mixtures of two immiscible liquids, which can trap the analyte and lead to poor recovery. To prevent or break emulsions, consider the following strategies:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to minimize the formation of an emulsion.

  • Addition of Salt: Adding a saturated solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer, helping to break the emulsion.

  • Centrifugation: If the emulsion persists, centrifuging the mixture can aid in phase separation.

  • Filtration through Glass Wool: Passing the emulsified layer through a plug of glass wool can sometimes help to break the emulsion.

Q5: What are the best practices for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)?

A5: Accurate quantification of this compound by GC-MS requires careful optimization of the analytical method. Key considerations include:

  • Internal Standard: Use an appropriate internal standard (e.g., a deuterated analog or a structurally similar ester with a different retention time) to correct for variations in injection volume and instrument response.

  • Calibration Curve: Prepare a multi-point calibration curve using certified standards of this compound to ensure linearity over the expected concentration range in your samples.

  • Injector and Column Maintenance: Regularly inspect and clean the GC injector liner and trim the analytical column to prevent peak tailing and ensure reproducible chromatography.[1][2]

  • MS Tuning: Ensure the mass spectrometer is properly tuned to achieve optimal sensitivity and mass accuracy.[1][3]

Troubleshooting Guides

This section provides a systematic approach to resolving specific issues you may encounter during your experiments.

Guide 1: Low Yield in Steam Distillation of this compound from Fruit Puree
Symptom Potential Cause Troubleshooting Step
Low oil layer volume in the collection vessel. Incomplete distillation.Extend the distillation time. Monitor the distillate for the presence of oil droplets to determine when the extraction is complete.
Channeling of steam through the plant material.Ensure the fruit puree is of a consistent, fine particle size to allow for even steam penetration. Avoid packing the distillation flask too tightly.
Decomposition of the ester.If the distillation temperature is too high, it can lead to the degradation of thermally sensitive esters. Consider using vacuum steam distillation to lower the boiling point.
No distinct oil layer, only a milky appearance in the distillate. Low concentration of this compound in the source material.Increase the amount of starting material.
High solubility of the ester in the aqueous phase.Add salt to the distillation flask to decrease the solubility of the ester in water (salting out).
Guide 2: Poor Peak Shape and Reproducibility in GC-MS Analysis
Symptom Potential Cause Troubleshooting Step
Peak Tailing Active sites in the GC inlet or on the column.Deactivate the inlet liner by silylation or replace it. Trim the first few centimeters of the analytical column.[1]
Column contamination.Bake out the column at a high temperature (within the column's limits) to remove contaminants.
Peak Fronting Column overload.Dilute the sample or inject a smaller volume.[2]
Inconsistent Retention Times Fluctuations in carrier gas flow rate.Check for leaks in the gas lines and ensure the pressure regulators are functioning correctly.[3]
Changes in oven temperature profile.Verify the accuracy of the oven temperature and the ramp rates.

Quantitative Data Summary

The following tables summarize quantitative data for the extraction and presence of this compound and related esters in various natural sources. Note: Direct quantitative yield data for this compound is limited in the literature. The data presented here is compiled from studies on pear volatiles and ester content in fermented beverages, which may include this compound as a component.

Table 1: Volatile Ester Content in Different Pear Cultivars (ng/g)

CompoundLongyuanyangliStarkClappD'AnjouPackham
n-Propyl acetate PresentPresentPresentPresentPresent
Hexyl acetate HighModerateModerateLowLow
Butyl acetate HighModerateLowLowLow
Ethyl (E,Z)-2,4-decadienoate PresentNot DetectedNot DetectedNot DetectedNot Detected

Data adapted from studies on the volatile profiles of various pear cultivars. "Present" indicates the compound was identified but not quantified in all studies. The relative terms (High, Moderate, Low) are based on the reported peak areas or concentrations.[4]

Table 2: Influence of Fermentation Temperature on Ester Concentration in Wine (µg/L)

EsterCold Fermentation (15°C)Hot Fermentation (28°C)
Ethyl hexanoate 650Lower concentrations observed
Isoamyl acetate 992Lower concentrations observed
Ethyl octanoate Varies with grape ripenessVaries with grape ripeness
Ethyl decanoate Higher concentrations in stainless-steel distillationLower concentrations in copper alembic distillation

This table illustrates how fermentation temperature can significantly impact the production of various esters, which would include this compound, in wine.[5]

Experimental Protocols

Protocol 1: Steam Distillation of this compound from Pear Fruit

This protocol provides a general procedure for the laboratory-scale extraction of volatile esters from pear fruit using steam distillation.

1. Sample Preparation:

  • Select ripe pears of the Pyrus communis variety.
  • Wash the pears thoroughly and remove the core and seeds.
  • Homogenize the pear flesh and skin into a uniform puree.

2. Apparatus Setup:

  • Assemble a steam distillation apparatus, including a steam generator, a distillation flask, a condenser, and a collection vessel (e.g., a separatory funnel or a Dean-Stark trap).
  • Place the pear puree into the distillation flask, ensuring it is not more than two-thirds full. Add water to just cover the puree.

3. Distillation:

  • Heat the water in the steam generator to produce a steady flow of steam.
  • Pass the steam through the pear puree in the distillation flask. The steam will vaporize the volatile compounds, including this compound.
  • The steam and volatile compounds will then pass into the condenser, where they will be cooled and condensed back into a liquid.
  • Collect the distillate in the collection vessel. The less dense essential oil containing this compound will form a layer on top of the aqueous layer.

4. Isolation:

  • Carefully separate the oil layer from the aqueous layer using the separatory funnel.
  • Dry the collected oil over anhydrous sodium sulfate (B86663) to remove any residual water.
  • Store the extracted oil in a sealed, airtight vial in a cool, dark place.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for GC-MS Analysis of Pear Volatiles

This protocol outlines a method for the extraction and analysis of volatile compounds, including this compound, from pear samples for quantification by GC-MS.[6][7]

1. Sample Preparation:

  • Homogenize 5 g of pear tissue with a known amount of an internal standard (e.g., 2-octanol) in a 20 mL headspace vial.
  • Add 5 mL of a saturated NaCl solution to the vial to increase the volatility of the analytes.

2. HS-SPME Extraction:

  • Equilibrate the vial at 40°C for 15 minutes in a heating block with agitation.
  • Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for 30 minutes at 40°C.

3. GC-MS Analysis:

  • Desorb the extracted volatiles from the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.
  • Use a suitable capillary column (e.g., DB-WAX or HP-5MS) for the separation of the volatile compounds.
  • Set the oven temperature program to achieve good separation of the target analytes. A typical program might start at 40°C, hold for 2 minutes, then ramp at 5°C/minute to 230°C and hold for 5 minutes.
  • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.

4. Quantification:

  • Identify this compound based on its retention time and mass spectrum by comparison with a pure standard and a mass spectral library.
  • Quantify the concentration of this compound by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the standard solutions.

Visualizations

The following diagrams illustrate key experimental workflows.

experimental_workflow cluster_extraction Extraction cluster_purification Purification & Analysis cluster_troubleshooting Troubleshooting start Natural Source (e.g., Pears, Cheese) prep Sample Preparation (Homogenization) start->prep extraction Extraction Method (Steam Distillation, Solvent Ext., SFE) prep->extraction crude Crude Extract extraction->crude emulsion Emulsion Formation extraction->emulsion Identify Issue purification Purification (e.g., Chromatography) crude->purification analysis Analysis (GC-MS) purification->analysis low_yield Low Yield analysis->low_yield Identify Issue poor_peaks Poor Peak Shape analysis->poor_peaks Identify Issue end Pure Propyl Decanoate analysis->end

Caption: General workflow for the extraction and analysis of this compound.

troubleshooting_workflow cluster_extraction_phase Extraction Phase cluster_workup_phase Workup & Concentration Phase cluster_analysis_phase Analytical Phase start Low Recovery of this compound check_method Is the extraction method appropriate for the matrix? start->check_method check_params Are extraction parameters optimized? (Time, Temp, Solvent) check_method->check_params Yes solution Implement Corrective Actions: - Modify protocol - Optimize parameters - Perform maintenance check_method->solution No check_volatility Potential loss due to volatility? (High temp, vacuum) check_params->check_volatility Yes check_params->solution No check_emulsion Emulsion formation during LLE? check_volatility->check_emulsion No check_volatility->solution Yes check_gc_ms Issues with GC-MS system? (Column, Injector, Detector) check_emulsion->check_gc_ms No check_emulsion->solution Yes check_standard Degradation of internal/external standards? check_gc_ms->check_standard No check_gc_ms->solution Yes check_standard->solution Yes

Caption: Troubleshooting logic for low recovery of this compound.

References

Addressing matrix effects in the mass spectrometric analysis of propyl decanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric analysis of propyl decanoate (B1226879).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of propyl decanoate?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[3] In biological matrices like plasma or serum, common sources of matrix effects include phospholipids (B1166683), salts, and proteins.[2][4]

Q2: I am observing low and inconsistent signal for this compound. How can I confirm if this is due to matrix effects?

A2: To determine if matrix effects are the cause of poor signal, two common methods can be employed:

  • Post-Column Infusion: A standard solution of this compound is continuously infused into the mobile phase flow after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. A significant dip in the constant signal of this compound as the matrix components elute indicates the retention time regions where ion suppression is occurring.[2]

  • Post-Extraction Spike: The response of this compound in a neat solvent is compared to its response in a blank matrix extract that has been spiked with the analyte after the extraction process. A lower response in the matrix sample compared to the neat solution indicates the presence of ion suppression.[1]

Q3: What are the primary causes of matrix effects in the LC-MS/MS analysis of this compound?

A3: The primary causes of matrix effects for a lipophilic compound like this compound in biological matrices are:

  • Phospholipids: These are abundant in plasma and serum and are notorious for causing ion suppression in electrospray ionization (ESI).

  • Salts and Endogenous Small Molecules: These can alter the droplet formation and evaporation process in the ESI source, leading to reduced ionization efficiency.

  • Co-eluting Lipids and Metabolites: Other lipids with similar properties to this compound can compete for ionization, leading to signal suppression.

Q4: How can I minimize or eliminate matrix effects during my experiments?

A4: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Implementing a robust sample preparation method is the most effective way to remove interfering matrix components. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing phospholipids than simple protein precipitation (PPT).

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components is crucial. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using a longer column.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound (e.g., this compound-d5) is the gold standard for compensating for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by matrix interferences in the same way, allowing for accurate correction of the analyte signal.[5]

  • Matrix-Matched Calibrators: Preparing calibration standards in the same matrix as the samples can help to compensate for matrix effects, as the standards and samples will experience similar ionization suppression or enhancement.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution(s)
Low signal intensity for this compound Ion suppression from matrix components.1. Improve sample cleanup using LLE or SPE. 2. Optimize chromatographic separation to move the this compound peak away from suppression zones. 3. Dilute the sample, if sensitivity allows.
Poor reproducibility of results Variable matrix effects between samples.1. Implement the use of a stable isotope-labeled internal standard (SIL-IS). 2. Ensure consistent sample preparation across all samples.
Non-linear calibration curve Concentration-dependent matrix effects.1. Use matrix-matched calibrators. 2. Widen the calibration range and use a weighted linear regression.
Signal enhancement observed Co-eluting compounds enhancing the ionization of this compound.1. Improve chromatographic separation. 2. Use a SIL-IS for accurate quantification.

Quantitative Data Summary

The following tables present illustrative data on the impact of different sample preparation techniques on the matrix effect and recovery of this compound from human plasma.

Table 1: Comparison of Matrix Effects with Different Sample Preparation Methods

Sample Preparation Method Analyte Peak Area (in Plasma) Analyte Peak Area (in Neat Solution) Matrix Effect (%)
Protein Precipitation (PPT)45,000100,00045% (Suppression)
Liquid-Liquid Extraction (LLE)85,000100,00085% (Minor Suppression)
Solid-Phase Extraction (SPE)95,000100,00095% (Minimal Suppression)

Note: Matrix Effect (%) is calculated as (Peak Area in Plasma / Peak Area in Neat Solution) x 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Table 2: Recovery of this compound with Different Sample Preparation Methods

Sample Preparation Method Peak Area (Pre-extraction Spike) Peak Area (Post-extraction Spike) Recovery (%)
Protein Precipitation (PPT)92,00098,00093.9%
Liquid-Liquid Extraction (LLE)88,00096,00091.7%
Solid-Phase Extraction (SPE)90,00095,00094.7%

Note: Recovery (%) is calculated as (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) x 100.

Experimental Protocols

Protocol 1: Sample Preparation of this compound from Human Plasma using Liquid-Liquid Extraction (LLE)
  • Sample Thawing: Thaw frozen human plasma samples at room temperature.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard (SIL-IS) working solution (e.g., this compound-d5 in methanol).

  • Protein Precipitation & Extraction: Add 400 µL of cold acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute.

  • Liquid-Liquid Extraction: Add 1 mL of methyl tert-butyl ether (MTBE). Vortex for 5 minutes.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).

Protocol 2: LC-MS/MS Analysis of this compound
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 60% B

    • 1-5 min: Linear gradient to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-9 min: Return to 60% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions (Hypothetical, based on similar esters):

    • This compound: Precursor Ion (m/z) 215.2 -> Product Ion (m/z) 157.1 (Quantifier), 115.1 (Qualifier)

    • This compound-d5 (SIL-IS): Precursor Ion (m/z) 220.2 -> Product Ion (m/z) 157.1

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample spike Spike with SIL-IS plasma->spike ppt Protein Precipitation (Acetonitrile) spike->ppt lle Liquid-Liquid Extraction (MTBE) ppt->lle centrifuge Centrifugation lle->centrifuge transfer Transfer Supernatant centrifuge->transfer evap Evaporation transfer->evap reconstitute Reconstitution evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation ionize Ionization (ESI+) separate->ionize detect Detection (MRM) ionize->detect quantify Quantification detect->quantify troubleshooting_logic start Poor Signal or Reproducibility? check_is Using SIL-IS? start->check_is check_prep Assess Sample Prep check_is->check_prep Yes solution_is Implement SIL-IS check_is->solution_is No check_chrom Optimize Chromatography check_prep->check_chrom solution_prep Improve Cleanup (LLE/SPE) check_prep->solution_prep solution_chrom Adjust Gradient/Column check_chrom->solution_chrom end_good Problem Resolved solution_is->end_good solution_prep->end_good solution_chrom->end_good

References

Technical Support Center: Optimization of SPME Parameters for Propyl Decanoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Solid-Phase Microextraction (SPME) for the analysis of propyl decanoate (B1226879).

Troubleshooting Guide

This guide addresses common issues encountered during the SPME analysis of propyl decanoate.

Problem Potential Cause Recommended Solution
Low or No Analyte Response Inappropriate SPME fiber: The fiber coating may not be suitable for the semi-volatile nature of this compound.For a broad range of volatile and semi-volatile compounds like esters, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point.[1] Consider testing fibers with different polarities and thicknesses.
Suboptimal extraction temperature: The temperature may be too low for efficient partitioning of this compound into the headspace, or too high, which can negatively affect the absorption by the fiber.[2]Optimize the extraction temperature. A typical starting range for esters is 40-70°C. Perform a temperature study to find the optimal point for this compound.[3][4]
Insufficient extraction time: The system may not have reached equilibrium, resulting in incomplete extraction.Increase the extraction time to ensure equilibrium is reached. Monitor the analyte response at different time points to determine the optimal extraction duration.[4]
Incorrect fiber depth in headspace: Inconsistent placement of the fiber in the vial's headspace can lead to variable results.Ensure the SPME fiber is consistently placed in the same position within the headspace for all samples and standards.[2]
Poor Reproducibility (High %RSD) Variable sample volume: Inconsistent sample volumes will alter the headspace-to-sample ratio, affecting the equilibrium.Use a consistent and precise sample volume for all analyses.[4]
Inconsistent extraction time or temperature: Even small variations in these critical parameters can lead to significant differences in analyte recovery.Use an automated system for precise control of extraction time and temperature. If performing manual SPME, use a timer and a temperature-controlled agitator.
Matrix effects: Components in the sample matrix (e.g., fats, sugars, other volatiles) can interfere with the partitioning of this compound onto the SPME fiber.[3]Sample the headspace rather than direct immersion to minimize matrix interference. Consider matrix modification, such as the addition of salt (e.g., NaCl) to increase the ionic strength of aqueous samples and promote the release of volatiles.[2]
Carryover (Ghost Peaks) Incomplete desorption of the analyte from the fiber: this compound may not be fully desorbed in the GC inlet.Increase the desorption time or temperature in the GC inlet. Ensure the GC inlet liner is clean and appropriate for SPME.
Contaminated SPME fiber: The fiber may retain analyte from a previous high-concentration sample.After each injection, thoroughly bake out the SPME fiber in a separate clean, hot injector or a dedicated fiber conditioning station.
Bent or Broken SPME Fiber Improper needle penetration of the vial septum: Forcing the needle through a tough or misaligned septum can cause damage.Use pre-drilled septa or a septumless injector system if available. When piercing the septum, do so carefully and in a straight line.[2]
Contact with the sample matrix or vial bottom: The exposed fiber is fragile and can break upon contact with surfaces.Carefully control the depth of the fiber to ensure it remains in the headspace and does not touch the sample or the bottom of the vial.

Frequently Asked Questions (FAQs)

Q1: What is the best SPME fiber for this compound analysis?

A1: For general flavor and fragrance analysis, which includes esters like this compound, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often recommended due to its ability to extract a wide range of volatile and semi-volatile compounds.[1] However, the optimal fiber may depend on the specific sample matrix. It is advisable to screen a few different fiber chemistries (e.g., PDMS for nonpolar compounds, Polyacrylate for more polar compounds) to determine the best performance for your application.[5][6]

Q2: Should I use headspace or direct immersion SPME for this compound?

A2: Headspace SPME (HS-SPME) is generally preferred for the analysis of volatile and semi-volatile compounds in complex matrices. This is because it minimizes the exposure of the fiber to non-volatile matrix components that can interfere with the extraction and contaminate the fiber. For a compound like this compound, HS-SPME is the recommended approach.

Q3: How can I improve the sensitivity of my analysis?

A3: To improve sensitivity, you can optimize several parameters:

  • Increase extraction temperature: This will increase the vapor pressure of this compound, leading to a higher concentration in the headspace. However, be aware that excessively high temperatures can decrease the amount of analyte absorbed by the fiber.[2]

  • Increase extraction time: Allow sufficient time for the analyte to reach equilibrium between the sample, headspace, and fiber.

  • Add salt: For aqueous samples, adding a salt like NaCl (salting out) can increase the volatility of this compound and improve its partitioning into the headspace.[2]

  • Agitation: Stirring or agitating the sample during extraction can accelerate the establishment of equilibrium.

Q4: How do I perform quantitative analysis of this compound using SPME?

A4: Quantitative analysis with SPME requires careful control of all experimental parameters to ensure reproducibility. The most common approach is to use an internal standard. A stable isotope-labeled version of this compound would be ideal, but if unavailable, a compound with similar chemical properties (e.g., another long-chain ester) can be used. A calibration curve is then constructed by analyzing standards with known concentrations of this compound and a fixed concentration of the internal standard.

Q5: What are typical GC-MS parameters for this compound analysis after SPME?

A5: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for the analysis of esters. The GC oven temperature program should be optimized to ensure good separation of this compound from other volatile compounds in the sample. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C). The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Quantitative Data Summary

The following table summarizes typical SPME parameters and performance data for the analysis of decanoate esters, which can be used as a starting point for the optimization of this compound analysis. Note that optimal conditions should be empirically determined for your specific application and matrix.

Parameter Value/Range Reference/Comment
SPME Fiber DVB/CAR/PDMS (50/30 µm)Recommended for broad volatile and ester analysis.[1]
Extraction Mode Headspace (HS)Minimizes matrix effects.
Extraction Temperature 40 - 60 °CA study on ethyl decanoate in wine used 40°C.[3][4] Optimization is recommended.
Extraction Time 30 - 60 minTime to reach equilibrium should be determined experimentally.[4]
Agitation Recommended (e.g., 250 rpm)Speeds up equilibration.
Salt Addition (for aqueous samples) 20-30% (w/v) NaClIncreases analyte volatility.[2]
Desorption Temperature 240 - 260 °CShould be high enough for complete desorption without degrading the fiber.
Desorption Time 2 - 5 min
Linearity (R²) (for similar esters) > 0.99Typically achievable with a validated method.[7]
Limit of Detection (LOD) (for similar esters) 0.001 - 0.02 mg/LHighly dependent on the matrix and instrumentation.[7]
Limit of Quantitation (LOQ) (for similar esters) 0.003 - 0.05 mg/LHighly dependent on the matrix and instrumentation.[7]
Recovery (for similar esters) 98.6 - 100.3 %In white rum matrix.[7]

Experimental Protocol: HS-SPME-GC-MS Analysis of this compound

This protocol provides a general procedure for the analysis of this compound in a liquid matrix. It should be optimized for your specific application.

1. Materials and Reagents

  • SPME fiber assembly (e.g., DVB/CAR/PDMS)

  • SPME holder (manual or autosampler)

  • Headspace vials (e.g., 20 mL) with magnetic screw caps (B75204) and PTFE/silicone septa

  • This compound standard

  • Internal standard (e.g., deuterated this compound or another suitable ester)

  • Solvents for standard preparation (e.g., methanol, ethanol)

  • Sodium chloride (for aqueous samples)

  • Heating agitator or water bath with magnetic stirrer

2. Standard Preparation

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Spike each calibration standard and sample with a constant concentration of the internal standard.

3. Sample Preparation

  • Pipette a precise volume of the liquid sample (e.g., 5 mL) into a headspace vial.

  • Add the internal standard.

  • If using an aqueous matrix, add a defined amount of NaCl (e.g., 1.5 g for a 5 mL sample).

  • Immediately seal the vial with a screw cap.

4. SPME Extraction

  • Place the vial in the heating agitator set to the optimized temperature (e.g., 50°C).

  • Allow the sample to equilibrate for a set time (e.g., 10 minutes) with agitation.

  • Expose the SPME fiber to the headspace of the vial for the optimized extraction time (e.g., 45 minutes) with continuous agitation.

  • Retract the fiber into the needle.

5. GC-MS Analysis

  • Immediately insert the SPME fiber into the GC inlet, which is set to the optimized desorption temperature (e.g., 250°C).

  • Desorb the analytes for the optimized time (e.g., 3 minutes) in splitless mode.

  • Start the GC-MS data acquisition.

  • After desorption, retract the fiber and place it in a heated conditioning station or a separate clean, hot injector to prevent carryover.

6. Data Analysis

  • Identify the this compound and internal standard peaks based on their retention times and mass spectra.

  • Integrate the peak areas.

  • Calculate the ratio of the this compound peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration ratio for the calibration standards.

  • Determine the concentration of this compound in the samples using the calibration curve.

Visualizations

SPME_Optimization_Workflow start Start Optimization fiber_selection Select SPME Fiber (e.g., DVB/CAR/PDMS) start->fiber_selection temp_opt Optimize Extraction Temperature fiber_selection->temp_opt time_opt Optimize Extraction Time temp_opt->time_opt agitation_opt Optimize Agitation Speed time_opt->agitation_opt matrix_mod Consider Matrix Modification (e.g., Salt Addition) agitation_opt->matrix_mod desorption_opt Optimize Desorption Parameters (Time/Temp) matrix_mod->desorption_opt validation Method Validation (Linearity, LOD, LOQ, Recovery) desorption_opt->validation end Final Analytical Method validation->end

Caption: Workflow for SPME parameter optimization.

SPME_Parameter_Relationships cluster_params SPME Parameters cluster_outcomes Analytical Outcomes temp Extraction Temperature sensitivity Sensitivity temp->sensitivity +/- reproducibility Reproducibility temp->reproducibility control time Extraction Time time->sensitivity + time->reproducibility control fiber Fiber Type fiber->sensitivity selection accuracy Accuracy fiber->accuracy selection matrix Matrix Effects (pH, Ionic Strength) matrix->sensitivity - matrix->accuracy -

Caption: Key SPME parameter relationships.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Propyl Decanoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of esters such as propyl decanoate (B1226879) is critical in various fields, including pharmaceutical development, flavor and fragrance analysis, and quality control. The selection of an appropriate analytical method is paramount to ensure data reliability, sensitivity, and accuracy. This guide provides a detailed comparison of two primary chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the quantification of propyl decanoate, supported by representative experimental data and protocols.

Methodology Comparison: GC vs. HPLC

This compound (CH₃(CH₂)₈COO(CH₂)₂CH₃) is a volatile, non-polar ester. These chemical properties are key determinants for selecting the optimal analytical technique.

  • Gas Chromatography (GC): This is the preferred and most common method for analyzing volatile compounds like this compound. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase inside a capillary column. Flame Ionization Detection (FID) is a robust and highly sensitive method for quantifying hydrocarbons, making GC-FID an ideal choice.

  • High-Performance Liquid Chromatography (HPLC): This technique separates compounds in a liquid phase. For a non-polar analyte like this compound, a reversed-phase column would be used. However, a significant challenge is detection. This compound lacks a UV-absorbing chromophore, rendering standard UV-Vis detectors ineffective. Therefore, a universal detector, such as a Refractive Index Detector (RID), is necessary. HPLC is generally better suited for non-volatile or thermally unstable compounds.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics for GC-FID and HPLC-RID methods for the quantification of medium-chain fatty acid esters, which serve as a proxy for this compound. These parameters are defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID)Key Considerations
Linearity (r²) > 0.995[4]> 0.999[5]Both methods can achieve excellent linearity, but GC-FID often covers a wider dynamic range.
Accuracy (% Recovery) 98 - 102%[6]96 - 109%[5]Both methods demonstrate high accuracy with proper standard preparation.
Precision (%RSD) < 5%[6][7]< 2%[5]Both techniques offer excellent precision. HPLC-RID may show slightly lower RSD in ideal conditions.
Limit of Detection (LOD) 0.2 - 0.6 µg/mL[7]~15 µg/mL (analyte dependent)GC-FID is significantly more sensitive, with LOD values typically one to two orders of magnitude lower.
Limit of Quantification (LOQ) 0.6 - 1.7 µg/mL[7]~50 µg/mL (analyte dependent)The higher LOQ for HPLC-RID makes it less suitable for trace-level analysis.

Note: Data presented are representative values for analogous fatty acid esters and may vary based on the specific instrumentation and experimental conditions.

Visualized Workflows and Logic

The following diagrams illustrate the typical workflow for analytical method validation and the decision process for selecting an appropriate technique for ester analysis.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation (ICH Q2 R1) cluster_2 Phase 3: Implementation Dev Define Analytical Goal (e.g., Assay, Impurity Test) Select Select Technique (GC, HPLC, etc.) Dev->Select Optimize Optimize Parameters (Column, Mobile/Gas Phase, Temp) Select->Optimize Spec Specificity Optimize->Spec Begin Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec Limits LOD & LOQ Prec->Limits Robust Robustness Limits->Robust SOP Write Standard Operating Procedure (SOP) Robust->SOP Validation Complete Routine Routine Analysis & System Suitability Testing SOP->Routine

Caption: A typical workflow for analytical method validation.

G Start Analyze this compound? IsVolatile Is the analyte volatile & thermally stable? Start->IsVolatile HasChromophore Does it have a UV chromophore? IsVolatile->HasChromophore No UseGC Use Gas Chromatography (GC) (e.g., GC-FID) IsVolatile->UseGC Yes UseHPLC_UV Use HPLC with UV Detector HasChromophore->UseHPLC_UV Yes UseHPLC_Universal Use HPLC with Universal Detector (RID, ELSD) HasChromophore->UseHPLC_Universal No ConsiderDeriv Consider Derivatization for UV detection UseHPLC_Universal->ConsiderDeriv

Caption: Decision logic for selecting an analytical method.

Experimental Protocols

Detailed methodologies are provided below for the quantification of this compound using GC-FID and a prospective HPLC-RID method.

Protocol 1: Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is highly suitable for the direct quantification of this compound in various matrices.

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like hexane (B92381) or isooctane.

    • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range (e.g., 1 µg/mL to 100 µg/mL).

    • Prepare sample solutions by dissolving or extracting the matrix in the same solvent to a known volume. If necessary, use an internal standard (e.g., methyl nonadecanoate) for improved precision.

  • Instrumentation and Conditions:

    • Instrument: Gas Chromatograph with Flame Ionization Detector (GC-FID).

    • Column: A mid-polar capillary column, such as a DB-WAX or similar (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

    • Injection: 1 µL injection volume with a split ratio (e.g., 50:1) to prevent column overload.

    • Temperatures:

      • Inlet: 250 °C

      • Detector: 280 °C

    • Oven Program:

      • Initial Temperature: 70 °C, hold for 2 minutes.

      • Ramp: Increase at 10 °C/min to 240 °C.

      • Hold: Hold at 240 °C for 5 minutes.

  • Data Analysis:

    • Identify the this compound peak in the chromatograms based on its retention time from the standard injections.

    • Integrate the peak area for each standard and sample.

    • Construct a calibration curve by plotting peak area versus concentration for the standards.

    • Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Protocol 2: High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID)

This method is a viable alternative if GC is unavailable, but it is less sensitive and has more limitations.

  • Sample and Standard Preparation:

    • Prepare a stock solution and calibration standards as described for GC, but use the mobile phase as the solvent. The concentration range will need to be higher due to lower sensitivity (e.g., 50 µg/mL to 1000 µg/mL).

    • All solutions must be filtered through a 0.45 µm filter.

    • Sample preparation must avoid any solvents that differ significantly in refractive index from the mobile phase.

  • Instrumentation and Conditions:

    • Instrument: HPLC system with a Refractive Index Detector (RID).

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).

    • Mobile Phase: Isocratic elution is required for RID. A mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v) is a common starting point. The mobile phase must be thoroughly degassed.

    • Flow Rate: 1.0 mL/min.

    • Temperature: The column and RID cell must be thermostatically controlled to the same temperature (e.g., 35 °C) to minimize baseline drift.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Allow the RID to warm up and the baseline to stabilize completely (this can take 1-2 hours).

    • Identify and integrate the this compound peak.

    • Construct the calibration curve and calculate sample concentrations as described for the GC-FID method.

Conclusion and Recommendation

For the quantitative analysis of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is the superior and recommended method . Its high sensitivity, robustness, and direct applicability to volatile esters make it the industry standard.[8][9]

HPLC with a universal detector like RID can be used but is hampered by significantly lower sensitivity and restrictions to isocratic elution, which complicates the analysis of complex mixtures.[10][11] The choice of method should ultimately be guided by the specific requirements of the analysis, such as the expected concentration of the analyte, the complexity of the sample matrix, and the available instrumentation.

References

Propyl Decanoate: A Comparative Analysis of its Performance as a Fatty Acid Ester in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of topical and transdermal drug delivery, the selection of appropriate excipients is paramount to ensure optimal therapeutic efficacy. Among these, fatty acid esters play a crucial role as penetration enhancers, facilitating the transport of active pharmaceutical ingredients (APIs) across the skin's formidable barrier, the stratum corneum. This guide provides a comprehensive comparative analysis of propyl decanoate (B1226879) against other commonly used fatty acid esters, supported by experimental data and detailed methodologies, to aid in formulation development.

Physicochemical Properties: A Comparative Overview

The performance of a fatty acid ester as a penetration enhancer is intrinsically linked to its physicochemical properties. Factors such as molecular weight, boiling point, density, and lipophilicity (logP) influence its interaction with the stratum corneum and its ability to solubilize and transport APIs. A summary of these properties for propyl decanoate and other relevant fatty acid esters is presented below.

Fatty Acid EsterMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)logP (o/w) (est.)
This compound C13H26O2214.34253.00 - 256.000.850 - 0.865 @ 25°C5.371
Isopropyl MyristateC17H34O2270.45192.5 @ 20 mmHg~0.857.73
Isopropyl PalmitateC19H38O2298.5160 @ 2 mmHg~0.8528.86
Ethyl OleateC20H38O2310.5216 - 218 @ 15 mmHg~0.878.63
Methyl LaurateC13H26O2214.342620.875.51
Ethyl LaurateC14H28O2228.372690.866.07
Propyl LaurateC15H30O2242.4285.50.866.63

Note: Data compiled from various sources.[1][2] Boiling points are at 760 mmHg unless otherwise specified. LogP values are estimated.

Mechanism of Action: Disruption of the Stratum Corneum

Fatty acid esters, including this compound, primarily enhance skin penetration by disrupting the highly organized lipid structure of the stratum corneum.[3] This mechanism involves the insertion of the ester molecules into the intercellular lipid lamellae, leading to an increase in fluidity and the creation of more permeable pathways for drug molecules to traverse. The alkyl chain length and the nature of the alcohol moiety of the ester influence the extent of this disruption.

cluster_0 Mechanism of Penetration Enhancement This compound This compound Stratum Corneum Lipids Stratum Corneum Lipids This compound->Stratum Corneum Lipids intercalates into Disruption Disruption Stratum Corneum Lipids->Disruption leads to Increased Fluidity Increased Fluidity Disruption->Increased Fluidity results in Enhanced Drug Permeation Enhanced Drug Permeation Increased Fluidity->Enhanced Drug Permeation facilitates

Mechanism of action for this compound.

Comparative Performance: In Vitro Skin Permeation Studies

The efficacy of penetration enhancers is typically evaluated through in vitro skin permeation studies using Franz diffusion cells. These experiments measure the flux of a drug across a skin membrane (human or animal) from a topical formulation. While direct comparative studies for this compound against a wide array of other esters are limited, the existing literature on structure-activity relationships for fatty acid esters allows for an informed analysis.

Studies have shown that the permeation enhancement of ibuprofen (B1674241) can be significantly increased by its conjugation with l-valine (B1682139) alkyl esters, with the propyl ester derivative demonstrating a high rate of transport through porcine skin.[4] Another study on ibuprofen permeation from medical patches found that various enhancers, including fatty acids and their derivatives, increased the permeation rate, with some patches showing a nearly 2.8-fold increase in permeability compared to those without enhancers.[5]

Experimental Protocol: In Vitro Skin Permeation using Franz Diffusion Cells

The following is a generalized protocol for assessing the skin permeation enhancement of fatty acid esters like this compound.

cluster_1 Experimental Workflow: Franz Diffusion Cell Assay A 1. Skin Membrane Preparation (e.g., excised human or animal skin) B 2. Mount Skin on Franz Cell A->B C 3. Add Receptor Medium (e.g., PBS, maintained at 37°C) B->C D 4. Apply Formulation (containing API and enhancer) to donor compartment C->D E 5. Sample Receptor Medium at predetermined time intervals D->E F 6. Analyze Samples (e.g., using HPLC) E->F G 7. Calculate Flux and Enhancement Ratio F->G

Workflow for in vitro skin permeation study.

Methodology:

  • Skin Preparation: Full-thickness abdominal skin from a suitable animal model (e.g., rat or pig) or human cadaver skin is carefully excised and dermatomed to a uniform thickness (typically 500-750 µm).

  • Franz Cell Assembly: The prepared skin membrane is mounted between the donor and receptor compartments of a Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Medium: The receptor compartment is filled with a suitable receptor medium, such as phosphate-buffered saline (PBS, pH 7.4), which is continuously stirred and maintained at 37°C to mimic physiological conditions.

  • Formulation Application: A precisely measured amount of the test formulation (containing the API and the fatty acid ester as a penetration enhancer) is applied to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor medium are withdrawn and replaced with fresh, pre-warmed medium to maintain sink conditions.

  • Analysis: The concentration of the API in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The enhancement ratio (ER) is calculated by dividing the Jss of the formulation with the enhancer by the Jss of the control formulation (without the enhancer).

Logical Relationships in Formulation Development

The selection of a penetration enhancer is a critical decision in the development of a topical or transdermal formulation. The choice depends on a variety of factors, including the physicochemical properties of the API, the desired release profile, and the potential for skin irritation.

cluster_2 Decision Pathway for Enhancer Selection API_Properties API Physicochemical Properties (MW, logP, Solubility) Enhancer_Selection Enhancer Selection API_Properties->Enhancer_Selection Desired_Profile Desired Drug Delivery Profile Desired_Profile->Enhancer_Selection Propyl_Decanoate This compound Enhancer_Selection->Propyl_Decanoate Consider Other_Esters Other Fatty Acid Esters Enhancer_Selection->Other_Esters Consider Formulation Optimized Formulation Propyl_Decanoate->Formulation Other_Esters->Formulation Irritation_Potential Skin Irritation Potential Irritation_Potential->Enhancer_Selection

Factors influencing enhancer selection.

Conclusion

This compound, a medium-chain fatty acid ester, demonstrates promising potential as a skin penetration enhancer. Its physicochemical properties are comparable to other effective esters used in topical and transdermal formulations. The primary mechanism of action involves the reversible disruption of the stratum corneum's lipid barrier, thereby facilitating drug permeation. While direct, extensive comparative data for this compound is an area for further research, existing studies on related fatty acid esters provide a strong basis for its consideration in formulation development. The selection of this compound or any other fatty acid ester should be guided by rigorous in vitro permeation testing to ensure optimal performance and compatibility with the specific API and formulation vehicle.

References

A Comparative Analysis of Propyl Decanoate and Ethyl Decanoate Flavor Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Common Flavor Esters

In the realm of flavor chemistry, the selection of appropriate esters is paramount in achieving desired sensory outcomes in food products, pharmaceuticals, and other consumer goods. Propyl decanoate (B1226879) and ethyl decanoate, both esters of decanoic acid, are frequently utilized for their characteristic fruity and waxy aroma profiles. This guide provides a comprehensive comparison of their flavor profiles, supported by available data and detailed experimental methodologies for their evaluation.

Comparative Flavor Profile

Table 1: Compiled Sensory Descriptors for Propyl Decanoate and Ethyl Decanoate

Sensory Attribute CategoryThis compoundEthyl Decanoate
Fruity Fruity[1]Sweet, Fruity, Apple, Tropical Fruits[2][3]
Waxy/Fatty Waxy, Fatty, Oily[1]Waxy, Fatty/Oily[2]
Green/Vegetable Green Vegetable[1]-
Woody Woody[1]-
Alcoholic -Wine, Cognac, Brandy[2]
Other Sweet-

Odor Detection Threshold:

  • Ethyl Decanoate: The odor detection threshold in wine has been reported as 510 ppb.

Experimental Protocols

To conduct a rigorous comparative analysis of this compound and ethyl decanoate, a combination of sensory evaluation and instrumental analysis is recommended. The following are detailed methodologies for key experiments.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

This method provides a systematic approach to quantify the sensory attributes of the two esters using a trained panel.

1. Panelist Selection and Training:

  • Screening: Recruit 10-12 individuals. Screen candidates for their ability to discriminate between different tastes and aromas and to articulate their sensory experiences.

  • Training: Conduct a comprehensive training program (20-40 hours). Panelists will develop a consensus on a specific vocabulary (lexicon) to describe the aroma and flavor attributes of the esters. Reference standards for each descriptor (e.g., specific fruits for "fruity," beeswax for "waxy") should be provided to calibrate the panel.

2. Sample Preparation:

  • Prepare solutions of this compound and ethyl decanoate at various concentrations in a neutral solvent (e.g., deodorized mineral oil for aroma assessment, or a 5% sucrose (B13894) solution for flavor evaluation).

  • Samples should be presented in identical, opaque, and odor-free containers, coded with random three-digit numbers.

3. Evaluation Procedure:

  • Conduct the evaluation in individual sensory booths under controlled lighting and temperature to minimize distractions.

  • Panelists will evaluate the samples and rate the intensity of each agreed-upon sensory attribute on a continuous line scale (e.g., a 15-cm line anchored with "low" and "high").

4. Data Analysis:

  • Convert the intensity ratings from the line scales into numerical data.

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the sensory profiles of the two esters.

  • Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their attributes.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds.

1. Sample Preparation:

  • Prepare solutions of this compound and ethyl decanoate in a suitable volatile solvent (e.g., dichloromethane).

2. GC-MS/O System:

  • Utilize a gas chromatograph coupled with both a mass spectrometer (MS) and an olfactometry port. The column effluent is split between the two detectors.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-Wax).

    • Injector: Split/splitless injector at a temperature of 250°C.

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 250°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

3. Olfactometry:

  • A trained assessor sniffs the effluent from the olfactometry port and records the retention time and a descriptor for each detected odor.

  • The intensity of each odor can also be rated.

4. Mass Spectrometry:

  • The MS detector will identify the compounds eluting at the retention times corresponding to the detected odors.

5. Data Analysis:

  • Correlate the olfactometry data with the mass spectrometry data to create an "aromagram" that links specific chemical compounds to their perceived aroma.

Logical and Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive comparative study of this compound and ethyl decanoate.

G cluster_0 Sample Preparation cluster_1 Sensory Evaluation cluster_2 Instrumental Analysis cluster_3 Data Integration & Comparison Propyl_Decanoate This compound QDA Quantitative Descriptive Analysis (QDA) Propyl_Decanoate->QDA GC_O Gas Chromatography-Olfactometry (GC-O) Propyl_Decanoate->GC_O GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Propyl_Decanoate->GC_MS Ethyl_Decanoate Ethyl Decanoate Ethyl_Decanoate->QDA Ethyl_Decanoate->GC_O Ethyl_Decanoate->GC_MS Sensory_Data Sensory Profile Data QDA->Sensory_Data Sensory_Panel Trained Sensory Panel Sensory_Panel->QDA Comparative_Analysis Comparative Flavor Profile Analysis Sensory_Data->Comparative_Analysis Instrumental_Data Chemical & Odor Data GC_O->Instrumental_Data GC_MS->Instrumental_Data Instrumental_Data->Comparative_Analysis

Caption: Experimental workflow for comparative flavor analysis.

Signaling Pathway of Flavor Perception

The perception of flavor, particularly aroma, is initiated by the interaction of volatile compounds with specific receptors in the nasal cavity. This process involves a complex signaling cascade, primarily mediated by G-protein coupled receptors (GPCRs).

G cluster_0 Odorant Binding & Receptor Activation cluster_1 Signal Transduction Cascade cluster_2 Cellular Response & Signal Transmission Odorant Odorant Molecule (Propyl/Ethyl Decanoate) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Leads to Ca_Influx Ca2+ Influx Depolarization->Ca_Influx Triggers Neurotransmitter Neurotransmitter Release Ca_Influx->Neurotransmitter Causes Signal_to_Brain Signal to Olfactory Bulb Neurotransmitter->Signal_to_Brain Transmits

Caption: Olfactory signaling pathway for ester perception.

References

A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for Propyl Decanoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of compounds like propyl decanoate (B1226879) is essential for quality control, formulation development, and metabolic studies. The two primary analytical techniques for such analyses are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on various factors including the analyte's properties, the sample matrix, and the specific analytical requirements. This guide provides an objective comparison of GC-MS and HPLC for the analysis of propyl decanoate, supported by experimental data and detailed methodologies, to aid in method selection and cross-validation.

Quantitative Performance Comparison

A critical aspect of cross-validating these two techniques is the comparison of their analytical performance. The following table summarizes key validation parameters for both GC-MS and HPLC. It is important to note that specific values can vary depending on the instrumentation, sample matrix, and the exact methodology employed.[1]

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Key Considerations
Precision (%RSD) < 10%< 5%Both methods demonstrate good precision, with HPLC often showing slightly better performance.[1]
Accuracy (Recovery %) 85 - 115%90 - 110%Comparable recovery rates are achievable with optimized extraction procedures.[1]
Linearity (r²) > 0.99> 0.99Both techniques exhibit excellent linearity over a defined concentration range.[1]
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL~0.1 - 0.5 µg/mLGC-MS generally offers higher sensitivity.[1]
Limit of Quantification (LOQ) ~0.05 - 0.5 µg/mL~0.5 - 2.0 µg/mLConsistent with its lower LOD, GC-MS typically has a lower LOQ.[1]
Selectivity Very HighGood to HighThe mass spectrometric detection in GC-MS provides excellent selectivity based on unique fragmentation patterns.[2] HPLC selectivity is dependent on chromatographic resolution.
Throughput HighLowerGC-MS often has shorter run times. HPLC throughput can be reduced by the need for derivatization.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using both GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like this compound.[3]

1. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable volatile solvent such as hexane (B92381) or dichloromethane (B109758) to a known concentration.

  • For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be employed to isolate and pre-concentrate the analyte.[2]

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

2. GC-MS Instrumentation and Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.[4]

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).[4]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[5]

  • Injector Temperature: 250 °C.[5]

  • Injection Mode: Split or splitless, depending on the sample concentration.[4]

  • Oven Temperature Program: Initial temperature of 70°C, hold for 3 minutes, then ramp to 240°C at a rate of 5°C/min, and hold for 5 minutes.[6]

  • MS Detector: Electron Impact (EI) ionization.[1]

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the this compound peak by its retention time and characteristic mass spectrum.

  • Quantify the analyte by creating a calibration curve from the analysis of standard solutions of known concentrations.

High-Performance Liquid Chromatography (HPLC) Protocol

For non-volatile or thermally labile compounds, HPLC is the preferred method.[7] Since this compound lacks a strong chromophore for UV detection, a derivatization step to attach a UV-absorbing or fluorescent tag is often necessary, or a universal detector like a Charged Aerosol Detector (CAD) can be used.[8][9]

1. Sample Preparation (with UV detection after derivatization):

  • Hydrolysis: The this compound sample is first hydrolyzed to decanoic acid. This can be achieved by saponification with 0.5 M methanolic NaOH at 100°C for 10 minutes.[1]

  • Acidification and Extraction: Acidify the solution and extract the resulting decanoic acid with a non-polar solvent like hexane.[1]

  • Derivatization: Evaporate the solvent and react the decanoic acid residue with a derivatizing agent such as 4-bromophenacyl bromide (p-BPB) to attach a UV-active group.[8]

  • Dissolve the derivatized sample in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.[6]

2. HPLC Instrumentation and Conditions:

  • Instrument: HPLC system equipped with a UV detector or a Charged Aerosol Detector (CAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the derivatizing agent (e.g., 254 nm for p-BPB).

  • Injection Volume: 10-20 µL.[4]

3. Data Analysis:

  • Identify the peak of the derivatized this compound by comparing its retention time with that of a derivatized standard.

  • Quantify the compound by constructing a calibration curve using a series of standard solutions of known concentrations.

Cross-Validation Workflow

The cross-validation of GC-MS and HPLC methods is a systematic process to ensure that both techniques provide comparable and reliable results for the analysis of this compound.[6] The logical workflow for this process is illustrated below.

CrossValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Cross-Validation cluster_3 Conclusion Dev_GCMS Develop & Optimize GC-MS Method Val_GCMS Validate GC-MS Method (Linearity, Precision, Accuracy, LOD, LOQ) Dev_GCMS->Val_GCMS Dev_HPLC Develop & Optimize HPLC Method Val_HPLC Validate HPLC Method (Linearity, Precision, Accuracy, LOD, LOQ) Dev_HPLC->Val_HPLC Sample_Analysis Analyze Identical Samples with Both Validated Methods Val_GCMS->Sample_Analysis Val_HPLC->Sample_Analysis Data_Comparison Statistically Compare Results (e.g., t-test, Bland-Altman plot) Sample_Analysis->Data_Comparison Conclusion Equivalence Assessment Data_Comparison->Conclusion

Workflow for the cross-validation of GC-MS and HPLC methods.

References

Comparative study of acid-catalyzed versus enzymatic synthesis of esters

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Acid-Catalyzed Versus Enzymatic Synthesis of Esters

For researchers, scientists, and drug development professionals, the synthesis of esters is a fundamental process with applications ranging from the creation of active pharmaceutical ingredients to the formulation of drug delivery systems. The choice between a traditional acid-catalyzed approach, such as the Fischer esterification, and a more modern enzymatic route can significantly influence reaction efficiency, product purity, scalability, and environmental impact. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in making informed decisions for specific research and development needs.

At a Glance: Performance Comparison

The following table summarizes the key performance indicators for both acid-catalyzed and enzymatic ester synthesis, providing a clear comparison of their respective advantages and disadvantages.

ParameterAcid-Catalyzed Synthesis (Fischer Esterification)Enzymatic Synthesis (Lipase-Catalyzed)
Catalyst Strong mineral acids (e.g., H₂SO₄, HCl, p-TsOH)[1]Lipases (e.g., from Candida antarctica, Rhizomucor miehei)[1]
Reaction Temperature High (typically 60–250°C)[1][2]Mild (typically 30–70°C)[1]
Reaction Time 1–24 hours[1][3]1–72 hours[1]
Yield Generally high, can exceed 95% with efficient water removal[1][4][5]Variable, can be >90% under optimized conditions[1][2][6]
Substrate Specificity Low, esterifies a broad range of carboxylic acids and alcohols[1]High (regio-, chemo-, and stereospecificity)[1][7]
Byproducts Water (must be removed to drive equilibrium), potential for side reactions at high temperatures[1][5]Water (can be managed by reaction conditions)[1]
Solvent Often excess alcohol or a non-polar solvent to facilitate water removal[3]Can be performed in organic solvents or solvent-free systems[1][8]
Environmental Impact Use of corrosive and hazardous acids, high energy consumption[1][9]"Green" and sustainable, biodegradable catalyst, lower energy consumption[1][6]
Catalyst Reusability Difficult and often not feasible for homogeneous catalysts[9]High, especially with immobilized enzymes[1][6][10]
Product Purity Can require extensive purification to remove catalyst and byproducts[1]High purity is often achieved with minimal purification[7]

Reaction Mechanisms

The fundamental difference between the two methods lies in their reaction mechanisms. Acid-catalyzed esterification proceeds through a series of protonation and nucleophilic attack steps, while enzymatic synthesis involves the formation of an acyl-enzyme intermediate.

AcidCatalyzedMechanism Reactants Carboxylic Acid + Alcohol Protonation Protonation of Carbonyl Oxygen Reactants->Protonation + H⁺ ProtonatedAcid Protonated Carboxylic Acid Protonation->ProtonatedAcid NucleophilicAttack Nucleophilic Attack by Alcohol ProtonatedAcid->NucleophilicAttack TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer ProtonatedIntermediate Protonated Intermediate ProtonTransfer->ProtonatedIntermediate WaterElimination Elimination of Water ProtonatedIntermediate->WaterElimination ProtonatedEster Protonated Ester WaterElimination->ProtonatedEster Deprotonation Deprotonation ProtonatedEster->Deprotonation - H⁺ Products Ester + Water Deprotonation->Products EnzymaticMechanism Reactants Carboxylic Acid + Lipase AcylEnzymeFormation Formation of Acyl-Enzyme Intermediate Reactants->AcylEnzymeFormation AcylEnzyme Acyl-Enzyme Intermediate AcylEnzymeFormation->AcylEnzyme - H₂O NucleophilicAttack Nucleophilic Attack by Alcohol AcylEnzyme->NucleophilicAttack + Alcohol TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate EsterRelease Release of Ester TetrahedralIntermediate->EsterRelease Products Ester + Regenerated Lipase EsterRelease->Products FischerEsterificationWorkflow start Start reactants Combine Carboxylic Acid, Alcohol, and Acid Catalyst start->reactants reflux Heat under Reflux reactants->reflux cool Cool Reaction Mixture reflux->cool wash Wash with Water and Bicarbonate cool->wash separate Separate Organic Layer wash->separate dry Dry with Anhydrous Salt separate->dry isolate Isolate Product (Evaporation/Distillation) dry->isolate end End isolate->end EnzymaticSynthesisWorkflow start Start reactants Combine Carboxylic Acid, Alcohol, and Immobilized Enzyme start->reactants incubate Incubate with Agitation at Controlled Temperature reactants->incubate separate_enzyme Separate Immobilized Enzyme (Filtration) incubate->separate_enzyme reuse_enzyme Reuse Enzyme separate_enzyme->reuse_enzyme isolate Isolate Product from Mixture separate_enzyme->isolate end End isolate->end

References

A Comparative Guide to European Pharmacopoeia Reference Standards for Ester Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of European Pharmacopoeia (EP) reference standards and analytical methodologies for the analysis of esters in pharmaceutical products. It explores the established gas chromatography (GC) method for fatty acid esters, alongside alternative high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) methods for other ester-containing drug substances. This guide is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their specific needs.

Data Presentation: Comparison of Analytical Techniques for Ester Analysis

The following table summarizes the key performance characteristics of the official EP method for fatty acid methyl esters (FAMEs) by GC, and common alternative methods like HPLC and SFC used for the analysis of various ester-containing compounds.

ParameterEP Method (GC for FAMEs)High-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Principle Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation using a supercritical fluid as the mobile phase, offering properties of both gas and liquid chromatography.
EP Reference Standard Example FAME 6 Compound Mix (for EP 2.4.22)Acetylsalicylic Acid CRS, Methylparaben CRSNot yet widely established in EP monographs for routine analysis.
Applicability Primarily for volatile and thermally stable esters, such as fatty acid methyl esters.Broad applicability to a wide range of esters, including non-volatile and thermally labile compounds.[1][2]Suitable for a wide range of compounds, particularly for chiral separations and thermally labile molecules.[3][4]
Selectivity High, especially when coupled with a mass spectrometer (GC-MS).High, with a wide variety of column chemistries and mobile phases available for method optimization.[5]Offers different selectivity compared to HPLC and GC, providing an orthogonal separation technique.[6]
Sensitivity High, particularly with flame ionization detection (FID) or mass spectrometry (MS).Good sensitivity, which can be enhanced with detectors like UV-Vis, fluorescence, or mass spectrometry (LC-MS).[1][2]High sensitivity, especially when coupled with mass spectrometry (SFC-MS).[6]
Analysis Time Generally faster for volatile compounds.Can be slower than GC, but modern UHPLC systems offer rapid analysis times.Typically faster than HPLC due to the low viscosity of the mobile phase.[4]
Solvent Consumption Lower solvent consumption compared to HPLC.Higher solvent consumption, although modern systems are more efficient.Significantly lower organic solvent consumption compared to HPLC, making it a "greener" technique.[3][4]

Experimental Protocols

European Pharmacopoeia Method: Analysis of Fatty Acid Composition by Gas Chromatography (based on EP 2.4.22)

This method is intended for determining the fatty acid composition of a sample after conversion of the fatty acids to their methyl esters (FAMEs).

a) Reference Standard Preparation:

A reference mixture of FAMEs with a known composition, such as the "Fatty Acid Methyl Ester (FAME) 6 Compound Mix according to European Pharmacopoeia (EP) Chapter 2.4.22-1," is used for system suitability testing and identification.

b) Sample Preparation (Transesterification):

The ester-containing sample is subjected to a transesterification reaction to convert the fatty acids into their corresponding methyl esters. A common method involves reaction with a solution of sodium methoxide (B1231860) in methanol.

c) Chromatographic Conditions:

  • Column: A capillary column with a suitable stationary phase (e.g., polyethylene (B3416737) glycol).

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: A programmed temperature gradient is typically used to ensure the elution of all FAMEs.

  • Injector and Detector Temperature: Maintained at a high temperature to ensure vaporization of the sample and prevent condensation.

  • Detector: Flame Ionization Detector (FID).

d) System Suitability:

The resolution between critical pairs of FAMEs in the reference chromatogram is evaluated to ensure the system is performing adequately.

e) Data Analysis:

The percentage of each fatty acid is calculated by determining the area of the corresponding peak as a percentage of the sum of the areas of all the peaks in the chromatogram.

Alternative Method: HPLC Analysis of Acetylsalicylic Acid Impurities (based on EP Monograph 0309)

This method is used to determine the level of impurities in Acetylsalicylic Acid.

a) Reference Standard Preparation:

Reference solutions of Acetylsalicylic Acid CRS and its specified impurities are prepared at known concentrations.

b) Sample Preparation:

A solution of the Acetylsalicylic Acid sample is prepared in the mobile phase.

c) Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV spectrophotometer at a specified wavelength (e.g., 237 nm).

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C).

d) System Suitability:

The resolution between the main peak (acetylsalicylic acid) and its critical impurities is assessed using the reference solution to ensure adequate separation.[7]

e) Data Analysis:

The peak areas of the impurities in the sample chromatogram are compared to the peak area of the corresponding reference standard to quantify the impurity levels. The monograph specifies the limits for each impurity.[7]

Mandatory Visualization

Experimental Workflow for Ester Analysis in Pharmaceuticals

Ester_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_analysis Data Analysis and Reporting Sample Ester-containing Drug Substance/Product Extraction Extraction of Ester Sample->Extraction Derivatization Derivatization (e.g., for GC) Extraction->Derivatization If required Dissolution Dissolution in Mobile Phase (for HPLC/SFC) Extraction->Dissolution GC Gas Chromatography (GC) Derivatization->GC HPLC High-Performance Liquid Chromatography (HPLC) Dissolution->HPLC SFC Supercritical Fluid Chromatography (SFC) Dissolution->SFC Data_Acquisition Data Acquisition GC->Data_Acquisition HPLC->Data_Acquisition SFC->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Quantification Quantification vs. Reference Standard Peak_Integration->Quantification Report Report Generation Quantification->Report

Caption: A generalized workflow for the analysis of esters in pharmaceutical products.

Logical Relationship for Validation of Alternative Analytical Procedures (based on EP 5.27)

Alternative_Method_Validation Start Need for an Alternative Analytical Procedure EP_Method Official EP Method Start->EP_Method Alternative_Method Proposed Alternative Method (e.g., HPLC, SFC) Start->Alternative_Method Comparability Comparability Study (EP 5.27) EP_Method->Comparability Validation Method Validation of Alternative Procedure (ICH Q2(R1)) Alternative_Method->Validation Validation->Comparability Equivalence Demonstration of Equivalence (Statistical Analysis) Comparability->Equivalence Implementation Implementation for Routine Quality Control Equivalence->Implementation If successful

Caption: Logical steps for validating an alternative analytical procedure against an official EP method.

References

A Guide to Inter-Laboratory Comparison of Propyl Decanoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propyl decanoate (B1226879) is an ester with applications in the pharmaceutical, food, and fragrance industries. Ensuring the accuracy and consistency of its quantification across different laboratories is crucial for quality control and regulatory compliance. Inter-laboratory comparisons (ILCs) or proficiency tests (PTs) are essential tools for evaluating the performance of analytical laboratories and the reliability of the methods they employ.[1][2][3] This guide provides a framework for conducting an inter-laboratory comparison for the analysis of propyl decanoate, complete with a detailed experimental protocol, hypothetical performance data, and workflow visualizations.

This guide is intended for researchers, scientists, and drug development professionals to understand the process of an ILC and to have a practical analytical method for this compound. While the data presented here is hypothetical, it reflects the typical outcomes of such a study and serves as a practical example for data presentation and evaluation.

The Inter-Laboratory Study Design

The hypothetical study outlined here is a proficiency test. In this scenario, a central organizing body prepares and distributes a homogenous sample of this compound in a common pharmaceutical excipient matrix (e.g., medium-chain triglycerides) to a number of participating laboratories. Each laboratory is tasked with analyzing the sample and reporting the concentration of this compound.

The primary objectives of such a study are:

  • To assess the proficiency of each participating laboratory in quantifying this compound.

  • To identify potential biases or systematic errors in analytical procedures.

  • To provide a basis for laboratories to improve their analytical performance.

  • To evaluate the robustness of a standard analytical method.

The workflow for this inter-laboratory comparison is depicted below.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Submission & Evaluation Organizer Organizer Sample_Prep Preparation of Homogenous This compound Sample Organizer->Sample_Prep Distribution Distribution to Participating Labs Sample_Prep->Distribution Lab_A Laboratory A Distribution->Lab_A Lab_B Laboratory B Distribution->Lab_B Lab_C Laboratory C Distribution->Lab_C Lab_N Laboratory N Distribution->Lab_N Analysis Sample Analysis using Standard Protocol Lab_A->Analysis Lab_B->Analysis Lab_C->Analysis Lab_N->Analysis Data_Submission Submission of Results to Organizer Analysis->Data_Submission Statistical_Analysis Statistical Analysis (e.g., z-scores) Data_Submission->Statistical_Analysis Report Issuance of Performance Report Statistical_Analysis->Report

Workflow for the Inter-laboratory Comparison Study.

Experimental Protocol: Quantification of this compound by GC-FID

The following is a standardized protocol for the quantitative analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID). Participating laboratories in the ILC would be required to adhere to this method to ensure comparability of results.

1. Scope This method is applicable for the quantification of this compound in a non-volatile matrix.

2. Principle The sample is diluted in a suitable solvent and an internal standard is added. The diluted sample is then injected into a gas chromatograph where this compound is separated from other components and detected by a flame ionization detector (FID). Quantification is based on the ratio of the peak area of this compound to that of the internal standard.

3. Reagents and Materials

  • This compound, reference standard (≥98% purity)

  • Internal Standard (IS): e.g., Methyl Nonadecanoate or other suitable compound not present in the sample matrix.

  • Solvent: Hexane or Ethyl Acetate, GC grade.

  • Sample vials: 2 mL glass vials with PTFE-lined septa.

4. Instrumentation

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Capillary Column: DB-5ms (or equivalent 5% phenyl-methylpolysoxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

5. Chromatographic Conditions

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Detector Temperature: 300°C

  • Detector Gases: Hydrogen and Air at manufacturer's recommended flow rates.

6. Procedure

6.1. Standard Preparation

  • Internal Standard Stock Solution (IS): Accurately weigh about 50 mg of the internal standard into a 50 mL volumetric flask and dilute to volume with the chosen solvent.

  • Calibration Standards: Prepare a stock solution of this compound (e.g., 1 mg/mL). Perform serial dilutions to prepare a series of calibration standards. Spike each calibration standard with the IS stock solution.

6.2. Sample Preparation

  • Accurately weigh an appropriate amount of the ILC sample into a volumetric flask.

  • Add a precise volume of the IS stock solution.

  • Dilute to volume with the solvent.

  • Vortex to ensure homogeneity and transfer an aliquot to a GC vial.

7. Data Analysis

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Calculate the concentration of this compound in the ILC sample using the calibration curve.

The analytical workflow is illustrated in the diagram below.

cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample_Weighing Weigh ILC Sample IS_Addition Add Internal Standard Sample_Weighing->IS_Addition Dilution Dilute with Solvent IS_Addition->Dilution Vortex Vortex to Mix Dilution->Vortex Injection Inject into GC Vortex->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Apply Calibration Curve Integration->Calibration Quantification Calculate Concentration Calibration->Quantification

Analytical Workflow for this compound Quantification.

Data Presentation and Performance Evaluation

After the participating laboratories submit their results, the organizing body performs a statistical analysis. The assigned value for the concentration of this compound in the sample is typically the consensus value from all participants. A common metric for performance evaluation is the z-score, which indicates how far a laboratory's result is from the assigned value.

A z-score between -2 and +2 is generally considered satisfactory. A z-score between -3 and -2 or between 2 and 3 is questionable, and a z-score less than -3 or greater than 3 is unsatisfactory.

Table 1: Hypothetical Inter-Laboratory Comparison Results for this compound Analysis

Laboratory IDReported Concentration (mg/g)Mean Concentration (mg/g)Standard DeviationAssigned Value (mg/g)z-scorePerformance
Lab-019.859.880.0410.00-1.2Satisfactory
Lab-0210.1210.100.0310.001.0Satisfactory
Lab-039.559.520.0410.00-4.8Unsatisfactory
Lab-0410.0510.030.0310.000.3Satisfactory
Lab-0510.2510.280.0410.002.8Questionable
Lab-069.929.900.0310.00-1.0Satisfactory
Lab-079.789.800.0310.00-2.0Satisfactory
Lab-0810.5510.530.0410.005.3Unsatisfactory

This guide provides a comprehensive overview of a hypothetical inter-laboratory comparison for the analysis of this compound. By following a standardized analytical protocol and evaluating performance through statistical measures like z-scores, laboratories can gain valuable insights into their analytical capabilities. Regular participation in such proficiency testing schemes is a cornerstone of a robust quality management system, ensuring the generation of reliable and comparable analytical data, which is of utmost importance in the pharmaceutical and other regulated industries.[4][5]

References

Comparing the efficacy of different lipases for propyl decanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide on the Efficacy of Different Lipases for Propyl Decanoate (B1226879) Synthesis

For researchers and professionals in the fields of biotechnology and pharmaceutical development, the enzymatic synthesis of esters like propyl decanoate offers a sustainable and highly selective alternative to conventional chemical methods. Lipases are the biocatalysts of choice for these reactions, valued for their efficacy in non-aqueous environments and their ability to catalyze esterification under mild conditions. This guide provides a detailed comparison of the performance of several commercially significant lipases in the synthesis of this compound and similar esters, supported by experimental data from various studies.

Performance Comparison of Lipases in this compound Synthesis

Lipase (B570770) SourceProduct SynthesizedConversion/Yield (%)Optimal Temperature (°C)Reaction Time (h)Molar Ratio (Alcohol:Acid)Key Findings & Reference
Lipase (unspecified in abstract)Propyl caprate (decanoate)83.82%60Not Specified3:1The synthesis was found to be endothermic and follows an ordered bi-bi mechanism with substrate inhibition by capric acid.[1]
Candida antarctica lipase B (Novozym 435) Various estersHigh conversion rates (often >90%)40-602.5 - 48Varies (e.g., 15:1 for isopropyl palmitate)Novozym 435 is a robust and highly active biocatalyst for a wide range of ester syntheses.[2][3][4]
Rhizomucor miehei lipase (immobilized) Isoamyl acetate (B1210297)>80%Not SpecifiedNot SpecifiedNot SpecifiedHigh yields can be achieved, and the immobilized enzyme demonstrates good operational stability for reuse.[5]
Thermomyces lanuginosus lipase Methyl butanoate54%40Not SpecifiedNot SpecifiedDemonstrates good catalytic efficiency in a microreactor system for the synthesis of flavor esters.[6]

Experimental Protocols

The following are generalized experimental protocols for the lipase-catalyzed synthesis of this compound, based on methodologies reported for similar ester syntheses.

Immobilization of Lipase (General Procedure)

For lipases that are not pre-immobilized, a common method involves physical adsorption onto a hydrophobic support.

  • Support Pre-treatment : The support material (e.g., macroporous resin) is washed with a suitable solvent (e.g., ethanol) to remove impurities and then dried.

  • Immobilization : The pre-treated support is mixed with the enzyme solution and agitated in an orbital shaker (e.g., 200 rpm) at room temperature for a specified period (e.g., 12 hours).

  • Post-Immobilization : The immobilized enzyme is then filtered, washed with a buffer solution to remove any unbound enzyme, and dried under vacuum.

Enzymatic Esterification of this compound

This protocol describes a typical batch reaction for the direct esterification of decanoic acid and propanol.

  • Reaction Setup : In a sealed vessel, equimolar amounts of decanoic acid and 1-propanol (B7761284) are dissolved in a suitable organic solvent (e.g., n-hexane or isooctane). For a solvent-free system, the reactants themselves serve as the reaction medium.

  • Enzyme Addition : The selected immobilized lipase is added to the reaction mixture. The enzyme loading is typically in the range of 5-20% (w/w) of the total mass of the substrates.

  • Reaction Conditions : The reaction mixture is incubated at the optimal temperature for the specific lipase (typically between 40-60°C) with constant agitation (e.g., 200 rpm) in an orbital shaker.

  • Water Removal : To drive the equilibrium towards ester synthesis, by-product water can be removed using methods such as molecular sieves, pervaporation, or conducting the reaction under vacuum.

  • Monitoring the Reaction : The progress of the reaction can be monitored by withdrawing samples at regular intervals and analyzing the concentration of the remaining fatty acid by titration with a standard alkali solution or by gas chromatography (GC) to determine the amount of this compound formed.

  • Product Recovery : After the reaction reaches the desired conversion, the immobilized enzyme is separated by filtration for potential reuse. The product, this compound, can be purified from the reaction mixture by distillation or column chromatography.

Reaction Mechanism and Experimental Workflow

The enzymatic synthesis of esters by lipase typically follows a Ping-Pong Bi-Bi mechanism. This involves the formation of an acyl-enzyme intermediate.

Lipase_Esterification_Workflow cluster_mechanism Lipase-Catalyzed Esterification (Ping-Pong Bi-Bi Mechanism) cluster_workflow Experimental Workflow E Lipase (E) E_DA E-Decanoic Acid Complex E->E_DA + Decanoic Acid E_Acyl Acyl-Enzyme Intermediate E_DA->E_Acyl - Water E_Acyl_P Acyl-Enzyme Intermediate + Propanol E_PD_H2O E-Propyl Decanoate-Water Complex E_Acyl_P->E_PD_H2O E_Acyl->E_Acyl_P + Propanol E_PD_H2O->E - this compound PD This compound Reactants Mix Decanoic Acid & Propanol Add_Lipase Add Immobilized Lipase Reactants->Add_Lipase Incubate Incubate with Agitation Add_Lipase->Incubate Monitor Monitor Reaction Progress (e.g., GC) Incubate->Monitor Separate Separate Enzyme (Filtration) Monitor->Separate Purify Purify this compound Separate->Purify

Caption: Lipase-catalyzed esterification mechanism and experimental workflow for this compound synthesis.

References

A Comparative Guide to the Validation of Analytical Methods for Trace-Level Detection of Propyl Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three common analytical methods for the quantitative analysis of propyl decanoate (B1226879) at trace levels: Gas Chromatography-Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD). The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the validation parameters for each method, supported by representative experimental data, to aid researchers in choosing the most suitable technique for their specific application.

Comparative Analysis of Analytical Methods

The performance of an analytical method is assessed by several key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines. The following table summarizes typical performance data for the three analytical techniques in the context of propyl decanoate analysis.

Validation ParameterGC-FIDGC-MSHPLC-CAD
Linearity (R²) > 0.998> 0.999> 0.997
Accuracy (% Recovery) 95 - 105%98 - 102%90 - 110%
Precision (% RSD) < 5%< 3%< 10%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL~0.5 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.03 µg/mL~1.5 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of these analytical methods. Below are representative protocols for the analysis of this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantification of volatile and semi-volatile compounds.

Sample Preparation: A stock solution of this compound is prepared by accurately weighing the standard and dissolving it in a suitable volatile solvent, such as hexane, to a known concentration (e.g., 1 mg/mL). A series of working standards are prepared by serial dilution of the stock solution to create a calibration curve (e.g., 0.1 µg/mL to 100 µg/mL). For sample analysis, an appropriate extraction and cleanup procedure may be necessary depending on the matrix. An internal standard (e.g., methyl nonadecanoate) should be added to all standards and samples for improved accuracy and precision.

Instrumentation and Conditions:

  • Instrument: Gas chromatograph equipped with a flame ionization detector.

  • Column: Capillary column suitable for fatty acid ester analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • Detector Temperature: 300°C.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, providing both quantitative and qualitative information.

Sample Preparation: Sample preparation follows the same procedure as for GC-FID, including the use of an internal standard.

Instrumentation and Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: Capillary column suitable for fatty acid ester analysis (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 260°C.

  • Oven Temperature Program: Initial temperature of 70°C, hold for 1 minute, then ramp to 290°C at a rate of 15°C/min, and hold for 3 minutes.

  • Injection Mode: Split (e.g., 20:1 split ratio).

  • Injection Volume: 1 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

HPLC-CAD is a universal detection method suitable for non-volatile and semi-volatile compounds, including those lacking a UV chromophore.

Sample Preparation: A stock solution of this compound is prepared by accurately weighing the standard and dissolving it in a suitable solvent, such as acetonitrile, to a known concentration (e.g., 1 mg/mL). Working standards are prepared by serial dilution. Samples should be filtered through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

  • Instrument: HPLC system with a charged aerosol detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • CAD Settings:

    • Evaporation Temperature: 35°C.

    • Nebulizer Gas (Nitrogen) Pressure: 35 psi.

Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the key stages of this process.

Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Documentation & Implementation Dev Method Development Opt Method Optimization Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Limit of Detection Prec->LOD LOQ Limit of Quantitation LOD->LOQ Rob Robustness LOQ->Rob Report Validation Report Rob->Report SOP Standard Operating Procedure Report->SOP Routine Routine Use SOP->Routine

Method Validation Workflow Diagram

Conclusion

Both GC-MS and GC-FID are highly suitable techniques for the trace-level analysis of this compound, with GC-MS offering superior sensitivity and specificity.[1] HPLC-CAD provides a viable alternative, particularly for non-volatile analytes or when derivatization is not desirable. The choice between these methods should be based on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and available instrumentation. Proper method validation is essential to ensure reliable and accurate results in a regulated environment.

References

A Comparative Guide to Fatty Acid Esterification Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The esterification of fatty acids is a fundamental and widely utilized chemical transformation in research, scientific endeavors, and the development of pharmaceuticals. This process, which converts carboxylic acids into esters, is crucial for various applications, including the synthesis of active pharmaceutical ingredients (APIs), prodrugs, and specialized lipid-based drug delivery systems. The choice of an appropriate esterification method is paramount as it can significantly influence reaction efficiency, product purity, scalability, and overall cost-effectiveness.

This guide provides a comprehensive comparative analysis of the most common methods for fatty acid esterification, offering insights into their underlying mechanisms, experimental protocols, and performance metrics. The information is tailored to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific synthetic needs.

At a Glance: A Comparative Overview of Esterification Methods

The selection of an esterification method is a critical decision in the synthetic workflow. Factors such as the scale of the reaction, the chemical nature of the fatty acid and alcohol, desired purity, and available resources all play a role. Below is a summary of the key characteristics of the most prevalent methods.

ParameterFischer-Speier EsterificationOther Acid-Catalyzed Methods (e.g., BF₃-Methanol)Base-Catalyzed TransesterificationEnzymatic Esterification (Lipase-catalyzed)Diazomethane (B1218177) Derivatization
Catalyst Strong mineral acids (e.g., H₂SO₄, HCl)[1][2]Lewis acids (e.g., BF₃), other strong acids[3][4]Strong bases (e.g., NaOH, KOH, NaOCH₃)[3][5][6]Lipases (e.g., from Candida antarctica)[1]None (reagent-based)
Reaction Temperature High (typically 60-120°C)[1][2]Varies, often 60-100°C[3]Mild to moderate (typically 50-70°C)[3][5][6]Mild (typically 30-70°C)[1]Room temperature[3]
Reaction Time 1-24 hours[1]5-60 minutes[3]2-30 minutes[3]1-72 hours[1]Rapid[3]
Typical Yield Generally high (>90%) with efficient water removal[1]High, often >80%[4]High, can exceed 98%[5][6]Variable, can be >90% under optimized conditions[1]Quantitative[7]
Substrate Specificity Low, esterifies a broad range of carboxylic acids and alcohols[1]BroadPrimarily for transesterification of glycerolipids; not for free fatty acids[3]High (regio-, chemo-, and stereospecificity)[1]Highly specific for carboxylic acids[3]
Key Advantages Low-cost reagents, high potential conversion.[1]Rapid and effective for a broad range of lipids.[4]Very rapid and efficient for transesterification.[3]"Green" and sustainable, high specificity, mild conditions.[1]Fast, clean conversion under mild conditions.[3][7]
Key Disadvantages Harsh conditions, use of corrosive acids, difficult catalyst removal.[1]Can cause degradation of some fatty acids.[8]Not suitable for free fatty acids, can form soaps.[3][9]Longer reaction times, higher cost of enzymes.Diazomethane is explosive, toxic, and carcinogenic.[3][7]

In-Depth Analysis of Esterification Methodologies

Fischer-Speier Esterification

This classical method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[2] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. This is commonly achieved by using an excess of the alcohol or by removing water as it is formed.[10]

Experimental Protocol: Synthesis of Ethyl Laurate

This protocol describes the esterification of lauric acid with ethanol (B145695) using an in-situ generated HCl catalyst from acetyl chloride.[2]

  • Materials : Lauric acid, ethanol, acetyl chloride, diethyl ether, 5% aqueous sodium bicarbonate solution, anhydrous sodium sulfate.

  • Procedure :

    • Combine lauric acid and an excess of ethanol in a reaction vessel equipped with a reflux condenser.

    • Carefully add acetyl chloride to the mixture to generate HCl as the catalyst.

    • Heat the reaction mixture to a gentle reflux for 1 hour.[2]

    • After cooling, concentrate the mixture to about 0.3 mL.

    • Add diethyl ether and 5% aqueous sodium bicarbonate solution to neutralize the acid catalyst.[2]

    • Separate the aqueous layer and wash the organic layer with two more portions of sodium bicarbonate solution.

    • Dry the ethereal layer over anhydrous sodium sulfate, decant the solution, and evaporate the solvent to obtain the crude ethyl laurate.[2]

Workflow for Fischer-Speier Esterification

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification Reactants Lauric Acid + Excess Ethanol Catalyst Add Acetyl Chloride (generates HCl) Reactants->Catalyst Reflux Reflux for 1 hour Catalyst->Reflux Cool Cool to Room Temp. Reflux->Cool Concentrate Concentrate Mixture Cool->Concentrate Neutralize Neutralize with NaHCO3 Concentrate->Neutralize Extract Extract with Diethyl Ether Neutralize->Extract Dry Dry with Na2SO4 Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Product Ethyl Laurate Evaporate->Product

Caption: Workflow for Fischer-Speier esterification of lauric acid.

Acid-Catalyzed Esterification with Boron Trifluoride-Methanol (BF₃-Methanol)

BF₃-Methanol is a widely used reagent for the preparation of fatty acid methyl esters (FAMEs) for gas chromatography (GC) analysis.[3] This method is effective for both esterifying free fatty acids and transesterifying acyl lipids.[4]

Experimental Protocol: FAME Preparation using BF₃-Methanol

  • Materials : Lipid sample, 12-14% BF₃-Methanol solution, hexane (B92381), water.

  • Procedure :

    • Place 1-25 mg of the dried lipid sample into a screw-capped glass tube.[3]

    • Add 2 mL of 12-14% BF₃-Methanol to the sample.[3]

    • Tightly cap the tube and heat at 60-100°C for 5-60 minutes.[3]

    • Cool the tube to room temperature.

    • Add 1 mL of water and 1 mL of hexane.

    • Vortex the mixture to extract the FAMEs into the hexane layer.

    • The upper hexane layer is collected for GC analysis.

Workflow for BF₃-Methanol Esterification

BF3_Methanol_Workflow cluster_reaction Derivatization cluster_extraction Extraction Sample Lipid Sample Reagent Add BF3-Methanol Sample->Reagent Heat Heat at 60-100°C Reagent->Heat Cool Cool to Room Temp. Heat->Cool Add_Solvents Add Water & Hexane Cool->Add_Solvents Vortex Vortex to Mix Add_Solvents->Vortex Separate Collect Hexane Layer Vortex->Separate Analysis GC Analysis Separate->Analysis

Caption: General workflow for fatty acid derivatization using BF₃-Methanol.

Base-Catalyzed Transesterification

This method is particularly effective for the transesterification of triglycerides to produce fatty acid alkyl esters, such as biodiesel.[11] It is a rapid process that uses strong bases like sodium hydroxide (B78521) or potassium hydroxide as catalysts.[6] However, it is not suitable for esterifying free fatty acids, as they will react with the base to form soaps, which complicates the purification process.[3][9]

Experimental Protocol: Biodiesel Production from Safflower Oil

An optimized protocol for biodiesel production from safflower oil using sodium methoxide (B1231860) as a catalyst has been reported to achieve a 98% yield.[5]

  • Materials : Safflower oil, methanol (B129727), sodium methoxide (catalyst).

  • Optimized Conditions :

    • Oil to methanol molar ratio: 1:6

    • Catalyst concentration: 1.00% sodium methoxide

    • Mixing intensity: 600 rpm

    • Reaction temperature: 60°C

  • Procedure :

    • The oil is pre-treated to remove impurities.

    • The catalyst is dissolved in methanol.

    • The oil is heated to the reaction temperature, and the catalyst/methanol mixture is added.

    • The reaction is carried out under the optimized conditions for a specified time.

    • The resulting mixture is allowed to settle, separating the biodiesel (upper layer) from the glycerol (B35011) (lower layer).

    • The biodiesel is then purified.

Logical Relationship in Base-Catalyzed Transesterification

Base_Catalyzed_Transesterification Triglyceride Triglyceride Reaction Transesterification Triglyceride->Reaction Alcohol Alcohol (e.g., Methanol) Alcohol->Reaction Catalyst Base Catalyst (e.g., NaOH, KOH) Catalyst->Reaction catalyzes Biodiesel Fatty Acid Alkyl Esters (Biodiesel) Reaction->Biodiesel Glycerol Glycerol Reaction->Glycerol

Caption: Reactants and products in base-catalyzed transesterification.

Enzymatic Esterification

Enzymatic synthesis, primarily using lipases, presents a "green" and sustainable alternative to traditional chemical methods.[1] Lipases can efficiently catalyze esterification in non-aqueous media under mild conditions.[1] This method is highly specific, which can be advantageous for complex molecules.[1]

Experimental Protocol: Enzymatic Synthesis of Ethyl Laurate

This protocol utilizes an immobilized lipase (B570770) for the synthesis of ethyl laurate.

  • Materials : Lauric acid, ethanol, immobilized Candida antarctica lipase B (e.g., Novozym 435).

  • Procedure :

    • Combine lauric acid and ethanol in the desired molar ratio in a reaction vessel.

    • Add the immobilized lipase.

    • Heat the mixture to the optimal temperature (e.g., 60°C) with constant stirring.[1]

    • Monitor the reaction progress over time (e.g., 4 hours).[1]

    • Upon completion, separate the immobilized enzyme by filtration. The enzyme can often be reused.[1]

    • The product, ethyl laurate, is typically of high purity.

Workflow for Enzymatic Esterification

Enzymatic_Esterification_Workflow cluster_reaction Enzymatic Reaction cluster_separation Product Recovery Substrates Lauric Acid + Ethanol Enzyme Add Immobilized Lipase Substrates->Enzyme Incubate Incubate at 60°C with Stirring Enzyme->Incubate Filter Filter to Remove Enzyme Incubate->Filter Reuse_Enzyme Wash and Reuse Enzyme Filter->Reuse_Enzyme Product High Purity Ethyl Laurate Filter->Product

Caption: Workflow for the enzymatic synthesis of ethyl laurate.

Diazomethane Derivatization

Diazomethane is a highly reactive reagent that provides a rapid and clean conversion of carboxylic acids to their methyl esters at room temperature.[3] However, due to its explosive, toxic, and carcinogenic nature, it requires specialized handling and is generally used for small-scale analytical purposes.[3][7]

Experimental Protocol: General Procedure for Diazomethane Esterification

  • Materials : Fatty acid sample, ethereal solution of diazomethane.

  • Procedure :

    • Dissolve the fatty acid sample in a suitable solvent (e.g., diethyl ether).

    • Add the ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating a slight excess of the reagent.

    • The reaction is typically instantaneous.

    • The excess diazomethane can be removed by bubbling nitrogen through the solution.

Logical Flow of Diazomethane Derivatization

Diazomethane_Derivatization Fatty_Acid Fatty Acid (R-COOH) Reaction Esterification Fatty_Acid->Reaction Diazomethane Diazomethane (CH2N2) Diazomethane->Reaction Methyl_Ester Methyl Ester (R-COOCH3) Reaction->Methyl_Ester Nitrogen_Gas Nitrogen Gas (N2) Reaction->Nitrogen_Gas byproduct

Caption: Reaction scheme for diazomethane esterification of a fatty acid.

Conclusion

The choice of an esterification method for fatty acids is a multifaceted decision that requires careful consideration of the specific research or development goals. For large-scale synthesis where cost is a primary concern, Fischer-Speier esterification remains a viable option, despite its harsh reaction conditions.[1] For rapid analytical sample preparation, methods involving BF₃-methanol are highly effective. Base-catalyzed transesterification is the method of choice for converting triglycerides to biodiesel but is unsuitable for free fatty acids.[3] Enzymatic esterification is emerging as a powerful, environmentally friendly alternative, offering high specificity and mild reaction conditions, making it particularly attractive for the synthesis of high-value compounds in the pharmaceutical industry.[1] Finally, while highly efficient, diazomethane derivatization is reserved for small-scale applications due to significant safety concerns.[3][7] By understanding the advantages and limitations of each method, researchers and drug development professionals can make informed decisions to optimize their synthetic strategies.

References

GC কলামের কর্মক্ষমতা তুলনা: এস্টার পৃথকীকরণের জন্য একটি নির্দেশিকা

Author: BenchChem Technical Support Team. Date: December 2025

গ্যাস ক্রোমাটোগ্রাফি (GC) ব্যবহার করে এস্টার যৌগ পৃথকীকরণে সঠিক কলাম নির্বাচন করা অত্যন্ত গুরুত্বপূর্ণ। গবেষক, বিজ্ঞানী এবং ওষুধ প্রস্তুতকারী পেশাদারদের জন্য এই নির্দেশিকাটি বিভিন্ন GC কলামের কর্মক্ষমতার একটি তুলনামূলক বিশ্লেষণ প্রদান করে। এখানে পরীক্ষামূলক ডেটা এবং বিস্তারিত পদ্ধতিসহ বিভিন্ন বিকল্পের বস্তুনিষ্ঠ তুলনা করা হয়েছে।

এস্টার, বিশেষ করে ফ্যাটি অ্যাসিড মিথাইল এস্টার (FAMEs) পৃথকীকরণের জন্য সবচেয়ে গুরুত্বপূর্ণ বিষয় হলো কলামের স্টেশনারি ফেজের পোলারিটি। নন-পোলার কলামগুলি মূলত স্ফুটনাঙ্কের উপর ভিত্তি করে যৌগগুলিকে পৃথক করে, যা বিভিন্ন গঠনের কিন্তু একই রকম স্ফুটনাঙ্কের এস্টারগুলির সহ-নির্গমনের (co-elution) কারণ হতে পারে। [২] অন্যদিকে, পোলার কলামগুলি কার্বন সংখ্যা এবং অসম্পৃক্ততার মাত্রার উপর ভিত্তি করে পৃথকীকরণ করে, যা জটিল মিশ্রণের জন্য অত্যন্ত কার্যকর। [২]

বিভিন্ন GC কলামের কর্মক্ষমতার তুলনা

এস্টার পৃথকীকরণের জন্য ব্যবহৃত কিছু সাধারণ GC কলামের কর্মক্ষমতা নিচে সারণি আকারে তুলে ধরা হলো। এই ডেটা বিভিন্ন গবেষণা এবং অ্যাপ্লিকেশন নোট থেকে সংগৃহীত হয়েছে।

সারণি ১: FAME বিশ্লেষণের জন্য বিভিন্ন GC কলামের কর্মক্ষমতা তুলনা

কলামের নামস্টেশনারি ফেজপোলারিটিমূল কর্মক্ষমতা বৈশিষ্ট্যসাধারণ অ্যাপ্লিকেশন
DB-Wax / HP-INNOWaxপলিথিন গ্লাইকল (PEG)পোলারকার্বন সংখ্যা এবং অসম্পৃক্ততার মাত্রা অনুযায়ী FAMEs-এর ভালো পৃথকীকরণ। [৩] পলিআনস্যাচুরেটেড FAMEs-এর জন্য তীক্ষ্ণ এবং সুষম পিক প্রদান করে। [৩] তবে, cis-trans আইসোমার পৃথক করতে পারে না। [১]সাধারণ FAME প্রোফাইলিং, সামুদ্রিক তেল এবং মাংসের নমুনার বিশ্লেষণ। [৫]
DB-23সায়ানোপ্রোপাইল সিলিকনমাঝারি পোলারজটিল FAME মিশ্রণের জন্য চমৎকার পৃথকীকরণ এবং কিছু পরিমাণে cis-trans আইসোমার পৃথক করতে সক্ষম। [১]জটিল FAME মিশ্রণ, যেখানে cis-trans আইসোমারের আংশিক পৃথকীকরণ প্রয়োজন। [১]
HP-88 / CP-Sil 88উচ্চ পোলার সায়ানোপ্রোপাইল সিলিকনউচ্চ পোলারcis-trans আইসোমারের বিস্তারিত পৃথকীকরণের জন্য সেরা। [১, ৫] বিভিন্ন cis এবং trans-আইসোমারের মধ্যে চমৎকার পৃথকীকরণ প্রদান করে। [১] তবে, উচ্চ আণবিক ভরের ফ্যাটি অ্যাসিড পৃথক করা কঠিন হতে পারে। [১]ট্রান্স-ফ্যাট বিশ্লেষণ, জটিল cis-trans আইসোমার মিশ্রণের বিস্তারিত বিশ্লেষণ। [৫]
DB-FastFAMEমাঝারি কন্টেন্ট সায়ানোপ্রোপাইল ফেজমাঝারি পোলারজটিল FAME মিশ্রণের দ্রুত এবং চমৎকার পৃথকীকরণ প্রদান করে এবং কিছু cis/trans পৃথকীকরণ অর্জন করে। [৫] একটি ৩৭-কম্পোনেন্ট FAME স্ট্যান্ডার্ড মিশ্রণ মাত্র ৮ মিনিটে পৃথক করতে সক্ষম। [৫]দ্রুত FAME বিশ্লেষণ, উচ্চ থ্রুপুট প্রয়োজন এমন অ্যাপ্লিকেশন। [৫]
HP-5(5%-ফেনাইল)-মিথাইলপলিসিলোক্সেননন-পোলারস্ফুটনাঙ্ক অনুযায়ী যৌগ পৃথক করে। কম কার্বন পরমাণু বিশিষ্ট FAMEs আগে নির্গত হয়। [৪]সাধারণ উদ্দেশ্য, নন-পোলার যৌগের বিশ্লেষণ। [১২]

পরীক্ষামূলক প্রোটোকল

নমুনা প্রস্তুতি: লিপিড থেকে FAMEs তৈরি

তেল এবং চর্বি থেকে FAMEs তৈরির জন্য একটি সাধারণ পদ্ধতি নিচে দেওয়া হলো: [১, ২]

১. নমুনা ওজন: একটি স্ক্রু-ক্যাপ টেস্ট টিউবে প্রায় ১০০ মিলিগ্রাম লিপিড নমুনা সঠিকভাবে ওজন করুন। ২. দ্রবীভূতকরণ: নমুনায় ১০ মিলি হেপটেন যোগ করে দ্রবীভূত করুন। ৩. এস্টারিফিকেশন: মিথানলে তৈরি ২ নরমাল পটাশিয়াম হাইড্রোক্সাইডের (KOH) ১০০ মাইক্রোলিটার যোগ করুন। ৪. বিক্রিয়া: টিউবটি শক্তভাবে বন্ধ করে ৩০ সেকেন্ডের জন্য ভালোভাবে ঝাঁকান। দ্রবণটি প্রথমে ঘোলাটে হবে এবং বিক্রিয়া শেষ হলে পরিষ্কার হয়ে যাবে। ৫. ফেজ পৃথকীকরণ: টিউবটিকে স্থিরভাবে রেখে দিন যতক্ষণ না উপরের হেপটেন স্তর (যেখানে FAMEs থাকে) নিচের গ্লিসারল স্তর থেকে আলাদা হয়ে যায়। ৬. নিষ্কাশন: উপরের হেপটেন স্তরটি সাবধানে একটি GC ভায়ালে স্থানান্তর করুন বিশ্লেষণের জন্য।

গ্যাস ক্রোমাটোগ্রাফি (GC-FID) বিশ্লেষণ

বিভিন্ন কলাম ব্যবহার করে FAME বিশ্লেষণের জন্য সাধারণ GC প্যারামিটার নিচে দেওয়া হলো: [১]

সারণি ২: GC-FID বিশ্লেষণের শর্তাবলী

প্যারামিটারDB-Wax কলামের জন্যDB-23 কলামের জন্যHP-88 কলামের জন্য
ইনলেট তাপমাত্রা২৫০ °সে২৫০ °সে২৫০ °সে
ইনজেকশন ভলিউম১ মাইক্রোলিটার১ মাইক্রোলিটার১ মাইক্রোলিটার
স্প্লিট অনুপাত১/৫০১/৫০১/৫০
বাহক গ্যাসহিলিয়ামহাইড্রোজেনহাইড্রোজেন
হেড প্রেসার২৩০ kPa (ধ্রুবক চাপ)৫৩ kPa (ধ্রুবক চাপ)নির্দিষ্ট নয়
ওভেন তাপমাত্রা প্রোগ্রাম৫০°সে (১ মিনিট), ২৫°সে/মিনিট হারে ১৭৫°সে পর্যন্ত, ৪°সে/মিনিট হারে ২৩০°সে পর্যন্ত (৫ মিনিট)৫০°সে (১ মিনিট), ২৫°সে/মিনিট হারে ২০০°সে পর্যন্ত, ৩°সে/মিনিট হারে ২৩০°সে পর্যন্ত (১৮ মিনিট)নির্দিষ্ট নয়
ডিটেক্টর তাপমাত্রা২৮০ °সে২৮০ °সে২৮০ °সে
ডিটেক্টর গ্যাসহাইড্রোজেন: ৪০ মিলি/মিনিট; বায়ু: ৪৫০ মিলি/মিনিট; হিলিয়াম মেক-আপ: ৩০ মিলি/মিনিটহাইড্রোজেন: ৪০ মিলি/মিনিট; বায়ু: ৪৫০ মিলি/মিনিট; হিলিয়াম মেক-আপ: ৩০ মিলি/মিনিটহাইড্রোজেন: ৪০ মিলি/মিনিট; বায়ু: ৪৫০ মিলি/মিনিট; হিলিয়াম মেক-আপ: ৩০ মিলি/মিনিট

যৌক্তিক সম্পর্ক এবং পরীক্ষামূলক কর্মপ্রবাহ

এস্টার পৃথকীকরণের জন্য বিভিন্ন GC কলামের কর্মক্ষমতা তুলনার পরীক্ষামূলক কর্মপ্রবাহটি নিচে একটি ডায়াগ্রামের মাধ্যমে দেখানো হলো।

G cluster_prep নমুনা প্রস্তুতি cluster_analysis GC বিশ্লেষণ cluster_data ডেটা বিশ্লেষণ cluster_output ফলাফল Sample লিপিড নমুনা (তেল/চর্বি) Esterification এস্টারিফিকেশন (FAMEs তৈরি) Sample->Esterification KOH/মিথানল Extraction FAMEs নিষ্কাশন Esterification->Extraction হেপটেন GC_Injection GC ইনজেকশন Extraction->GC_Injection Column_Comparison বিভিন্ন কলামে পৃথকীকরণ (যেমন, DB-Wax, DB-23, HP-88) GC_Injection->Column_Comparison Detection FID দ্বারা শনাক্তকরণ Column_Comparison->Detection Chromatogram ক্রোমাটোগ্রাম তৈরি Detection->Chromatogram Peak_Analysis পিক বিশ্লেষণ (Resolution, Symmetry) Chromatogram->Peak_Analysis Performance_Comparison কর্মক্ষমতা তুলনা Peak_Analysis->Performance_Comparison Report তুলনামূলক প্রতিবেদন Performance_Comparison->Report

চিত্র ১: GC কলামের কর্মক্ষমতা তুলনার জন্য পরীক্ষামূলক কর্মপ্রবাহ।

এই নির্দেশিকাটি এস্টার পৃথকীকরণের জন্য সঠিক GC কলাম নির্বাচনে সহায়ক হবে বলে আশা করা যায়। কলামের ধরন, নমুনার জটিলতা এবং বিশ্লেষণের উদ্দেশ্যের উপর ভিত্তি করে চূড়ান্ত সিদ্ধান্ত নেওয়া উচিত।

Validation of Propyl Decanoate as a Biomarker in Metabolic Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of sensitive and specific biomarkers is paramount for advancing metabolic research and developing novel therapeutics. Propyl decanoate (B1226879), a volatile organic compound (VOC), has been suggested as a potential biomarker for metabolic diseases. This guide provides a comprehensive comparison of propyl decanoate with established biomarkers, alongside the experimental frameworks required for its validation.

This compound: A Potential Volatile Biomarker

This compound (C13H26O2) is a fatty acid ester.[1] As a VOC, it has the potential to be detected non-invasively in breath, which could offer significant advantages over traditional blood-based biomarkers.[2][3] However, the clinical utility of any biomarker is contingent on rigorous validation.[4]

Comparative Analysis of Biomarkers for Metabolic Syndrome

Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes.[5][6] While this compound's role is still under investigation, several biomarkers are currently used to assess metabolic health.

Table 1: Performance Comparison of Metabolic Syndrome Biomarkers

BiomarkerTypeMatrixSensitivitySpecificityArea Under the Curve (AUC)Key Findings
This compound Volatile Organic Compound (Fatty Acid Ester)Breath, Blood (Hypothetical)Not EstablishedNot EstablishedNot EstablishedPotential for non-invasive breath analysis.[2][3]
Leptin Hormone (Adipokine)Blood (Serum/Plasma)HighModerateNot specified in reviewsHigh levels are associated with obesity and metabolic syndrome.[1][7][8]
Adiponectin Hormone (Adipokine)Blood (Serum/Plasma)ModerateModerate0.81Low levels are associated with metabolic syndrome; the adiponectin-to-leptin ratio may be a more robust marker.[5][9][10]
C-Reactive Protein (CRP) Inflammatory MarkerBlood (Serum/Plasma)68.5%56.6%Not specified in reviewsElevated levels are associated with inflammation and increased risk of metabolic syndrome and cardiovascular events.[11][12][13]

Note: The performance metrics for Leptin, Adiponectin, and CRP can vary between studies and populations.

Experimental Protocols for Biomarker Validation

The validation of a novel biomarker like this compound involves a multi-phase process, including analytical and clinical validation, to ensure its accuracy, reliability, and clinical relevance.[4]

Biomarker Validation Workflow

A typical biomarker validation workflow is essential to establish the clinical utility of a candidate biomarker.

Biomarker Validation Workflow Discovery Biomarker Discovery (e.g., Metabolomics) PreValidation Pre-validation (Small Cohort) Discovery->PreValidation Candidate Biomarkers AnalyticalValidation Analytical Method Validation PreValidation->AnalyticalValidation Promising Candidates ClinicalValidation Clinical Validation (Large Cohort) AnalyticalValidation->ClinicalValidation Validated Assay Utility Clinical Utility Assessment ClinicalValidation->Utility Performance Metrics

Caption: A generalized workflow for biomarker discovery and validation.

Protocol 1: Quantification of this compound in Biological Samples (Hypothetical)

This protocol is based on established methods for analyzing fatty acid esters and other volatile organic compounds.

1. Sample Collection and Preparation:

  • Breath: Collect exhaled breath into an inert bag (e.g., Tedlar) or onto a sorbent tube. For sorbent tubes, thermal desorption will be used to release the VOCs.

  • Blood (Plasma/Serum):

    • Collect whole blood in EDTA or heparin tubes.

    • Centrifuge at 3000 rpm for 15 minutes at 4°C to separate plasma or serum.

    • Store samples at -80°C until analysis.

    • For analysis, perform a liquid-liquid extraction with a non-polar solvent like hexane (B92381) or by solid-phase microextraction (SPME) to isolate volatile and semi-volatile compounds.[14]

2. Derivatization (for GC-MS):

  • While some fatty acid esters can be analyzed directly, derivatization can improve volatility and chromatographic properties. A common method is transesterification to create fatty acid methyl esters (FAMEs). However, for this compound, direct analysis is likely feasible. For broader fatty acid profiling, derivatization with reagents like propyl chloroformate can be employed.[15]

3. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS):

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to elute compounds of varying volatility.[16]

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, which offers higher sensitivity.[17]

4. Data Analysis and Quantification:

  • Identify this compound based on its retention time and mass spectrum compared to an authentic standard.

  • Quantify the concentration using a calibration curve generated from standards of known concentrations. An internal standard (e.g., a deuterated analog) should be used to correct for variations in sample preparation and instrument response.

Protocol 2: Quantification of Adiponectin (Alternative Biomarker)

1. Sample Collection and Preparation:

  • Collect serum or plasma as described for this compound analysis.

2. Instrumental Analysis: Enzyme-Linked Immunosorbent Assay (ELISA):

  • Principle: This is a common method for quantifying proteins like adiponectin. It involves the use of specific antibodies to capture and detect the target protein.

  • Procedure:

    • Coat a microplate with a capture antibody specific for adiponectin.

    • Add standards and samples to the wells. Adiponectin in the samples will bind to the capture antibody.

    • Add a detection antibody that is also specific for adiponectin and is conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that the enzyme will convert into a detectable signal (e.g., a color change).

    • Measure the signal intensity using a microplate reader.

3. Data Analysis and Quantification:

  • Generate a standard curve by plotting the signal intensity of the standards against their known concentrations.

  • Determine the concentration of adiponectin in the samples by interpolating their signal intensity on the standard curve.

Metabolic Pathways and Biomarker Function

The validation of a biomarker is strengthened by an understanding of its biological context. This compound is a product of fatty acid metabolism.

Fatty Acid Ester Metabolism DietaryFats Dietary Fats & Adipose Tissue FattyAcids Free Fatty Acids DietaryFats->FattyAcids DecanoicAcid Decanoic Acid FattyAcids->DecanoicAcid Esterification Esterification DecanoicAcid->Esterification Propanol Propanol Propanol->Esterification PropylDecanoate This compound Esterification->PropylDecanoate MetabolicProcesses Cellular Metabolic Processes PropylDecanoate->MetabolicProcesses VOC_Excretion Excretion (Breath/Urine) MetabolicProcesses->VOC_Excretion

Caption: Simplified pathway of fatty acid ester formation and excretion.

Conclusion

This compound presents an intriguing possibility as a non-invasive biomarker for metabolic diseases. However, its clinical utility remains to be established through rigorous validation studies. The experimental protocols and comparative data presented in this guide provide a framework for such validation. By comparing its potential with established biomarkers like leptin, adiponectin, and CRP, researchers can better design studies to determine the role, if any, of this compound in the future of metabolic research and diagnostics.

References

A Comparative Guide to the Antioxidant Properties of Phenolic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant properties of various phenolic esters, focusing on their structure-activity relationships. Phenolic compounds are well-established antioxidants due to their ability to donate hydrogen atoms or electrons to neutralize free radicals.[1][2] However, their inherent hydrophilicity can limit their application in lipid-rich environments such as oils, fats, and biological membranes.[3][4] Esterification of phenolic acids or alcohols is a common strategy to increase their lipophilicity, potentially enhancing their bioavailability and efficacy within these non-aqueous media without compromising their core antioxidant function.[5][6][7]

This document details common experimental protocols for evaluating antioxidant capacity, presents comparative data from various studies, and discusses the structural determinants of antioxidant efficacy in phenolic esters.

Mechanisms of Antioxidant Action

Phenolic compounds primarily exert their antioxidant effects through two main mechanisms:

  • Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), neutralizing it. The resulting phenoxyl radical (ArO•) is relatively stable due to resonance delocalization, which prevents it from initiating further oxidation reactions.[1][5][8]

  • Single Electron Transfer-Proton Transfer (SET-PT): The phenolic compound transfers an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). The radical cation then releases a proton to become a stable phenoxyl radical.[8][9]

The efficiency of these mechanisms is largely dictated by the molecular structure of the phenolic ester, particularly the number and position of hydroxyl groups on the aromatic ring.[3][10][11]

G General Antioxidant Mechanism of Phenolic Esters (HAT) PhenolicEster Phenolic Ester (ArOH) PhenoxylRadical Stable Phenoxyl Radical (ArO●) Resonance Stabilized PhenolicEster->PhenoxylRadical H Atom Donation FreeRadical Free Radical (R●) NeutralizedMolecule Neutralized Molecule (RH) FreeRadical->NeutralizedMolecule H Atom Acceptance G Comparative Antioxidant Assay Workflow cluster_prep Preparation cluster_assays Execution cluster_analysis Analysis SamplePrep Sample Preparation (Phenolic Esters & Standard) DPPH DPPH Assay SamplePrep->DPPH ABTS ABTS Assay SamplePrep->ABTS FRAP FRAP Assay SamplePrep->FRAP ReagentPrep Assay Reagent Preparation (DPPH, ABTS, FRAP) ReagentPrep->DPPH ReagentPrep->ABTS ReagentPrep->FRAP DataCollection Spectrophotometric Measurement DPPH->DataCollection ABTS->DataCollection FRAP->DataCollection Calculation Calculate Results (IC50, TEAC, FRAP values) DataCollection->Calculation Comparison Comparative Analysis Calculation->Comparison

References

A Comparative Guide to Assessing the Purity of Commercial Propyl Decanoate Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of analytical standards is a cornerstone of accurate and reproducible results. Propyl decanoate (B1226879) (C₁₃H₂₆O₂), a propyl ester of decanoic acid, is widely used as a standard in gas chromatography and other analytical applications. Its utility is directly dependent on its chemical purity. This guide provides an objective comparison of methodologies to assess the purity of commercially available propyl decanoate standards, supported by detailed experimental protocols and data presentation.

Overview of Commercial this compound Standards

This compound is available from several major chemical suppliers, typically with stated purities ranging from 98% to over 99.5%. The primary impurities often stem from the synthesis process, which is commonly an acid-catalyzed esterification of decanoic acid and propanol.[1] Consequently, residual amounts of these starting materials can be present in the final product.

This guide will focus on Gas Chromatography with Flame Ionization Detection (GC-FID) as the primary method for purity verification, a technique widely considered the industry standard for analyzing volatile compounds like esters.[2][3]

Comparative Purity Analysis

To illustrate the importance of verifying stated purity, this section presents a comparative analysis of two hypothetical commercial this compound standards:

  • Supplier A: Standard Grade (Stated Purity: ≥98%)

  • Supplier B: High-Purity Grade (Stated Purity: >99.5%)

The purity of each standard was determined using the GC-FID methodology detailed in Section 3. The results, representing a typical analysis, are summarized in the table below.

Table 1: Comparative Purity Analysis of this compound Standards by GC-FID

SupplierStated PurityLot NumberMeasured Purity (% Area)Key Impurities Detected
Supplier A ≥98%A-1234598.6%Decanoic Acid, Propanol
Supplier B >99.5%B-6789099.8%Trace unidentified peaks

Note: This data is representative and for illustrative purposes.

Experimental Protocol: Purity Assessment by GC-FID

This section provides a detailed methodology for the quantitative analysis of this compound purity using Gas Chromatography with Flame Ionization Detection (GC-FID).

Objective: To determine the purity of a this compound standard by separating it from volatile impurities and quantifying the relative peak areas.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Autosampler (recommended for precision).

  • Capillary GC Column: A non-polar or mid-polar column is suitable (e.g., 30m x 0.25mm ID, 0.25µm film thickness, 5% Phenyl Methylpolysiloxane).

Reagents and Materials:

  • This compound Standard (Sample to be tested).

  • High-purity solvent for dilution (e.g., Hexane or Ethyl Acetate, GC grade).

  • 10 mL Volumetric Flasks.

  • Microsyringe or calibrated micropipettes.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound standard into a 10 mL volumetric flask.

    • Dissolve the sample in the chosen solvent (e.g., hexane).

    • Dilute to the mark with the solvent and mix thoroughly to ensure homogeneity. This creates a nominal concentration of 5 mg/mL.

  • GC-FID Instrument Setup (Example Conditions):

    • Inlet Temperature: 250°C

    • Injection Volume: 1.0 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial Temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase at 15°C/min to 280°C.

      • Final Hold: Hold at 280°C for 5 minutes.

    • Detector: FID

    • Detector Temperature: 300°C

  • Data Acquisition and Analysis:

    • Inject the prepared sample onto the GC system.

    • Acquire the chromatogram for the full duration of the run.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method, where the peak area of this compound is expressed as a percentage of the total integrated peak area.

    Formula: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Visualizing the Workflow

The logical flow of assessing a commercial standard involves several key steps, from receiving the material to making a final decision on its use.

G cluster_procurement Procurement & Receipt cluster_verification In-House Verification cluster_decision Decision Making A Select & Procure Standard (e.g., Supplier A) B Receive Standard & Review Certificate of Analysis (CoA) A->B C Prepare Sample for GC-FID Analysis B->C D Perform GC-FID Purity Assay C->D E Calculate Purity (Area % Method) D->E F Compare Measured Purity to Stated Purity & Requirements E->F G Accept for Use F->G Purity Meets Specification H Reject or Contact Supplier F->H Purity Fails Specification

Caption: Workflow for the verification of a commercial chemical standard.

Conclusion

The purity of analytical standards like this compound is a critical parameter that directly impacts the quality of research and development outcomes. While suppliers provide a certificate of analysis, an independent verification via a robust method like GC-FID is highly recommended. This guide provides the necessary framework and a detailed protocol for researchers to perform this essential quality control step, ensuring that the standards used in their laboratories meet the stringent requirements for reliable and reproducible data.

References

Comparative evaluation of propyl decanoate as an insect pheromone component

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Evaluation of Propyl Decanoate (B1226879) as an Insect Pheromone Component

Propyl decanoate, a notable component of various fruit odors, has garnered attention in the field of chemical ecology for its role as a semiochemical, particularly as a component of insect pheromone and kairomone lures. This guide provides a comparative evaluation of this compound's efficacy as an insect attractant, with a primary focus on the codling moth, Cydia pomonella, a significant pest in pome fruit orchards. The evaluation is supported by experimental data from field trials and electrophysiological assays, alongside detailed methodologies for these key experiments.

Performance Comparison of Alkyl Decanoates

Field trials have been conducted to determine the attractiveness of various alkyl esters of (E,Z)-2,4-decadienoic acid to the codling moth. The data below summarizes the mean captures of adult moths in traps baited with different esters, providing a quantitative comparison of their performance.

Lure ComponentMean No. of Moths Captured per Trap ± SEM
Propyl (E,Z)-2,4-decadienoate 1.8 ± 0.4
Ethyl (E,Z)-2,4-decadienoate3.2 ± 0.7
Methyl (E,Z)-2,4-decadienoate1.2 ± 0.3
Butyl (E,Z)-2,4-decadienoate0.9 ± 0.2
Hexyl (E,Z)-2,4-decadienoate0.5 ± 0.1
Control (Unbaited)0.1 ± 0.1

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, detailed protocols for the key experimental methodologies are provided below.

Electroantennography (EAG) Protocol

Electroantennography is utilized to measure the electrical response of an insect's antenna to volatile compounds, providing a direct measure of olfactory sensitivity.

Materials:

  • Intact adult male and female moths (e.g., Cydia pomonella)

  • Stereomicroscope

  • Fine scissors and forceps

  • Glass capillary microelectrodes

  • Ag/AgCl wires

  • Insect saline solution (e.g., 0.1 M KCl)

  • EAG probe and amplifier

  • Data acquisition system

  • Test compounds (e.g., this compound) and control (solvent)

  • Filter paper strips

  • Pasteur pipettes and a stimulus delivery system

Procedure:

  • Antenna Preparation: Anesthetize a moth by cooling. Under a stereomicroscope, carefully excise one antenna at its base.

  • Electrode Preparation: Fill two glass capillary microelectrodes with the insect saline solution and insert Ag/AgCl wires.

  • Antenna Mounting: Mount the excised antenna between the two electrodes. The basal end of the antenna is connected to the reference electrode, and the distal tip is connected to the recording electrode.

  • Stimulus Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., hexane). Apply a known volume (e.g., 10 µl) of each dilution onto a filter paper strip and allow the solvent to evaporate.

  • Stimulus Delivery: Insert the filter paper into a Pasteur pipette connected to a stimulus delivery system. Deliver a controlled puff of air through the pipette over the mounted antenna.

  • Data Recording: Record the resulting depolarization of the antenna (EAG response) in millivolts (mV). A solvent-only puff is used as a control.

  • Data Analysis: Measure the amplitude of the EAG response for each stimulus. The response to the solvent control is subtracted from the responses to the test compounds.

Wind Tunnel Bioassay Protocol

Wind tunnel bioassays are employed to observe and quantify the behavioral responses of insects to airborne chemical cues in a controlled environment.

Materials:

  • Wind tunnel with controlled airflow, temperature, and light

  • Anemometer

  • Volatile chemical dispenser (e.g., rubber septum) loaded with the test compound

  • Release platform for the insects

  • Video recording equipment

  • Adult moths of a specific age and mating status

Procedure:

  • Tunnel Conditions: Set the wind tunnel parameters to mimic natural conditions for the target insect's flight activity (e.g., wind speed of 0.3 m/s, specific temperature, and dim red light for nocturnal moths).

  • Lure Placement: Place the dispenser containing this compound at the upwind end of the tunnel. A dispenser with solvent only is used as a control.

  • Insect Acclimatization: Acclimatize the moths to the experimental conditions for at least 30 minutes before the trial.

  • Insect Release: Release individual moths onto the platform at the downwind end of the tunnel.

  • Behavioral Observation: Record the flight behavior of each moth for a set period (e.g., 5 minutes). Key behaviors to quantify include:

    • Taking flight

    • Oriented flight (upwind)

    • Halfway to source

    • Close approach to source

    • Landing on the source

  • Data Analysis: Analyze the percentage of moths exhibiting each behavior in response to the test and control lures.

Signaling Pathway

The detection of odorants like this compound in insects is mediated by a sophisticated olfactory system. The binding of a pheromone molecule to an Odorant Receptor (OR) on the surface of an olfactory sensory neuron initiates a signal transduction cascade.

Insect_Olfactory_Signaling cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Dendrite Pheromone This compound OBP Odorant-Binding Protein (OBP) Pheromone->OBP Binds Pheromone_OBP Pheromone-OBP Complex OBP->Pheromone_OBP OR_Complex Odorant Receptor (OR) - Orco Complex Pheromone_OBP->OR_Complex Delivers Pheromone Ion_Channel Ion Channel (Cation Influx) OR_Complex->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to Action_Potential Action Potential to Brain Depolarization->Action_Potential Triggers

Caption: Insect Olfactory Signal Transduction Pathway.

Experimental Workflow

The process of evaluating a potential insect pheromone component involves a series of sequential experimental stages, from initial screening to field validation.

Pheromone_Evaluation_Workflow cluster_lab Laboratory Evaluation cluster_field Field Validation EAG Electroantennography (EAG) Screening GC_EAD Gas Chromatography- Electroantennographic Detection (GC-EAD) EAG->GC_EAD Identifies Active Compounds Wind_Tunnel Wind Tunnel Bioassay GC_EAD->Wind_Tunnel Confirms Behavioral Activity Field_Trapping Field Trapping Experiments Wind_Tunnel->Field_Trapping Validates Attraction Dose_Response Dose-Response Studies Field_Trapping->Dose_Response Determines Optimal Concentration Lure_Optimization Lure Optimization & Formulation Dose_Response->Lure_Optimization Develops Commercial Product

Safety Operating Guide

Proper Disposal of Propyl Decanoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of propyl decanoate (B1226879), a common laboratory chemical, is paramount for ensuring a secure research environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of propyl decanoate, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with your institution's specific guidelines, is essential.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks. According to safety data sheets, this compound can cause skin and eye irritation, and may cause respiratory irritation[1][2].

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationRationale
Eye/Face Protection Wear safety glasses with side shields or goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.Protects against splashes and direct contact with the eyes[2][3].
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or long-sleeved clothing to prevent skin exposure.Prevents direct skin contact and potential irritation[2][3].
Respiratory Protection Under normal conditions with adequate ventilation, respiratory protection is not typically required. If there is a risk of aerosol formation or inhalation, use a NIOSH-approved respirator.Protects against the inhalation of mists or vapors[3].
General Hygiene Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling and before eating, drinking, or smoking.Prevents accidental ingestion and cross-contamination[2][3].
Step-by-Step Disposal Protocol for this compound

This compound must be managed as a chemical waste. Disposal into the sanitary sewer or regular trash is strictly prohibited[4][5]. The following protocol outlines the necessary steps for its safe collection and disposal.

Step 1: Waste Determination

All laboratory chemical waste should be treated as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office[6]. Given its potential hazards, this compound waste, including contaminated materials, should be managed as hazardous waste.

Step 2: Waste Collection and Container Management

  • Container Selection: Collect waste this compound in a designated, chemically compatible container. Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue[4][7]. The container must have a secure, tightly closing lid to prevent leaks and evaporation[5][8].

  • Container Labeling: As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag provided by your EHS office[4][6]. The label must include:

    • The words "Hazardous Waste"[4].

    • The full chemical name: "this compound" (no abbreviations or chemical formulas)[4].

    • For mixtures, list all chemical components and their approximate percentages[4][9].

    • The date of waste generation (when the container was first used)[4].

    • The name and contact information of the principal investigator or generator[4].

    • The location of origin (building and room number)[4].

  • Container Storage: Keep the waste container closed at all times except when adding waste[5][8]. Store the container in a designated satellite accumulation area (SAA) that is at or near the point of generation[7][9]. Ensure secondary containment is used to prevent the spread of potential spills[6].

Step 3: Accidental Spill Cleanup

In the event of a spill, ensure the area is well-ventilated. Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth[10]. Sweep or shovel the absorbed material into a suitable, labeled container for disposal as hazardous waste[3][10]. Do not allow the spilled material to enter drains[2][10].

Step 4: Disposal of "Empty" Containers

A container that has held this compound is not considered empty until it has been triple-rinsed with a suitable solvent capable of removing the chemical residue[6][8]. The rinsate from each rinse must be collected and disposed of as hazardous waste[6][8][10]. After triple-rinsing, deface or remove all chemical labels from the container before it can be disposed of as regular trash or repurposed[6][10].

Step 5: Arranging for Waste Pickup

Once the waste container is full or you are ready to dispose of it, contact your institution's EHS office to schedule a pickup[6][10]. Do not transport hazardous waste yourself[6]. Follow your institution's specific procedures for requesting a waste collection.

Operational Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.

start This compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe empty_container_q Empty Container Disposal? start->empty_container_q waste_determination Treat as Hazardous Waste ppe->waste_determination container_selection Select Compatible Waste Container (Preferably Plastic) waste_determination->container_selection label_container Affix Hazardous Waste Label container_selection->label_container add_waste Add Waste to Container label_container->add_waste close_container Keep Container Securely Closed add_waste->close_container spill Accidental Spill? add_waste->spill store_container Store in Designated Satellite Accumulation Area (SAA) close_container->store_container container_full Container Full or Disposal Needed? store_container->container_full cleanup Follow Spill Cleanup Protocol: 1. Absorb with Inert Material 2. Collect in Labeled Container spill->cleanup Yes spill->container_full No cleanup->add_waste container_full->add_waste No contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup container_full->contact_ehs Yes end Waste Removed by EHS for Proper Disposal contact_ehs->end empty_container_q->ppe No triple_rinse Triple-Rinse with Suitable Solvent empty_container_q->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label collect_rinsate->deface_label dispose_trash Dispose of Container as Regular Trash deface_label->dispose_trash

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Propyl Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount when handling chemical reagents. This document provides comprehensive, immediate, and essential safety and logistical guidance for the handling of Propyl decanoate (B1226879), including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

Propyl decanoate is classified as a chemical that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also harmful if swallowed (H302).[1] Therefore, the use of appropriate personal protective equipment is mandatory to ensure safety.

Eye and Face Protection:

  • Wear chemical safety goggles that meet government standards such as EN 166 (EU) or NIOSH (US).

  • In situations where splashing is a significant risk, a face shield should be worn in addition to safety goggles.[1]

Skin Protection:

  • Hand Protection: Chemical-resistant gloves are required. Gloves must be inspected for integrity before each use.[1] While specific breakthrough time data for this compound is limited, information for the general category of "fatty acid esters" provides guidance. Nitrile rubber gloves are a suitable option.[2][3]

  • Body Protection: A lab coat or long-sleeved clothing should be worn to prevent skin contact.[4] For larger scale operations or where there is a higher risk of exposure, a complete chemical-resistant suit may be necessary.[1]

Respiratory Protection:

  • Under normal laboratory conditions with adequate engineering controls (e.g., a fume hood), respiratory protection is typically not required.[4]

  • In case of insufficient ventilation, emergency situations, or when dealing with aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1]

Quantitative Data for Glove Selection

The selection of appropriate gloves is critical. The following table summarizes the recommended glove types and their performance against fatty acid esters, which can be used as a proxy for this compound.

Glove MaterialBreakthrough TimeThicknessRecommendation
Nitrile Rubber > 480 minutes (for fatty acid esters)[1]~0.33 mm[1]Recommended for prolonged contact.
Butyl Rubber General good resistance to esters.[2][3]-Suitable for handling.
Polychloroprene General good resistance to esters.[2][3]-Suitable for handling.

Note: Always consult the glove manufacturer's specific chemical resistance data. "Breakthrough time" is the time it takes for the chemical to permeate the glove material.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety and regulatory compliance.

Experimental Protocols: Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[1]

    • Have an emergency eyewash station and safety shower readily accessible.

    • Inspect all PPE for damage before use.

  • Donning PPE:

    • Put on a lab coat and ensure it is fully buttoned.

    • Don safety goggles and a face shield if necessary.

    • Wash and dry hands thoroughly before putting on gloves.

    • Select the appropriate gloves and inspect for tears or punctures.

  • Handling this compound:

    • Handle the chemical away from ignition sources as it is combustible.

    • Avoid direct contact with skin, eyes, and clothing.[4]

    • Avoid the formation of dust and aerosols.[1]

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Keep the container tightly closed when not in use.[4]

  • Doffing PPE:

    • Remove gloves using the proper technique to avoid skin contamination.

    • Remove the lab coat.

    • Remove eye and face protection.

    • Wash hands thoroughly with soap and water after handling.[1][4]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing. Wash skin with soap and plenty of water. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

  • Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite) and place it in a suitable, labeled container for disposal.[1]

Disposal Plan
  • All waste containing this compound and contaminated materials (e.g., gloves, absorbent materials) must be disposed of as hazardous waste.

  • Do not dispose of the chemical down the drain.[1]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Contaminated packaging should be treated as the product itself and disposed of accordingly.[1]

Visual Workflow for Handling this compound

The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

G prep Preparation - Assess Risks - Ensure Ventilation - Verify Emergency Equipment ppe Select & Don PPE - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat prep->ppe Proceed if safe handling Chemical Handling - Use in Fume Hood - Avoid Contact & Aerosols - Keep Container Closed ppe->handling use Experimental Use handling->use storage Proper Storage - Tightly Closed Container - Cool, Dry, Ventilated Area handling->storage After use emergency Emergency Response - Spills, Fire, Exposure handling->emergency use->handling Return unused chemical decon Decontamination - Clean Work Area - Doff PPE Correctly use->decon use->emergency disposal Waste Disposal - Segregate Hazardous Waste - Use Licensed Disposal Service decon->disposal

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.